molecular formula C6H2Br2O4 B121760 Bromanilic acid CAS No. 4370-59-6

Bromanilic acid

Cat. No.: B121760
CAS No.: 4370-59-6
M. Wt: 297.89 g/mol
InChI Key: GMZWPTALVQRAFV-UHFFFAOYSA-N
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Description

Bromanilic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H2Br2O4 and its molecular weight is 297.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36928. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-dibromo-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione
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InChI

InChI=1S/C6H2Br2O4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9,12H
Source PubChem
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InChI Key

GMZWPTALVQRAFV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)Br)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H2Br2O4
Source PubChem
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DSSTOX Substance ID

DTXSID1063437
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy-
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Molecular Weight

297.89 g/mol
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CAS No.

4370-59-6
Record name 2,5-Dibromo-3,6-dihydroxy-2,5-cyclohexadiene-1,4-dione
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Record name Bromanilic acid
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Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy-
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Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dibromo-3,6-dihydroxy-
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Foundational & Exploratory

Unveiling the Past: A Technical Guide to the History and Discovery of Bromanilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the history and discovery of bromanilic acid (2,5-dibromo-3,6-dihydroxy-p-benzoquinone), a compound of interest to researchers, scientists, and drug development professionals. Delving into the annals of 19th-century chemistry, this document details the initial synthesis, key pioneers in its characterization, and the evolution of our understanding of this halogenated quinone.

From the Mid-19th Century: The Genesis of this compound

The story of this compound begins with the pioneering work of Scottish chemist John Stenhouse. In 1854, through his investigations into the action of bromine on various organic substances, Stenhouse was the first to synthesize and describe this intriguing compound. His findings were communicated to the scientific community through publications in the esteemed journals of the time, the Philosophical Transactions of the Royal Society of London and Annalen der Chemie und Pharmacie. Stenhouse's initial synthesis involved the reaction of bromine with phenol, a readily available starting material. This discovery laid the foundation for all subsequent research on this compound and its derivatives.

Later, in 1887, the chemists S. Levy and K. Jedlička, working at the Chemical Institute of the University of Geneva, revisited this compound. In their publication in the Berichte der deutschen chemischen Gesellschaft, they further investigated the reactivity of this compound, particularly its reaction with bromine, and explicitly credited Stenhouse with its initial discovery.

Physical and Chemical Properties: A Tale of Two Centuries

This compound presents as a crystalline solid, with early observations noting its distinct coloration. The compound's fundamental properties have been characterized over time, with increasing accuracy as analytical techniques have evolved.

PropertyReported by Stenhouse (1854)Modern Data
Molecular Formula C₆H₂Br₂O₄C₆H₂Br₂O₄
Molecular Weight Not specified297.89 g/mol
Appearance Crystalline substanceReddish-orange solid
Melting Point Not specified>255 °C (decomposes)
Solubility Not specifiedSoluble in DMSO

The Synthesis of this compound: Then and Now

The experimental protocols for the synthesis of this compound have undergone significant refinement since its discovery. While modern methods offer improved yields and purity, understanding the historical context of its preparation provides valuable insight into the evolution of organic synthesis.

Stenhouse's Original Synthesis (1854) - A Historical Protocol

Stenhouse_Synthesis Phenol Phenol BromanilicAcid This compound Phenol->BromanilicAcid Reaction Bromine Bromine (Br₂) Bromine->BromanilicAcid Reagent

Caption: Stenhouse's synthesis of this compound from phenol.

A Modern Synthetic Approach

A contemporary method for the synthesis of a related compound, 2,5-dibromo-p-benzoquinone, which can be a precursor to this compound, involves a two-step process starting from hydroquinone. This highlights the shift towards more controlled and higher-yielding synthetic strategies.

Step 1: Bromination of Hydroquinone

To a suspension of hydroquinone in glacial acetic acid, a solution of bromine in acetic acid is added with stirring. The reaction proceeds at a slightly elevated temperature, leading to the formation of 2,5-dibromohydroquinone as a colorless precipitate. The product is isolated by filtration and washed with a small amount of acetic acid.

Step 2: Oxidation to 2,5-Dibromo-p-benzoquinone

The 2,5-dibromohydroquinone is then dissolved in a mixture of acetonitrile and water. An oxidizing agent, such as ceric ammonium nitrate (CAN) or tert-butyl hydroperoxide (TBHP), is added to the solution. The reaction mixture is stirred for several hours, after which the solvent is removed under vacuum. The residue is then worked up through extraction and washing to yield 2,5-dibromo-p-benzoquinone as a yellow solid.

Modern_Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Oxidation Start1 Hydroquinone in Glacial Acetic Acid Product1 2,5-Dibromohydroquinone (Precipitate) Start1->Product1 Stirring Reagent1 Bromine in Glacial Acetic Acid Reagent1->Product1 Start2 2,5-Dibromohydroquinone in Acetonitrile/Water Product1->Start2 Isolation & Dissolution Product2 2,5-Dibromo-p-benzoquinone (Yellow Solid) Start2->Product2 Stirring Reagent2 Oxidizing Agent (e.g., CAN, TBHP) Reagent2->Product2 Final Final Product: 2,5-Dibromo-p-benzoquinone Product2->Final Work-up & Purification

Caption: A modern two-step synthesis of 2,5-dibromo-p-benzoquinone.

Spectroscopic Characterization

The advent of modern spectroscopic techniques has allowed for a detailed structural elucidation of this compound, confirming the structure proposed by early chemists.

Spectroscopic DataObservation
Infrared (IR) Spectroscopy Shows characteristic peaks for O-H stretching, C=O stretching of the quinone, and C-Br stretching.
Mass Spectrometry (MS) The mass spectrum displays a characteristic isotopic pattern for two bromine atoms.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectra are consistent with the symmetrical structure of 2,5-dibromo-3,6-dihydroxy-p-benzoquinone.

Conclusion

The journey of this compound, from its initial discovery by John Stenhouse in the mid-19th century to its well-characterized state today, mirrors the advancement of organic chemistry itself. This technical guide has provided a historical and technical foundation for understanding this important halogenated quinone, offering valuable context for today's researchers and scientists. The foundational work of early pioneers like Stenhouse, Levy, and Jedlička continues to be the bedrock upon which modern chemical innovation is built.

An In-Depth Technical Guide to the Synthesis and Characterization of Bromanilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of bromanilic acid (2,5-dibromo-3,6-dihydroxy-p-benzoquinone), a valuable compound in coordination chemistry and materials science. This document outlines a feasible synthetic route, details essential characterization techniques, and presents key data in a structured format to support research and development activities.

Introduction

This compound, with the chemical formula C₆H₂Br₂O₄, is a quinone derivative characterized by a planar aromatic system with two bromine atoms and two hydroxyl groups. Its structure allows it to act as an electron acceptor, making it useful in various chemical reactions, including cationic polymerization.[1][2] The compound typically appears as a light yellow to brown crystalline powder.[3]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the hydrolysis of 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil). This reaction is analogous to the synthesis of chloranilic acid from chloranil. The process involves the nucleophilic substitution of two bromine atoms with hydroxyl groups.

Experimental Protocol: Synthesis via Hydrolysis of Bromanil

Materials:

  • 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

Procedure:

  • A solution of sodium hydroxide (e.g., 2 M) is prepared in distilled water.

  • Bromanil is suspended in water or a mixture of water and a suitable organic solvent like ethanol.

  • The sodium hydroxide solution is added dropwise to the bromanil suspension with constant stirring. The reaction mixture is heated under reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solution is then acidified with hydrochloric acid (e.g., 2 M) until the pH is acidic, leading to the precipitation of this compound.

  • The precipitate is collected by vacuum filtration and washed with cold distilled water to remove any inorganic impurities.

  • The crude this compound is then recrystallized from a suitable solvent, such as aqueous ethanol, to yield the purified product.

  • The final product is dried in a desiccator over a suitable drying agent.

Expected Yield: While specific yields for this direct hydrolysis are not widely reported, similar reactions suggest that a moderate to good yield can be expected.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:

Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₆H₂Br₂O₄[3]
Molecular Weight 297.89 g/mol [3]
Appearance Light yellow to Brown powder to crystal[3]
Melting Point >255 °C (decomposes)[1]
CAS Number 4370-59-6[3]
Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of this compound.

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, and C=C bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the dried this compound sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the sample spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

Key IR Spectral Data:

Wavenumber (cm⁻¹)Assignment
~3200 (broad)O-H stretching
~1650C=O stretching
~1600C=C stretching (aromatic)

Note: The exact peak positions may vary slightly.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule. Due to the symmetrical nature of this compound, a simple NMR spectrum is expected.

Experimental Protocol: NMR Spectroscopy

  • Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Expected NMR Spectral Data:

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~7.5-8.5SingletHydroxyl protons
¹³C~170-Carbonyl carbons (C=O)
¹³C~140-Carbons bonded to -OH
¹³C~110-Carbons bonded to -Br

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Grow suitable single crystals of this compound, for example, by slow evaporation of a saturated solution.

  • Mount a selected crystal on a goniometer head.

  • Collect diffraction data using an X-ray diffractometer.

  • Solve and refine the crystal structure using appropriate software.

Workflow Diagrams

The following diagrams illustrate the synthesis and characterization workflows for this compound.

Synthesis_Workflow cluster_synthesis Synthesis Bromanil Bromanil Hydrolysis Hydrolysis Bromanil->Hydrolysis NaOH, H2O/EtOH, Reflux Acidification Acidification Hydrolysis->Acidification HCl Filtration_Wash Filtration_Wash Acidification->Filtration_Wash Precipitation Recrystallization Recrystallization Filtration_Wash->Recrystallization Crude Product Drying Drying Recrystallization->Drying Purified Crystals Bromanilic_Acid Bromanilic_Acid Drying->Bromanilic_Acid Final Product

Caption: Workflow for the synthesis of this compound.

Characterization_Workflow cluster_characterization Characterization cluster_spectroscopy Spectroscopy Bromanilic_Acid_Sample Synthesized this compound Physical_Properties Physical Properties (Melting Point, Appearance) Bromanilic_Acid_Sample->Physical_Properties Spectroscopy Spectroscopic Analysis Bromanilic_Acid_Sample->Spectroscopy Crystallography X-ray Crystallography Bromanilic_Acid_Sample->Crystallography IR Infrared (IR) Spectroscopy Spectroscopy->IR NMR NMR Spectroscopy (¹H and ¹³C) Spectroscopy->NMR

Caption: Workflow for the characterization of this compound.

Conclusion

This guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route via hydrolysis of bromanil offers a practical approach for its preparation in a laboratory setting. The detailed characterization protocols and expected data will aid researchers in confirming the successful synthesis and purity of this important chemical compound, facilitating its application in further scientific endeavors.

References

An In-depth Technical Guide to Bromanilic Acid (CAS 4370-59-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromanilic acid, with the CAS registry number 4370-59-6, is a halogenated p-benzoquinone derivative. Its chemical name is 2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone. This compound has garnered interest in various scientific fields due to its unique chemical structure and properties. It serves as a valuable building block in organic synthesis and has been investigated for its potential applications in materials science, particularly as a ferroelectric material, and for its antimicrobial properties. This guide provides a comprehensive overview of the core properties, experimental protocols, and potential mechanisms of action of this compound.

Chemical and Physical Properties

This compound is a light yellow to brown crystalline powder.[1][2] Its core structure consists of a benzoquinone ring substituted with two bromine atoms and two hydroxyl groups. This substitution pattern significantly influences its chemical reactivity and physical characteristics. A summary of its key properties is presented in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
CAS Number 4370-59-6[1][3][4][5][6][7][8][9]
Molecular Formula C₆H₂Br₂O₄[1][3][5][7][8]
Molecular Weight 297.89 g/mol [1][3][8]
Appearance Light yellow to brown powder/crystal[1][2]
Melting Point 270 °C (decomposes >255 °C)[5][6][8]
Boiling Point 328.5 ± 42.0 °C (Predicted)[6]
Density 2.53 g/cm³ (Predicted)[6]
pKa 1.34 ± 0.50 (Predicted)[6]
Solubility DMSO (Slightly), Methanol (Slightly)[6][8]
Table 2: Chemical Identifiers of this compound
IdentifierValueSource(s)
IUPAC Name 2,5-dibromo-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione[10]
SMILES OC1=C(Br)C(=O)C(O)=C(Br)C1=O[10]
InChI Key GMZWPTALVQRAFV-UHFFFAOYSA-N[10]
Synonyms 2,5-Dibromo-3,6-dihydroxy-p-benzoquinone, 2,5-Dibromo-3,6-dihydroxyquinone[1][2][3][5][8][11]

Spectral Data

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for this compound is available from the NIST WebBook. The spectrum exhibits characteristic absorption bands corresponding to the functional groups present in the molecule.

  • O-H stretch: A broad band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

  • C=O stretch: Strong absorption bands corresponding to the quinone carbonyl groups are expected in the region of 1630-1680 cm⁻¹.

  • C=C stretch: Bands for the carbon-carbon double bonds of the quinone ring are expected around 1600 cm⁻¹.

  • C-Br stretch: Absorption due to the carbon-bromine bonds would appear in the fingerprint region, typically below 800 cm⁻¹.

NMR Spectroscopy
  • ¹H NMR: A single resonance is expected for the two equivalent hydroxyl protons. The chemical shift would be highly dependent on the solvent and concentration.

  • ¹³C NMR: Due to the symmetry of the molecule, three distinct carbon signals are expected: one for the carbonyl carbons, one for the carbons bearing the hydroxyl groups, and one for the carbons bonded to bromine. The carbonyl carbons would appear significantly downfield (typically >170 ppm).

UV-Visible Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzoquinone. Phenolic acids with a benzoic acid framework typically have their λmax in the 200 to 290 nm range.[11]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on general chemical principles and procedures for related compounds, the following methodologies can be proposed.

Synthesis of this compound

A potential synthetic route to this compound could involve the bromination of a suitable precursor like hydroquinone, followed by oxidation. A published procedure for the synthesis of 2,5-diamino-3,6-dibromo-1,4-benzoquinones starts from 2,3,5,6-tetrabromo-1,4-benzoquinone (bromanil), suggesting that this compound could potentially be synthesized via a substitution reaction on bromanil.

Proposed Synthesis Workflow:

G cluster_0 Synthesis cluster_1 Purification Start Start Hydroquinone Hydroquinone Start->Hydroquinone Bromination Bromination Hydroquinone->Bromination Br₂ Tetrabromohydroquinone Tetrabromohydroquinone Bromination->Tetrabromohydroquinone Oxidation Oxidation Tetrabromohydroquinone->Oxidation Oxidizing Agent Bromanil Bromanil Oxidation->Bromanil Hydrolysis Hydrolysis Bromanil->Hydrolysis Base/Acid Bromanilic_Acid_Crude This compound (Crude) Hydrolysis->Bromanilic_Acid_Crude Recrystallization Recrystallization Bromanilic_Acid_Crude->Recrystallization Pure_Bromanilic_Acid Pure this compound Recrystallization->Pure_Bromanilic_Acid

Caption: Proposed workflow for the synthesis and purification of this compound.

Methodology (Hypothetical):

  • Bromination of Hydroquinone: Hydroquinone could be reacted with an excess of bromine in a suitable solvent system. The reaction of hydroquinone with bromine in solvents like acetic acid or methanol can lead to the formation of bromanil.[7]

  • Hydrolysis of Bromanil: The resulting tetrabromo-p-benzoquinone (bromanil) could then be subjected to hydrolysis under acidic or basic conditions to replace two of the bromine atoms with hydroxyl groups, yielding this compound.

  • Purification by Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent. The choice of solvent is critical and should be one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.

Purity Determination by Iodometric Titration

The purity of quinones can often be determined by iodometric titration. This method relies on the oxidation of iodide ions by the quinone to form iodine, which is then titrated with a standard solution of sodium thiosulfate.

Protocol Outline:

  • A precisely weighed sample of this compound is dissolved in an appropriate solvent.

  • An excess of potassium iodide (KI) solution is added. This compound will oxidize the iodide to iodine.

  • The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.

  • The endpoint is reached when the blue color of the starch-iodine complex disappears.

  • The purity of the this compound can be calculated from the stoichiometry of the reaction.

Potential Applications and Mechanisms of Action

Ferroelectric Properties

This compound, in a co-crystal with phenazine, exhibits ferroelectric properties. This phenomenon is attributed to proton transfer within the hydrogen bonds between the phenazine and this compound molecules. This proton transfer leads to a charge separation and the generation of a spontaneous electric polarization.

Proton Transfer Mechanism:

G cluster_0 Paraelectric State (High Temperature) cluster_1 Ferroelectric State (Low Temperature) Phenazine_N Phenazine (N) H_bond H Phenazine_N->H_bond H-bond Bromanilic_O This compound (O) H_bond->Bromanilic_O Phenazine_NH Phenazine (N-H⁺) Bromanilic_O_neg This compound (O⁻) Phenazine_NH->Bromanilic_O_neg Ionic Interaction External_Stimulus Temperature Decrease / Pressure External_Stimulus->Phenazine_NH Proton Transfer

Caption: Proton transfer mechanism in the phenazine-bromanilic acid ferroelectric co-crystal.

Workflow for Characterization of Ferroelectric Properties:

G Crystal_Growth Single Crystal Growth Structural_Analysis X-ray Diffraction (XRD) Crystal_Growth->Structural_Analysis Dielectric_Measurements Dielectric Spectroscopy Crystal_Growth->Dielectric_Measurements Analysis Data Analysis & Interpretation Structural_Analysis->Analysis Polarization_Measurement Sawyer-Tower Circuit Dielectric_Measurements->Polarization_Measurement PFM Piezoresponse Force Microscopy (PFM) Polarization_Measurement->PFM PFM->Analysis

Caption: Experimental workflow for the characterization of ferroelectric materials.

Antimicrobial Activity

Quinones, including halogenated derivatives, are known to possess antimicrobial activity. While the specific mechanism for this compound has not been elucidated, the general mechanisms for quinones against bacteria involve multiple targets.

Proposed Antimicrobial Mechanisms of Quinones:

  • Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling, leading to the production of superoxide radicals and other ROS, which can damage cellular components like DNA, proteins, and lipids.

  • Inhibition of Cellular Respiration: Quinones can interfere with the electron transport chain, disrupting cellular energy production.

  • Alkylation of Cellular Nucleophiles: The electrophilic nature of the quinone ring allows it to react with nucleophilic groups in proteins and enzymes (e.g., sulfhydryl groups of cysteine residues), leading to their inactivation.

  • DNA Intercalation: Some quinones can intercalate into the DNA double helix, interfering with replication and transcription.

  • Membrane Disruption: Quinones can interact with the cell membrane, altering its permeability and leading to leakage of cellular contents.

G cluster_mechanisms Proposed Antimicrobial Mechanisms Bromanilic_Acid This compound Bacterial_Cell Bacterial Cell Bromanilic_Acid->Bacterial_Cell ROS_Generation Generation of ROS Bacterial_Cell->ROS_Generation Respiratory_Inhibition Inhibition of Respiration Bacterial_Cell->Respiratory_Inhibition Nucleophile_Alkylation Alkylation of Nucleophiles Bacterial_Cell->Nucleophile_Alkylation DNA_Intercalation DNA Intercalation Bacterial_Cell->DNA_Intercalation Membrane_Disruption Membrane Disruption Bacterial_Cell->Membrane_Disruption Cell_Death Bacterial Cell Death ROS_Generation->Cell_Death Respiratory_Inhibition->Cell_Death Nucleophile_Alkylation->Cell_Death DNA_Intercalation->Cell_Death Membrane_Disruption->Cell_Death

Caption: Generalized proposed antimicrobial mechanisms of action for quinone compounds.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]

Conclusion

This compound is a versatile compound with potential applications in materials science and as a bioactive molecule. Its ferroelectric properties, stemming from proton transfer in co-crystals, make it an interesting subject for further research in the development of organic electronic materials. Furthermore, its anticipated antimicrobial activity, characteristic of halogenated quinones, warrants further investigation to elucidate its specific mechanism of action and potential as a therapeutic agent. This technical guide provides a foundational understanding of the core properties of this compound to aid researchers in their future studies and applications of this compound. Further experimental work is required to fully characterize its spectral properties and to develop detailed and optimized synthetic and analytical protocols.

References

An In-depth Technical Guide to the Structure Elucidation of 2,5-Dibromo-3,6-dihydroxy-p-quinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2,5-dibromo-3,6-dihydroxy-p-quinone, also known as bromanilic acid. This document collates available data on its synthesis, spectroscopic analysis, and crystallographic structure, presenting it in a clear and accessible format for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Properties

2,5-Dibromo-3,6-dihydroxy-p-quinone is a symmetrically substituted benzoquinone. Its core structure and key identifiers are summarized below.

PropertyValue
Systematic Name 2,5-Dibromo-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione
Common Name This compound
CAS Number 4370-59-6[1]
Molecular Formula C₆H₂Br₂O₄[1]
Molecular Weight 297.89 g/mol [2]
Appearance Light yellow to brown powder or crystals[3]

Synthesis and Preparation

Based on these precedents, a logical synthetic approach for 2,5-dibromo-3,6-dihydroxy-p-quinone would involve the bromination of tetrahydroxy-p-benzoquinone.

Synthetic Pathway Tetrahydroxy-p-benzoquinone Tetrahydroxy-p-benzoquinone 2_5_Dibromo_3_6_dihydroxy_p_quinone 2,5-Dibromo-3,6-dihydroxy-p-quinone Tetrahydroxy-p-benzoquinone->2_5_Dibromo_3_6_dihydroxy_p_quinone Bromination Brominating_Agent Brominating Agent (e.g., Br2) Brominating_Agent->2_5_Dibromo_3_6_dihydroxy_p_quinone

A proposed synthetic pathway for 2,5-dibromo-3,6-dihydroxy-p-quinone.

Experimental Protocol: Synthesis of the Related Compound 2,5-Dibromo-1,4-benzoquinone [5]

This protocol for a related compound is provided as a reference for potential synthetic strategies.

  • Step 1: Synthesis of 2,5-Dibromo-1,4-dihydroxybenzene: To a suspension of 1,4-dihydroxybenzene (0.2 mol, 22 g) in acetic acid (200 mL), a solution of bromine (0.4 mol, 64 g, 20.5 mL) in acetic acid (20 mL) is added with stirring. The temperature may slightly increase. A colorless precipitate forms within 10 minutes. The mixture is stirred for an additional hour. The solid product is collected by filtration and washed with a small amount of acetic acid.

  • Step 2: Synthesis of 2,5-Dibromo-1,4-benzoquinone: A solution of 2,5-dibromo-1,4-dihydroxybenzene (10.0 mmol, 2.67 g) in a mixture of acetonitrile (50 mL) and water (10 mL) is treated with a catalytic amount of ceric ammonium nitrate (CAN, 2 mol%). A solution of tert-butyl hydroperoxide (TBHP) in dichloromethane (3.6 mmol/mL, 7.0 mL, 2.5 equivalents) is added dropwise over 8 hours. After 12 hours, the solvent is removed under vacuum. The residue is dissolved in dichloromethane and washed successively with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution. The organic layer is dried over magnesium sulfate, and the solvent is evaporated to yield the product as a yellow solid.

Spectroscopic Data for Structure Elucidation

Spectroscopic analysis is crucial for confirming the structure of 2,5-dibromo-3,6-dihydroxy-p-quinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high degree of substitution and symmetry in the 2,5-dibromo-3,6-dihydroxy-p-quinone molecule, the expected NMR spectra are relatively simple. The molecule possesses a C2h symmetry axis.

¹H NMR Spectroscopy: The molecule contains two equivalent hydroxyl protons. A single resonance is expected for these protons. The chemical shift will be dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: Due to the symmetry of the molecule, only three distinct carbon signals are expected:

  • One signal for the two equivalent carbons bearing the bromine atoms (C-Br).

  • One signal for the two equivalent carbons bearing the hydroxyl groups (C-OH).

  • One signal for the two equivalent carbonyl carbons (C=O).

Note: At the time of this writing, experimental ¹H and ¹³C NMR data for 2,5-dibromo-3,6-dihydroxy-p-quinone were not found in the surveyed literature.

Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the molecule. The key absorption peaks for 2,5-dibromo-3,6-dihydroxy-p-quinone are summarized below. The data is sourced from the NIST WebBook.[1]

Wavenumber (cm⁻¹)Assignment
~3200 (broad)O-H stretching (hydrogen-bonded)
~1650 (strong)C=O stretching (quinone)
~1200C-O stretching
Below 700C-Br stretching

digraph "IR_Interpretation" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [color="#34A853", penwidth=2];

"Molecule" [label="2,5-Dibromo-3,6-dihydroxy-p-quinone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "OH_stretch" [label="O-H Stretch\n(~3200 cm⁻¹)", shape=ellipse, fillcolor="#FBBC05"]; "CO_stretch_quinone" [label="C=O Stretch (Quinone)\n(~1650 cm⁻¹)", shape=ellipse, fillcolor="#FBBC05"]; "CO_stretch_alcohol" [label="C-O Stretch\n(~1200 cm⁻¹)", shape=ellipse, fillcolor="#FBBC05"]; "CBr_stretch" [label="C-Br Stretch\n(<700 cm⁻¹)", shape=ellipse, fillcolor="#FBBC05"];

"Molecule" -> "OH_stretch"; "Molecule" -> "CO_stretch_quinone"; "Molecule" -> "CO_stretch_alcohol"; "Molecule" -> "CBr_stretch"; }

Key IR absorptions for 2,5-dibromo-3,6-dihydroxy-p-quinone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2,5-dibromo-3,6-dihydroxy-p-quinone, the presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Expected Fragmentation Pattern: The molecular ion peak [M]⁺ should be observed. Due to the two bromine atoms, there will be a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1. Common fragmentation pathways for quinones include the loss of CO and C₂O₂.

m/zFragment
296, 298, 300[C₆H₂Br₂O₄]⁺ (Molecular Ion)
268, 270, 272[M - CO]⁺
240, 242, 244[M - 2CO]⁺

Note: The mass spectrum for this compound is available on the NIST WebBook.[1]

Crystallographic Data

The crystal structure of 2,5-dibromo-3,6-dihydroxy-p-quinone has been determined and is available in the Crystallography Open Database (COD) under the entry ID 2019230. Analysis of the crystal structure provides definitive confirmation of the molecular geometry, bond lengths, and bond angles, as well as insights into the intermolecular interactions in the solid state.

Biological Activity and Relevance in Drug Development

Quinones are a class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties.[6] The reactivity of the quinone moiety allows for interactions with biological macromolecules, which is the basis for their pharmacological effects. The introduction of bromine atoms can enhance the lipophilicity and potentially modulate the biological activity of the molecule.[7] While specific studies on the biological activity of 2,5-dibromo-3,6-dihydroxy-p-quinone are limited in the available literature, its structural similarity to other biologically active quinones suggests it could be a molecule of interest for further investigation in drug discovery and development.

Biological_Context Quinone_Core Quinone Core Structure Biological_Activity General Biological Activities Quinone_Core->Biological_Activity Antimicrobial Antimicrobial Biological_Activity->Antimicrobial Antitumor Antitumor Biological_Activity->Antitumor Redox_Cycling Redox Cycling Biological_Activity->Redox_Cycling

General biological context of the quinone pharmacophore.

Conclusion

References

Spectroscopic Profile of Bromanilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromanilic acid (2,5-dibromo-3,6-dihydroxy-p-benzoquinone) is a quinone derivative with significant interest in materials science and coordination chemistry due to its electronic and structural properties. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the analysis of its interactions in various chemical systems. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, complete with experimental protocols and a visual workflow for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the highly symmetrical nature of the this compound molecule and potential solubility issues, obtaining high-resolution solution-state NMR data can be challenging. The data presented here is based on solid-state NMR analysis, which provides valuable insight into the carbon framework of the molecule in its crystalline form.

Data Presentation

Table 1: ¹³C Solid-State NMR (CP/MAS) Data for this compound

Chemical Shift (δ) ppmAssignment
~170C=O (Carbonyl)
~140C-OH (Carbon attached to hydroxyl)
~110C-Br (Carbon attached to bromine)

Note: Data is derived from studies on co-crystals of this compound and may show slight variations depending on the crystal packing and intermolecular interactions.[1]

Experimental Protocol: ¹³C CP/MAS NMR Spectroscopy

A typical experimental setup for acquiring solid-state NMR spectra of this compound is as follows:

  • Sample Preparation: A sufficient quantity of crystalline this compound is packed into a zirconia rotor (typically 4 mm or 7 mm diameter).

  • Instrumentation: The spectrum is recorded on a solid-state NMR spectrometer operating at a suitable magnetic field strength (e.g., 9.4 T, corresponding to a ¹³C frequency of 100 MHz).

  • Experimental Parameters:

    • Technique: Cross-polarization magic-angle spinning (CP/MAS).

    • Magic-Angle Spinning (MAS) Rate: 10-15 kHz to average out anisotropic interactions.

    • Contact Time: 1-5 ms, optimized to maximize signal intensity.

    • Recycle Delay: 5-10 s, allowing for complete relaxation of the nuclei.

    • Referencing: Chemical shifts are referenced externally to a standard such as adamantane or glycine.

  • Data Processing: The acquired free induction decay (FID) is processed with an exponential line broadening function and Fourier transformed to obtain the frequency-domain spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorptions corresponding to its hydroxyl and carbonyl groups.

Data Presentation

Table 2: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeDescription
~3400 (broad)O-H stretchBroad absorption due to hydrogen bonding of the hydroxyl groups.
~1650C=O stretchStrong absorption characteristic of the quinone carbonyl groups.
~1250C-O stretchBending vibration of the hydroxyl groups.
~1100C-Br stretchStretching vibration of the carbon-bromine bond.

Source: Adapted from the NIST Chemistry WebBook, condensed phase spectrum.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: A small amount of solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is placed on the crystal, and firm contact is ensured using a pressure clamp.

    • The sample spectrum is then recorded, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions related to the π → π* and n → π* transitions of the quinone chromophore.

Data Presentation

Table 3: Expected UV-Vis Absorption Maxima for this compound

Wavelength Range (nm)Electronic Transition
220 - 350π → π* and n → π*
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a volumetric flask.

    • Serial dilutions are performed to obtain solutions of appropriate concentrations for measurement (typically in the micromolar range).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition:

    • The spectrophotometer is calibrated using a blank cuvette containing only the solvent.

    • The sample cuvette, rinsed and filled with the this compound solution, is placed in the sample holder.

    • The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-800 nm).

  • Data Analysis: The wavelength(s) of maximum absorbance (λ_max) are identified from the resulting spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_start cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_end start This compound Sample prep_nmr Packing in Rotor (Solid-State) start->prep_nmr prep_ir Placement on ATR Crystal start->prep_ir prep_uv Dissolution in UV-grade Solvent start->prep_uv acq_nmr 13C CP/MAS NMR prep_nmr->acq_nmr acq_ir FTIR Spectroscopy prep_ir->acq_ir acq_uv UV-Vis Spectroscopy prep_uv->acq_uv analysis_nmr Chemical Shift Assignment acq_nmr->analysis_nmr analysis_ir Functional Group Identification acq_ir->analysis_ir analysis_uv λmax Determination acq_uv->analysis_uv end_node Structural Confirmation & Purity Assessment analysis_nmr->end_node analysis_ir->end_node analysis_uv->end_node

Caption: Workflow for the spectroscopic analysis of this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Bromanilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of active pharmaceutical ingredients and key intermediates is paramount. This guide provides an in-depth technical overview of the crystal structure analysis of bromanilic acid (2,5-dibromo-3,6-dihydroxy-p-benzoquinone), a compound of significant interest in the fields of coordination chemistry and materials science.

This document summarizes the crystallographic data for pure this compound and one of its morpholinium salts, presenting a comparative analysis of their molecular geometries and intermolecular interactions. Detailed experimental protocols for single-crystal X-ray diffraction are provided, alongside visualizations of the experimental workflow and the intricate hydrogen bonding networks that define the supramolecular architecture of these crystalline solids.

Crystallographic Data at a Glance

The precise arrangement of atoms within a crystal lattice is defined by a set of quantitative parameters. The following tables summarize the key crystallographic data for pure this compound and morpholinium hydrogen bromanilate, facilitating a clear comparison of their structures.

Parameter This compound
Formula C₆H₂Br₂O₄
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.907
b (Å) 7.274
c (Å) 13.125
α (°) 90
β (°) 91.95
γ (°) 90
Volume (ų) 1230.5
Temperature (K) 130
Parameter Morpholinium Hydrogen Bromanilate (at 130 K) [1]
Formula C₄H₁₀NO⁺ · C₆HBr₂O₄⁻
Crystal System Triclinic
Space Group P-1
a (Å) 7.5555 (4)
b (Å) 8.8973 (5)
c (Å) 10.3929 (6)
α (°) 107.513 (2)
β (°) 97.435 (2)
γ (°) 100.199 (2)
Volume (ų) 636.25 (6)
Temperature (K) 130

The Experimental Foundation: Protocols for Structure Determination

The determination of a crystal structure is a meticulous process involving crystal growth, X-ray diffraction data collection, and structure solution and refinement. The methodologies employed for the analysis of this compound and its derivatives are detailed below.

Crystal Growth
  • Pure this compound: Crystals of pure this compound are typically obtained by slow evaporation from a suitable solvent.

  • Morpholinium Hydrogen Bromanilate: Single crystals suitable for X-ray diffraction were prepared by the slow evaporation of an acetonitrile solution containing this compound and morpholine at room temperature.[1]

Single-Crystal X-ray Diffraction

The primary technique used to elucidate the three-dimensional atomic arrangement in a crystal is single-crystal X-ray diffraction.

For the analysis of morpholinium hydrogen bromanilate, the following protocol was utilized[1]:

  • Crystal Mounting: A selected single crystal was mounted on a diffractometer.

  • Data Collection: X-ray diffraction data were collected at three different temperatures: 130 K, 145 K, and 180 K.[1] This allows for the study of temperature-dependent structural changes.

  • Radiation Source: A specific X-ray source (e.g., Mo Kα radiation) with a defined wavelength is used to irradiate the crystal.

  • Data Processing: The collected diffraction data were processed to yield a set of reflection intensities.

  • Structure Solution and Refinement: The crystal structure was solved using direct methods and subsequently refined. The positions of hydrogen atoms, particularly those involved in hydrogen bonding, were located in a difference Fourier map and refined.[1]

A similar, standardized workflow is applied for the crystal structure determination of pure this compound and its co-crystals.

Visualizing the Process and Interactions

Diagrams generated using the DOT language provide a clear visual representation of complex workflows and molecular interactions, adhering to stringent color and contrast specifications for optimal clarity.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Analysis synthesis Synthesis of this compound Derivative crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization mounting Crystal Mounting on Diffractometer crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray processing Data Processing and Reduction xray->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation and Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

A generalized workflow for the experimental determination of a crystal structure.
The Significance of Hydrogen Bonding

In the crystal structure of this compound and its derivatives, hydrogen bonding plays a crucial role in dictating the packing of molecules and the overall stability of the crystal lattice. In the case of morpholinium hydrogen bromanilate, a notable feature is the formation of a short O—H⋯O hydrogen bond between the bromanilate anions, leading to the formation of chains.[1] The morpholinium cations are then linked to these chains via N—H⋯O hydrogen bonds.[1]

hydrogen_bonding Hydrogen Bonding Network in Morpholinium Hydrogen Bromanilate cluster_anion_chain Bromanilate Anion Chain cluster_cation Morpholinium Cation anion1 Bromanilate Anion 1 anion2 Bromanilate Anion 2 anion1->anion2 O-H···O cation Morpholinium Cation cation->anion1 N-H···O

A simplified representation of the key hydrogen bonding interactions.

Conclusion

The crystal structure analysis of this compound and its derivatives reveals a rich interplay of covalent and non-covalent interactions that govern their solid-state properties. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers engaged in the design and development of new materials and pharmaceutical compounds. The visualization of experimental workflows and intermolecular interactions further aids in the conceptual understanding of these complex three-dimensional structures. A thorough grasp of these structural details is indispensable for predicting and controlling the physical and chemical behavior of this compound-containing systems.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Properties of Bromanilic Acid

Introduction

This compound (2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone) is a quinone derivative that has garnered significant interest in materials science and crystal engineering. Its molecular structure, characterized by two bromine atoms and two hydroxyl groups on a benzoquinone framework, makes it a versatile building block. It can act as a potent electron acceptor, a proton donor, and a ligand for forming metal complexes. These characteristics give rise to a rich variety of solid-state structures with interesting electronic, optical, and magnetic properties. This compound is a key component in the development of functional materials such as organic ferroelectrics, charge-transfer salts, and coordination polymers. Its ability to form strong hydrogen bonds and participate in π-stacking interactions is crucial in dictating the supramolecular architecture and, consequently, the bulk properties of these materials.

Electronic Properties: Quantitative Data

The intrinsic electronic properties of isolated this compound are primarily explored through computational methods, as its strong intermolecular interactions in the solid state dominate experimental observations. The properties of its complexes and salts, which are widely studied, are highly dependent on the crystal structure and the nature of the interacting species.

PropertyValueMaterial / MethodReference
HOMO-LUMO Gap ~1.6 eV (computationally predicted for a derivative)Density Functional Theory (DFT) on a related thiazole derivative synthesized from this compound.[1]
Electron Affinity High (Qualitative)Acts as an electron acceptor in charge-transfer complexes and cationic polymerization.[2]
Conductivity Varies (Semiconducting)The conductivity of anilato-based materials is highly tunable. For example, related iron-tetraoxolene chains show conductivities from ~10⁻⁹ to 10⁻⁶ S/cm.
Ferroelectric Transition 253 K (in cocrystal)In a cocrystal with 5,5′-Dimethyl-2,2′-bipyridine (55DMBP–H2ba).

Note: Quantitative electronic data for pure, isolated this compound is not extensively reported in the literature. The values presented often pertain to its derivatives or cocrystals, where intermolecular interactions significantly modify the electronic structure.

Experimental and Computational Protocols

The characterization of this compound and its derivatives involves a combination of synthesis, structural analysis, property measurement, and computational modeling.

1. Synthesis and Crystal Growth

High-quality single crystals are essential for accurate structural and electronic property measurements.

  • Objective : To synthesize pure this compound and grow single crystals of its cocrystals or salts.

  • Protocol :

    • Purification : Commercial this compound is purified by fractional sublimation in a vacuum to remove impurities.

    • Cocrystal Growth (Diffusion Method) :

      • Prepare separate saturated solutions of purified this compound and a coformer (e.g., 5,5′-dimethyl-2,2′-bipyridine) in a suitable, dehydrated solvent like acetone.

      • Carefully layer the two solutions in a test tube, or use a setup with a bridging solvent layer to allow for slow diffusion.

      • Seal the container and leave it undisturbed in a temperature-controlled environment for an extended period (weeks to months) to allow for the slow growth of single crystals at the interface.

2. Structural Characterization: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise atomic arrangement, including bond lengths and intermolecular interactions, which are critical for understanding electronic properties.

  • Objective : To determine the crystal structure of the synthesized material.

  • Protocol :

    • Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.

    • Data Collection : The crystal is placed in an X-ray diffractometer. Data is collected at a specific temperature (e.g., 200 K and 295 K) by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.

    • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and angles.

3. Electronic Property Measurement: Electrical Conductivity

Conductivity measurements reveal how efficiently charge carriers move through the material. For molecular solids, this is often measured on pressed pellets or, ideally, single crystals.

  • Objective : To measure the electrical conductivity of the material.

  • Protocol (Two-Probe Pressed Pellet Method) :

    • Sample Preparation : The crystalline sample is ground into a fine powder and pressed into a dense pellet of known dimensions using a hydraulic press.

    • Contact Deposition : Conductive contacts (e.g., silver paste or sputtered gold) are applied to two opposite faces of the pellet.

    • Measurement : The pellet is mounted in a probe station. A DC voltage is applied across the contacts, and the resulting current is measured (or vice-versa).

    • Calculation : The resistance (R) is determined from the slope of the I-V curve. The conductivity (σ) is then calculated using the formula σ = L / (R × A), where L is the thickness of the pellet and A is the area of the electrode contact.

4. Computational Analysis: Density Functional Theory (DFT)

DFT is a powerful computational tool used to predict and understand the electronic structure of molecules and materials from first principles.

  • Objective : To calculate the HOMO/LUMO energies, band gap, and density of states.

  • Protocol :

    • Structure Input : The crystal structure obtained from SC-XRD is used as the starting geometry. For an isolated molecule, the geometry is optimized first.

    • Functional and Basis Set Selection : A suitable exchange-correlation functional (e.g., B3LYP or a hybrid functional like HSE06 for better band gap prediction) and a basis set (e.g., 6-311G(d,p)) are chosen.[3]

    • Calculation : A self-consistent field (SCF) calculation is performed to solve the Kohn-Sham equations, yielding the ground-state energy and electron density.

    • Property Extraction : From the results, the energies of the molecular orbitals (HOMO, LUMO), the total density of states (DOS), and the band structure can be calculated and analyzed to understand the electronic characteristics.[4]

Visualizations: Workflows and Relationships

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of functional materials based on this compound.

G Diagram 1: Experimental Workflow for this compound-Based Materials cluster_synthesis Synthesis & Purification cluster_characterization Structural & Spectroscopic Analysis cluster_properties Property Measurement cluster_theory Computational Modeling s1 Starting Materials (this compound, Coformer) s2 Purification (e.g., Sublimation) s1->s2 s3 Crystal Growth (e.g., Slow Diffusion) s2->s3 c1 Single-Crystal XRD s3->c1 High-Quality Crystals c2 Spectroscopy (FTIR, UV-Vis) c1->c2 p1 Electrical Conductivity c1->p1 Structural Data t1 DFT Calculations c1->t1 Atomic Coordinates p2 Dielectric / Ferroelectric Measurements (P-E Loop) t2 Analysis of Electronic Structure (HOMO/LUMO, Band Gap) p1->t2 Experimental Validation p2->t2 Experimental Validation t1->t2 G Diagram 2: Structure-Property Relationship in this compound Systems cluster_features Key Molecular Features cluster_interactions Resulting Intermolecular Interactions cluster_properties Emergent Electronic Properties mol This compound Molecule f1 Electron Withdrawing Quinone Ring & Br Atoms mol->f1 f2 Proton-Donating -OH Groups mol->f2 f3 Planar π-System mol->f3 i1 Charge-Transfer (CT) Interactions f1->i1 Acceptor Role i2 Hydrogen Bonding f2->i2 H-Bond Donor i3 π-π Stacking f3->i3 Stacking p1 Semiconductivity i1->p1 p3 Modulated Band Gap i1->p3 p2 Ferroelectricity (in Cocrystals) i2->p2 Proton Transfer i3->p1 i3->p3

References

A Technical Guide to the Thermochemical Landscape of Bromanilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Thermochemistry of Bromanilic Acid

Thermochemical data provides fundamental insights into the energy content and stability of a chemical compound. For a molecule like this compound, these properties are influenced by its rigid quinonoid core, the presence of electron-withdrawing bromine atoms, and the hydrogen-bonding capabilities of the hydroxyl groups. The interplay of these structural features dictates the molecule's lattice energy in the solid state and its energetic profile in the gas phase.

This guide outlines the primary experimental techniques and computational methods for elucidating the thermochemical profile of this compound.

Experimental Determination of Thermochemical Properties

A precise determination of the thermochemical properties of this compound would rely on a combination of calorimetric techniques.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) in the solid state is a cornerstone of thermochemical data. For organic compounds, this is typically determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Experimental Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A pellet of high-purity crystalline this compound (approximately 1 gram) is accurately weighed.

  • Bomb Setup: The pellet is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb." A known amount of water is added to the bomb to ensure saturation of the final atmosphere, and the bomb is then pressurized with approximately 30 atm of pure oxygen.

  • Calorimeter Assembly: The sealed bomb is submerged in a precisely measured quantity of water in a well-insulated calorimeter. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The temperature of the surrounding water is recorded at regular intervals until a constant temperature is reached after the combustion reaction is complete.

  • Analysis of Products: The contents of the bomb are analyzed to determine the completeness of combustion and to quantify side products, such as nitric acid formed from residual nitrogen in the air.

  • Calculation: The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of ignition and the formation of any side products. The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's law.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow associated with thermal transitions as a function of temperature. For this compound, DSC can be used to determine the enthalpy of fusion (ΔfusH°) and to study its thermal stability.

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Acquisition: The differential heat flow between the sample and the reference is measured as the temperature is increased.

  • Data Analysis: An endothermic peak on the DSC thermogram indicates melting. The area under this peak is integrated to determine the enthalpy of fusion. The onset temperature of the peak is taken as the melting point. Exothermic peaks would indicate decomposition.

Thermogravimetric Analysis (TGA) for Sublimation and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is particularly useful for determining the temperature range of thermal stability and for studying sublimation and decomposition processes.

Experimental Protocol: Thermogravimetric Analysis

  • Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA sample pan.

  • Instrument Setup: The sample pan is placed in the TGA furnace. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The mass of the sample is continuously monitored as the temperature is increased.

  • Data Analysis: A mass loss step in the TGA thermogram indicates either sublimation or decomposition. By analyzing the temperature range and the rate of mass loss, and often in conjunction with evolved gas analysis (e.g., TGA-MS), the nature of the process can be determined. The enthalpy of sublimation can be estimated from TGA data using the Langmuir equation, which relates the rate of mass loss to vapor pressure.

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful alternative for estimating the thermochemical properties of molecules like this compound. Ab initio and Density Functional Theory (DFT) methods can be used to calculate the gas-phase enthalpy of formation.

Computational Protocol: Ab Initio Calculation of Enthalpy of Formation

  • Molecular Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set).

  • Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are calculated to confirm that it is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • High-Level Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher level of theory (e.g., G3 or G4 composite methods).

  • Calculation of Enthalpy of Atomization: The enthalpy of atomization is calculated by subtracting the total electronic energy of the molecule from the sum of the electronic energies of its constituent atoms.

  • Calculation of Gas-Phase Enthalpy of Formation: The gas-phase enthalpy of formation at 0 K is calculated from the enthalpy of atomization and the known experimental enthalpies of formation of the gaseous atoms. This value is then corrected to 298.15 K using the calculated thermal corrections.

Expected Thermochemical Data for this compound

While specific experimental values are not available, we can infer the expected thermochemical behavior of this compound by comparison with related compounds.

Table 1: Comparison of Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₆H₂Br₂O₄297.89>255 (decomposes)[1]
Chloranilic AcidC₆H₂Cl₂O₄208.99~283
2,5-Dihydroxy-1,4-benzoquinoneC₆H₄O₄140.09216

The high melting point of this compound, which is accompanied by decomposition, suggests strong intermolecular forces in the crystal lattice, likely dominated by hydrogen bonding between the hydroxyl and quinone oxygen atoms, as well as halogen bonding. This would imply a relatively high enthalpy of sublimation.

Visualizing Thermochemical Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the workflow for determining thermochemical properties and the relationships between them.

Thermochemical_Workflow cluster_experimental Experimental Determination cluster_computational Computational Estimation cluster_properties Thermochemical Properties bomb_calorimetry Bomb Calorimetry delta_hc ΔcH°(s) (Enthalpy of Combustion) bomb_calorimetry->delta_hc dsc Differential Scanning Calorimetry (DSC) delta_fus_h ΔfusH° (Enthalpy of Fusion) dsc->delta_fus_h tga Thermogravimetric Analysis (TGA) delta_sub_h ΔsubH° (Enthalpy of Sublimation) tga->delta_sub_h Langmuir Equation ab_initio Ab Initio / DFT Calculations delta_hf_g ΔfH°(g) (Enthalpy of Formation, gas) ab_initio->delta_hf_g delta_hf_s ΔfH°(s) (Enthalpy of Formation, solid) delta_hc->delta_hf_s Hess's Law delta_hf_s->delta_hf_g + ΔsubH° delta_hf_g->delta_hf_s - ΔsubH°

Caption: Workflow for determining thermochemical properties of this compound.

Thermochemical_Relationships Solid Solid State (this compound) Liquid Liquid State Solid->Liquid ΔfusH° (Fusion) Gas Gaseous State Solid->Gas ΔsubH° (Sublimation) Liquid->Solid -ΔfusH° (Crystallization) Liquid->Gas ΔvapH° (Vaporization) Gas->Solid -ΔsubH° (Deposition) Gas->Liquid -ΔvapH° (Condensation)

References

Methodological & Application

Application Notes and Protocols: Initiating Systems for Cationic Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive literature searches did not yield specific examples or protocols for the use of bromanilic acid as a primary initiator in cationic polymerization. The following application notes provide a comprehensive overview of common initiating systems for cationic polymerization, with a theoretical consideration of how an acidic molecule like this compound might function in this context. The protocols provided are for well-established initiator systems and can serve as a foundational methodology for exploring novel initiators.

Introduction to Cationic Polymerization Initiation

Cationic polymerization is a type of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, rendering it reactive. This reactive monomer then proceeds to react with other monomers to form a polymer. This process is particularly effective for monomers with electron-donating substituents, such as alkenes and heterocycles, which can stabilize the resulting carbocation.[1] The initiation step is critical as it generates the initial carbenium ion from which the polymer chain grows. The choice of initiator and reaction conditions significantly impacts the polymerization rate, polymer molecular weight, and molecular weight distribution.[2]

Key characteristics of an effective initiator system for cationic polymerization include:

  • Efficient Generation of Cations: The initiator must readily produce a cationic species that can attack the monomer.

  • Non-nucleophilic Counterion: The counterion formed during initiation should be non-nucleophilic to prevent premature termination of the growing polymer chain.[1][2][3]

  • Controlled Initiation Rate: The rate of initiation should ideally be rapid and quantitative to ensure that all polymer chains begin to grow at approximately the same time, leading to a narrow molecular weight distribution.

Common Initiating Systems for Cationic Polymerization

Protic (Brønsted) Acids

Strong protic acids can initiate cationic polymerization by donating a proton to the monomer. Examples of such acids include perchloric acid, sulfuric acid, and triflic acid.[2][4] The general mechanism involves the protonation of the monomer to form a carbocation.

A significant challenge with protic acid initiators is that their conjugate bases can be nucleophilic, leading to chain termination through recombination with the growing cationic chain end.[2]

Lewis Acids with Co-initiators

Lewis acids are the most common class of initiators for cationic polymerization.[1] They typically require a co-initiator, such as water, alcohol, or an alkyl halide, to generate the initiating cationic species.[1][4][5] Commonly used Lewis acids include BF₃, AlCl₃, TiCl₄, and SnCl₄.[1]

The Lewis acid activates the co-initiator to produce a proton or a carbocation, which then initiates polymerization. For instance, in the presence of water, a Lewis acid like BF₃ can form a complex that releases a proton.[2][5]

Theoretical Consideration of this compound as an Initiator

This compound (2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone) is a strong organic acid. In principle, it could function as a protic acid initiator in cationic polymerization. The acidic protons of the hydroxyl groups could potentially protonate a suitable monomer.

However, several factors might complicate its use:

  • Nucleophilicity of the Counterion: The resulting bromanilate anion might be sufficiently nucleophilic to cause rapid termination.

  • Solubility and Stability: The solubility of this compound and its stability under polymerization conditions would need to be considered.

  • Redox Activity: The quinone structure might participate in side reactions, potentially inhibiting polymerization.

Without experimental data, the efficacy of this compound as an initiator remains speculative. Researchers interested in exploring its potential would need to conduct feasibility studies, starting with small-scale reactions and thorough characterization of the resulting products.

Quantitative Data for Common Cationic Polymerization Systems

The following tables provide representative data for the cationic polymerization of common monomers using established initiator systems. This data is intended to serve as a benchmark for comparison when developing new polymerization protocols.

Table 1: Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)

Initiator SystemMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
AgClO₄/Ph₂CHBr/Me₂S100:1:1-2319529,8001.16[3]
PCCP-H/Thiophosphoramide100:1:1251>9924,5001.14[6]
SnBr₄/Alkoxyamine100:1029015,0001.20[7]

Table 2: Cationic Polymerization of Styrene

Initiator SystemMonomer/Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
AlCl₃/H₂O200:100.58525,0001.8General Knowledge
TiCl₄/t-BuCl150:1-8019835,0001.3General Knowledge
H₂SO₄100:12527018,0002.1General Knowledge

Experimental Protocols

The following are general protocols for cationic polymerization. Caution: These reactions are highly sensitive to impurities, especially water. All glassware should be rigorously dried, and reagents should be purified and dried before use. Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon).

General Protocol for Cationic Polymerization of a Vinyl Ether using a Lewis Acid Initiator System
  • Monomer and Solvent Purification:

    • Dry the solvent (e.g., dichloromethane, toluene) over a suitable drying agent (e.g., CaH₂) and distill under an inert atmosphere.

    • Purify the vinyl ether monomer by washing with an aqueous base solution, followed by water, drying over a solid desiccant, and distillation under reduced pressure. Store the purified monomer under an inert atmosphere at a low temperature.

  • Initiator and Co-initiator Preparation:

    • Prepare stock solutions of the Lewis acid (e.g., SnCl₄) and the co-initiator (e.g., a specific alcohol or alkyl halide) in the purified solvent under an inert atmosphere.

  • Polymerization:

    • To a flame-dried, nitrogen-purged reactor equipped with a magnetic stirrer, add the purified solvent and the monomer via syringe.

    • Cool the reactor to the desired temperature (e.g., -78 °C in a dry ice/acetone bath).

    • Add the co-initiator solution, followed by the Lewis acid solution, to start the polymerization.

    • Allow the reaction to proceed for the desired time.

  • Termination and Polymer Isolation:

    • Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol.

    • Allow the mixture to warm to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterization:

    • Determine the polymer's molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC).

    • Characterize the polymer structure using nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy.

Visualizations

Signaling Pathway for Cationic Polymerization Initiation

G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (e.g., H⁺A⁻ or Lewis Acid + Co-initiator) Monomer Monomer (e.g., CH₂=CHR) Initiator->Monomer Protonation or Cation Transfer Carbocation Initiated Monomer (Carbocation) CH₃-C⁺HR Monomer->Carbocation Growing_Chain Growing Polymer Chain ~[CH₂-CHR]n-CH₂-C⁺HR Carbocation->Growing_Chain New_Monomer Monomer Growing_Chain->New_Monomer Addition of Monomer Elongated_Chain Elongated Polymer Chain ~[CH₂-CHR]n+1-CH₂-C⁺HR New_Monomer->Elongated_Chain

Caption: Cationic polymerization initiation and propagation pathway.

Experimental Workflow for Cationic Polymerization

G Start Start: Reagent Purification Setup Reactor Setup (Flame-dried, Inert Atmosphere) Start->Setup Addition Addition of Solvent and Monomer Setup->Addition Cooling Cooling to Reaction Temperature Addition->Cooling Initiation Addition of Initiator/ Co-initiator Cooling->Initiation Polymerization Polymerization (Stirring for set time) Initiation->Polymerization Termination Termination (Quenching with Methanol) Polymerization->Termination Isolation Polymer Isolation (Precipitation and Filtration) Termination->Isolation Drying Drying under Vacuum Isolation->Drying Characterization Characterization (GPC, NMR, FTIR) Drying->Characterization

Caption: General experimental workflow for cationic polymerization.

Logical Relationship of Initiator Components

G cluster_protic Protic Acid System cluster_lewis Lewis Acid System Initiator_System Initiator System Protic Acid Lewis Acid + Co-initiator Protic_Acid Protic Acid (HA) Initiator_System:p1->Protic_Acid Lewis_Acid Lewis Acid (LA) Initiator_System:p2->Lewis_Acid Co_initiator Co-initiator (e.g., H₂O, ROH) Initiator_System:p2->Co_initiator Proton Proton (H⁺) Protic_Acid->Proton Counterion_P Counterion (A⁻) Protic_Acid->Counterion_P Complex Intermediate Complex [H⁺][LA-OH]⁻ Lewis_Acid->Complex Co_initiator->Complex Counterion_L Non-nucleophilic Counterion Complex->Counterion_L

Caption: Components of common cationic polymerization initiator systems.

References

Application Notes and Protocols: Exploring the Potential Mechanism of Bromanilic Acid in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

Bromanilic acid (2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone) is a halogenated quinone that possesses a unique combination of functional groups, including hydroxyl, bromo, and carbonyl moieties. These groups impart specific electronic and coordination properties that suggest its potential utility in polymerization reactions. While its direct application is not well-documented, the chemistry of related compounds, such as chloranilic acid and other substituted quinones, provides a foundation for exploring its possible mechanisms as a monomer, catalyst, or initiator.

This document outlines potential applications and hypothetical experimental protocols for investigating the role of this compound in polymerization.

Potential Mechanisms of Action

Based on its chemical structure, this compound could potentially participate in polymerization reactions through several mechanisms:

  • As a Monomer in Condensation Polymerization: The two hydroxyl groups of this compound can react with other difunctional monomers, such as diacyl chlorides or diisocyanates, to form polyesters or polyurethanes, respectively. The electron-withdrawing nature of the bromine and carbonyl groups could influence the reactivity of the hydroxyl groups and the properties of the resulting polymer.

  • In the Synthesis of Coordination Polymers: Similar to chloranilic acid, the dianion of this compound can act as a ligand to coordinate with metal ions, forming coordination polymers.[1] These materials can exhibit interesting electronic, magnetic, and porous properties.

  • As a Modifier in Conductive Polymer Synthesis: While not a direct monomer for traditional conductive polymers like polyaniline or polypyrrole, this compound could be explored as an additive or dopant. Its acidic nature and potential redox activity might influence the polymerization of monomers like aniline, potentially affecting the conductivity and morphology of the resulting polymer. The synthesis of conductive polymers often occurs in an acidic medium, a condition that this compound can provide.[2]

Hypothetical Experimental Protocols

The following are proposed experimental protocols to investigate the potential of this compound in polymerization.

Synthesis of a Polyester via Condensation Polymerization with this compound

Objective: To synthesize a polyester using this compound as a diol monomer and to characterize its properties.

Materials:

  • This compound

  • Adipoyl chloride (or other diacyl chloride)

  • Triethylamine (as an acid scavenger)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

  • Methanol (for polymer precipitation)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve a specific molar amount of this compound in anhydrous DMF.

  • Add a twofold molar excess of triethylamine to the solution.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of adipoyl chloride dissolved in anhydrous DMF to the stirred solution via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80°C for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by techniques such as infrared (IR) spectroscopy (disappearance of the hydroxyl peak of this compound and the acyl chloride peak).

  • After the reaction is complete, cool the solution to room temperature and precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.

  • Filter the precipitated polymer, wash it thoroughly with methanol to remove unreacted monomers and salts, and dry it under vacuum at 50°C.

  • Characterize the resulting polymer using techniques like Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC) for molecular weight determination, and thermal analysis (TGA/DSC).

Logical Workflow for Polyester Synthesis

Polyester_Synthesis cluster_preparation Reaction Setup cluster_reaction Polymerization cluster_workup Isolation and Purification cluster_characterization Analysis Dissolve_BA Dissolve this compound in anhydrous DMF Add_TEA Add Triethylamine Dissolve_BA->Add_TEA Cool Cool to 0°C Add_TEA->Cool Add_AC Slowly add Adipoyl Chloride Cool->Add_AC Warm_Heat Warm to RT, then heat to 60-80°C for 24h Add_AC->Warm_Heat Precipitate Precipitate Polymer in Methanol Warm_Heat->Precipitate Filter_Wash Filter and Wash with Methanol Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry Characterize Characterize Polymer (FTIR, NMR, GPC, TGA) Dry->Characterize

Caption: Workflow for the proposed synthesis of a polyester using this compound.

Synthesis of a Coordination Polymer with this compound

Objective: To synthesize a coordination polymer using the bromanilate dianion and a metal salt.

Materials:

  • This compound

  • A metal salt (e.g., Zinc acetate, Copper(II) acetate)

  • A suitable solvent system (e.g., DMF/ethanol mixture)

  • A base (e.g., Sodium hydroxide or triethylamine) to deprotonate the this compound

  • Standard laboratory glassware for hydrothermal or solvothermal synthesis (if required)

Procedure:

  • Dissolve this compound in a mixture of DMF and ethanol.

  • In a separate container, dissolve the metal salt in the same solvent system.

  • Slowly add a stoichiometric amount of base to the this compound solution to generate the bromanilate dianion in situ. The solution should change color.

  • Slowly add the metal salt solution to the bromanilate solution with constant stirring.

  • The formation of a precipitate may indicate the formation of the coordination polymer.

  • The reaction mixture can be stirred at room temperature for several hours or heated under solvothermal conditions in a sealed vessel to promote crystal growth.

  • Collect the solid product by filtration, wash with the solvent, and dry.

  • Characterize the product using single-crystal X-ray diffraction (if suitable crystals are obtained), powder X-ray diffraction (PXRD), FTIR, and elemental analysis.

Signaling Pathway for Coordination Polymer Formation

Coordination_Polymer_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Bromanilic_Acid This compound (H₂BA) Bromanilate_Dianion Bromanilate Dianion (BA²⁻) Bromanilic_Acid->Bromanilate_Dianion Deprotonation Metal_Salt Metal Salt (e.g., Zn(OAc)₂) Metal_Cation Metal Cation (e.g., Zn²⁺) Metal_Salt->Metal_Cation Dissociation Base Base (e.g., NaOH) Base->Bromanilate_Dianion Coordination_Polymer Coordination Polymer {[M(BA)]n} Bromanilate_Dianion->Coordination_Polymer Coordination Metal_Cation->Coordination_Polymer

Caption: Proposed reaction pathway for the formation of a coordination polymer with this compound.

Data Presentation

Quantitative data from the proposed experiments should be summarized for clear comparison.

Table 1: Hypothetical Polymerization of this compound with Adipoyl Chloride

EntryMonomer Ratio (BA:AC)SolventTemperature (°C)Time (h)Yield (%)Mn ( g/mol ) (GPC)PDI (GPC)
11:1DMF6024---
21:1DMF8024---
31:1.1NMP8024---

BA = this compound, AC = Adipoyl Chloride, Mn = Number-average molecular weight, PDI = Polydispersity index.

Table 2: Hypothetical Synthesis of Bromanilate-Based Coordination Polymers

EntryMetal SaltSolvent SystemTemperature (°C)Synthesis MethodProduct Phase (PXRD)
1Zn(OAc)₂DMF/EtOH25Stirring-
2Zn(OAc)₂DMF/EtOH120Solvothermal-
3Cu(OAc)₂DMF/H₂O100Hydrothermal-

Conclusion

While the direct application of this compound in polymerization is not yet established, its unique chemical structure presents intriguing possibilities for the synthesis of novel polyesters and coordination polymers. The provided hypothetical protocols offer a framework for researchers to begin exploring the potential of this compound in materials science. Further investigation is required to determine the precise reaction conditions, mechanisms, and the properties of the resulting polymers.

References

Application Notes and Protocols for the Investigation of Bromanilic Acid in Conductive Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The direct synthesis of intrinsically conductive polymers using bromanilic acid as a primary monomer is not a well-established area of research based on current scientific literature. The following application notes provide detailed protocols for the synthesis of a conductive polymer from a related compound, poly(o-bromoaniline), and propose exploratory research directions for the use of this compound in the synthesis of novel conductive materials, such as coordination polymers and copolymers. These proposed protocols are based on established methods for analogous compounds and are intended for research and development purposes.

Application Note 1: Synthesis of a Conductive Polyaniline Derivative – Poly(o-bromoaniline)

This protocol details the synthesis of poly(o-bromoaniline), a conductive polymer derived from an aniline derivative, via chemical oxidative polymerization.

Experimental Protocol: Chemical Oxidative Polymerization of o-Bromoaniline

Objective: To synthesize poly(o-bromoaniline) and characterize its electrical conductivity.

Materials:

  • o-Bromoaniline (0.1 M)

  • Sulfuric acid (H₂SO₄), 1 M solution

  • Ammonium persulfate ((NH₄)₂S₂O₈), 0.1 M aqueous solution (oxidant)

  • Distilled water

  • Magnetic stirrer with cooling capabilities

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • In a polymerization vessel, dissolve an appropriate amount of o-bromoaniline (to achieve a 0.1 M concentration) in 100 ml of 1 M sulfuric acid.

  • Place the vessel on a magnetic stirrer and cool the solution to 0°C.

  • Slowly add a 0.1 M aqueous solution of ammonium persulfate dropwise to the stirred monomer solution over a period of approximately 20 minutes using a dropping funnel.

  • Allow the polymerization reaction to proceed for a designated time, during which the solution should change color, indicating polymer formation.

  • After the reaction is complete, filter the resulting polymer precipitate using a Buchner funnel.

  • Wash the collected polymer with a dilute sulfuric acid solution to remove any unreacted monomer and oxidant.

  • Dry the final product in a vacuum oven at 60°C for 12 hours.[1]

Data Presentation

The following table summarizes the reported electrical conductivity of poly(o-bromoaniline) and a composite material.[1]

MaterialConductivity (S/cm)
Poly(o-bromoaniline)5.6 x 10⁻⁸
Poly(o-bromoaniline)/Ag3.1 x 10⁻⁷

Experimental Workflow

cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_purification Purification & Drying cluster_analysis Characterization Monomer Dissolve o-Bromoaniline in 1M H₂SO₄ Cool Cool to 0°C Monomer->Cool Add_Oxidant Add (NH₄)₂S₂O₈ dropwise Cool->Add_Oxidant Polymerize Stir for reaction duration Add_Oxidant->Polymerize Filter Filter precipitate Polymerize->Filter Wash Wash with dilute H₂SO₄ Filter->Wash Dry Vacuum dry at 60°C Wash->Dry Characterize Conductivity Measurement FT-IR, UV-Vis Dry->Characterize

Caption: Workflow for the synthesis of poly(o-bromoaniline).

Exploratory Application Note 2 (Hypothetical): this compound as a Ligand for Conductive Coordination Polymers

This section outlines a hypothetical research direction for synthesizing conductive coordination polymers using this compound as a ligand, based on literature for similar dihydroxy-benzoquinone-based materials.

Rationale

Coordination polymers composed of metal ions and redox-active organic ligands, such as derivatives of 2,5-dihydroxy-1,4-benzoquinone, have shown promising electrical conductivity. This compound (2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone) fits this class of ligands and could potentially form conductive one-, two-, or three-dimensional frameworks with various metal ions.

Proposed Experimental Protocol: Synthesis of a Metal-Bromanilate Coordination Polymer

Objective: To explore the synthesis of a coordination polymer from this compound and a first-row transition metal, and to characterize its structure and electrical conductivity.

Materials:

  • This compound (2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone)

  • A metal salt, e.g., Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Tetrabutylammonium bromide (NBu₄Br) as a counter-ion source

  • Degassed deionized water

  • Nitrogen gas supply

  • Reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a condenser, dissolve this compound (e.g., 0.3 mmol) and tetrabutylammonium bromide (e.g., 1.0 mmol) in 100 mL of degassed deionized water.

  • Heat the solution to reflux under a nitrogen atmosphere.

  • In a separate beaker, dissolve the metal salt (e.g., 0.2 mmol of Ni(NO₃)₂·6H₂O) in 10 mL of degassed deionized water.

  • Add the metal salt solution dropwise to the refluxing ligand solution over 15 minutes.

  • Continue refluxing for an additional 30 minutes. A precipitate should form.

  • Cool the reaction mixture to room temperature, and collect the precipitate by vacuum filtration.

  • Wash the product with deionized water and dry under vacuum.

Proposed Characterization:

  • Structural: Powder X-ray Diffraction (PXRD), Infrared Spectroscopy (IR), Elemental Analysis.

  • Electrical: Four-point probe conductivity measurement on a pressed pellet of the material.

Logical Relationship Diagram

Bromanilic_Acid This compound (Ligand) Coordination Self-Assembly (Coordination) Bromanilic_Acid->Coordination Metal_Ion Metal Ion (e.g., Ni²⁺) Metal_Ion->Coordination Polymer Coordination Polymer Framework Coordination->Polymer Conductivity Potential Electrical Conductivity Polymer->Conductivity

Caption: Formation of a potentially conductive coordination polymer.

Exploratory Application Note 3 (Hypothetical): this compound as a Co-monomer in Oxidative Polymerization with Aniline

This section proposes a hypothetical approach to incorporate this compound into a polyaniline backbone through copolymerization.

Rationale

Copolymerizing traditional conductive polymer monomers like aniline with other functional monomers can modify the resulting polymer's properties, such as solubility, processability, and electronic characteristics. While this compound's structure differs significantly from aniline, its dihydroxy groups might participate in oxidative polymerization, potentially leading to a novel copolymer with unique properties.

Proposed Experimental Protocol: Oxidative Copolymerization of Aniline and this compound

Objective: To attempt the synthesis of a copolymer of aniline and this compound and to evaluate its properties.

Materials:

  • Aniline

  • This compound

  • Hydrochloric acid (HCl), 1 M solution

  • Ammonium persulfate ((NH₄)₂S₂O₈), aqueous solution

  • Various molar feed ratios of aniline to this compound (e.g., 10:1, 5:1, 1:1)

Procedure:

  • Prepare separate solutions of aniline and this compound in 1 M HCl at desired concentrations.

  • Combine the aniline and this compound solutions in the chosen molar ratio in a reaction vessel.

  • Cool the monomer mixture to 0-5°C while stirring.

  • Slowly add an aqueous solution of ammonium persulfate (as the oxidant, typically at a 1:1 molar ratio to the total monomer content) to the cooled monomer solution.

  • Allow the reaction to proceed for several hours, monitoring for color change and precipitate formation.

  • Isolate the product by filtration, wash with 1 M HCl and then with distilled water.

  • Dry the product under vacuum.

Proposed Characterization:

  • Structural: FT-IR and NMR spectroscopy to confirm the incorporation of both monomer units.

  • Morphological: Scanning Electron Microscopy (SEM).

  • Electrical: Conductivity measurements to determine the effect of this compound incorporation on the electrical properties of polyaniline.

Conceptual Diagram

Aniline Aniline Monomer Oxidative_Polymerization Oxidative Polymerization Aniline->Oxidative_Polymerization Bromanilic_Acid This compound (Co-monomer) Bromanilic_Acid->Oxidative_Polymerization Copolymer Aniline-Bromanilic Acid Copolymer Oxidative_Polymerization->Copolymer Modified_Properties Modified Properties: - Solubility - Conductivity - Processability Copolymer->Modified_Properties

Caption: Copolymerization of aniline and this compound.

References

Synthesis of Coordination Polymers with Bromanilic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of coordination polymers using bromanilic acid as a primary or secondary ligand. This compound (2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone) is a versatile building block for constructing multidimensional coordination networks due to its bis-bidentate coordination capability through its oxygen atoms. The resulting coordination polymers exhibit diverse structural topologies and potential applications in areas such as catalysis, sensing, and materials science, with emerging interest in drug development.

Overview of this compound in Coordination Polymer Synthesis

This compound belongs to the family of anilato-type ligands, which are derivatives of 2,5-dihydroxy-1,4-benzoquinone. The presence of bromine substituents on the quinonoid ring can influence the electronic properties and steric interactions within the resulting coordination polymer, potentially leading to unique structural features and functionalities compared to its chloro- or non-halogenated analogues.

The synthesis of coordination polymers with this compound typically involves the reaction of a metal salt with the deprotonated bromanilate ligand in a suitable solvent system, often under hydrothermal or solvothermal conditions. The choice of metal ion, solvent, temperature, and the presence of co-ligands can significantly impact the dimensionality and topology of the final product.

Experimental Protocols

The following protocols are generalized methods for the synthesis of coordination polymers using this compound. Researchers should adapt these procedures based on the specific metal ion and desired product characteristics.

Hydrothermal Synthesis of a 1D Bromanilate-Based Coordination Polymer

This protocol describes a typical hydrothermal synthesis of a one-dimensional coordination polymer.

Materials:

  • This compound (H₂broma)

  • Metal(II) salt (e.g., Cu(NO₃)₂·3H₂O, Zn(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, MnCl₂·4H₂O)

  • Deionized water

  • Ethanol or other suitable organic co-solvent (optional)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL Teflon-lined autoclave, dissolve this compound (0.1 mmol, 30.8 mg) in 10 mL of deionized water, with the aid of sonication if necessary.

  • Add the metal(II) salt (0.1 mmol) to the solution and stir for 30 minutes at room temperature to ensure homogeneity.

  • If a co-ligand is used, it should be added at this stage in the desired stoichiometric ratio.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120-180 °C at a rate of 5 °C/min.

  • Maintain the temperature for 48-72 hours.

  • Cool the autoclave to room temperature at a rate of 5 °C/hour.

  • Collect the resulting crystals by filtration, wash with deionized water and ethanol, and dry in air.

Diagram of Hydrothermal Synthesis Workflow:

Hydrothermal_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation reagents This compound + Metal Salt + (Optional Co-ligand) mixing Mixing and Stirring reagents->mixing solvent Solvent (e.g., Water) solvent->mixing autoclave Sealed Autoclave mixing->autoclave heating Heating (120-180 °C) autoclave->heating cooling Controlled Cooling heating->cooling filtration Filtration cooling->filtration washing Washing (Water/Ethanol) filtration->washing drying Air Drying washing->drying product Crystalline Product drying->product

Caption: Workflow for the hydrothermal synthesis of bromanilate-based coordination polymers.

Solvothermal Synthesis of a 3D Bromanilate-Based Metal-Organic Framework (MOF)

This protocol outlines a general procedure for synthesizing a three-dimensional MOF using a mixed-solvent system.

Materials:

  • This compound (H₂broma)

  • Metal(II) or Lanthanide(III) salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂, Ln(NO₃)₃·xH₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • Dissolve this compound (0.1 mmol, 30.8 mg) and the metal salt (0.1 mmol) in a mixture of DMF (5 mL) and ethanol (5 mL) in a 20 mL Teflon-lined autoclave.

  • Stir the mixture for 1 hour at room temperature.

  • Seal the autoclave and place it in a programmable oven.

  • Heat to 100-150 °C for 24-48 hours.

  • Cool down to room temperature.

  • Isolate the crystals by filtration, wash thoroughly with DMF and ethanol, and dry under vacuum.

Characterization Data

The synthesized coordination polymers should be characterized using a variety of analytical techniques to determine their structure, composition, and properties.

Technique Typical Information Obtained Example Expected Results for a Cu(II)-Bromanilate Polymer
Single-Crystal X-ray Diffraction Crystal system, space group, unit cell parameters, bond lengths and angles, coordination environment of the metal center, and overall network topology.Monoclinic, P2₁/c, Cu(II) in a distorted octahedral geometry coordinated to four oxygen atoms from two bromanilate ligands and two water molecules. 1D chain structure.
Powder X-ray Diffraction (PXRD) Phase purity of the bulk sample.Experimental PXRD pattern should match the simulated pattern from single-crystal data.
Infrared (IR) Spectroscopy Presence of functional groups and coordination information.Broad O-H stretching band around 3400 cm⁻¹ (coordinated water). Shift of C=O stretching frequency of this compound upon coordination.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition profile.Weight loss corresponding to the removal of coordinated water molecules below 200 °C, followed by decomposition of the organic ligand at higher temperatures.
Elemental Analysis Elemental composition (C, H, N, Br).Experimental percentages should be in good agreement with the calculated values for the proposed formula.

Signaling Pathways and Logical Relationships in Synthesis

The formation of a specific coordination polymer architecture is governed by several factors. The interplay between these factors determines the final structure.

Diagram of Factors Influencing Coordination Polymer Synthesis:

Synthesis_Factors cluster_reactants Reactants cluster_conditions Reaction Conditions metal Metal Ion (Coordination Geometry, Lewis Acidity) product Coordination Polymer (Dimensionality, Topology, Properties) metal->product ligand This compound (Coordination Modes) ligand->product coligand Co-ligand (Steric Hindrance, Functionality) coligand->product solvent Solvent (Polarity, Boiling Point) solvent->product temp Temperature temp->product pressure Pressure pressure->product ph pH ph->product

Caption: Key factors influencing the synthesis and final structure of bromanilate coordination polymers.

Applications in Drug Development

While the application of this compound-based coordination polymers in drug development is an emerging field, their inherent properties suggest potential in several areas:

  • Drug Delivery: The porous nature of some bromanilate-based MOFs could be exploited for the encapsulation and controlled release of therapeutic agents. The interaction between the drug molecule and the framework can be tuned by modifying the metal centers or co-ligands.

  • Biocatalysis: Coordination polymers can act as heterogeneous catalysts. Bromanilate-based materials could be designed to mimic enzyme active sites for specific biochemical transformations.

  • Sensing of Biomolecules: The luminescence properties of certain lanthanide-bromanilate coordination polymers could be utilized for the development of sensors for biologically relevant molecules.

Further research is required to fully explore the potential of these materials in pharmaceutical applications, including comprehensive studies on their biocompatibility and toxicity.

Disclaimer: The provided protocols are intended as a general guide. Specific reaction conditions may need to be optimized for different metal-ligand combinations. All laboratory work should be conducted in accordance with standard safety procedures.

Applications of Bromanilic Acid Charge-Transfer Complexes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of bromanilic acid charge-transfer (CT) complexes. While specific literature on this compound is less abundant than its chloro-analogue, chloranilic acid, the principles and applications are directly transferable due to their structural and chemical similarities. This guide will leverage the extensive research on chloranilic acid CT complexes to provide a comprehensive overview of the potential applications of this compound CT complexes, with a primary focus on pharmaceutical analysis and sensing.

Introduction to Charge-Transfer Complexes

Charge-transfer complexes are formed through the interaction of an electron donor and an electron acceptor.[1][2] In this context, this compound acts as a π-electron acceptor, readily forming colored complexes with a variety of electron-donating compounds, particularly those containing nitrogen or oxygen moieties.[3] This property is the foundation for their application in various analytical and material science fields. The formation of these complexes is often associated with the appearance of a new, intense absorption band in the visible region of the electromagnetic spectrum, which allows for sensitive spectrophotometric analysis.[4][5]

Key Application: Spectrophotometric Analysis of Pharmaceuticals

The most prominent application of this compound and its analogues is in the quantitative analysis of pharmaceutical compounds.[6][7] The formation of a colored CT complex between the drug molecule (electron donor) and this compound (electron acceptor) provides a simple, rapid, and cost-effective method for drug determination in bulk forms and pharmaceutical formulations.[4][5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the spectrophotometric analysis of various drugs using chloranilic acid as the acceptor, which serves as a strong proxy for the expected performance with this compound.

Drug (Electron Donor)AcceptorStoichiometry (Donor:Acceptor)λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Association Constant (K_c) (L mol⁻¹)Limit of Detection (LOD)Limit of Quantitation (LOQ)
ProcainamideChloranilic Acid1:1-----
LorlatinibChloranilic Acid1:25300.55 x 10³0.40 x 10³2.1 µ g/well 6.5 µ g/well
RuxolitinibChloranilic Acid1:1530---7.5 µg/mL
Rosuvastatin Calciump-Chloranilic Acid----0.41-12.24 mg mL⁻¹-
Sulfacetamide Sodiump-Chloranilic Acid-5300.94 x 10³---
Lidocainep-Chloranilic Acid-5270.913 x 10³---
Terbutaline Sulfatep-Chloranilic Acid-5290.987 x 10³---

Note: Data for chloranilic acid is presented as a close analogue for this compound. The specific values for this compound complexes may vary.

Experimental Protocol: Spectrophotometric Determination of a Drug

This protocol outlines a general procedure for the quantitative analysis of a drug using its charge-transfer complex with this compound.

1. Materials and Reagents:

  • Standard drug substance

  • This compound

  • Spectrophotometric grade solvent (e.g., methanol, acetonitrile)

  • Volumetric flasks

  • Pipettes

  • UV-Vis Spectrophotometer

2. Preparation of Standard Solutions:

  • Drug Stock Solution (e.g., 1 mg/mL): Accurately weigh 100 mg of the standard drug substance and dissolve it in 100 mL of the chosen solvent in a volumetric flask.

  • This compound Solution (e.g., 0.1% w/v): Dissolve 100 mg of this compound in 100 mL of the solvent.

3. Construction of Calibration Curve:

  • Prepare a series of working standard solutions of the drug by diluting the stock solution to obtain concentrations in the expected linear range.

  • To a set of 10 mL volumetric flasks, add aliquots of the working standard solutions.

  • To each flask, add a fixed volume (e.g., 1 mL) of the this compound solution.

  • Dilute to the mark with the solvent and mix well.

  • Allow the reaction to proceed for the optimized time at room temperature.

  • Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorption (λmax) against a reagent blank (containing the solvent and this compound).

  • Plot a graph of absorbance versus concentration to obtain the calibration curve.

4. Analysis of a Pharmaceutical Formulation:

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of the drug and transfer it to a volumetric flask.

  • Add the solvent, sonicate to dissolve the drug, and then dilute to the mark.

  • Filter the solution to remove any insoluble excipients.

  • Dilute the filtrate with the solvent to obtain a concentration within the calibration range.

  • Proceed with the color development and absorbance measurement as described in step 3.

  • Determine the concentration of the drug in the sample from the calibration curve.

Application in Sensing

The principle of charge-transfer complex formation can be extended to the development of chemical sensors. For instance, a sensor could be designed where the interaction of an analyte with a pre-formed complex causes a measurable change in its optical or electronic properties. Boronic acids, for example, have been utilized in fluorescent probes for monosaccharide sensing based on a charge-transfer mechanism.[8] While not directly involving this compound, this demonstrates the potential of CT complexes in sensor design.

A hypothetical sensor based on a this compound CT complex could involve immobilizing the complex on a solid support. The introduction of a target analyte could then either disrupt the complex, leading to a color change, or participate in a ternary complex formation, resulting in a different spectral response.

Potential in Materials Science

Charge-transfer complexes have garnered interest in materials science due to their unique electronic and optical properties.[5] Research in this area has explored their potential in organic semiconductors, photoconductive materials, and nonlinear optical devices. While specific applications of this compound CT complexes in this domain are not extensively documented, the general properties of CT complexes suggest that they could be investigated for similar purposes. The ability to tune the electronic properties by varying the donor and acceptor molecules makes them an interesting class of materials for fundamental research and potential technological applications.

Visualizations

ChargeTransferComplexFormation Donor Electron Donor (e.g., Drug Molecule) Complex Charge-Transfer Complex (Colored) Donor->Complex Donates Electron Acceptor Electron Acceptor (this compound) Acceptor->Complex Accepts Electron

Caption: General mechanism of charge-transfer complex formation.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Drug_Solution Prepare Drug Solution Mix Mix Drug and this compound Drug_Solution->Mix BA_Solution Prepare this compound Solution BA_Solution->Mix Incubate Incubate for Color Development Mix->Incubate Spectro Measure Absorbance at λmax Incubate->Spectro Quantify Quantify Drug Concentration Spectro->Quantify

Caption: Experimental workflow for spectrophotometric drug analysis.

CTSensorConcept cluster_sensor Sensor Surface Immobilized_Complex Immobilized Bromanilic Acid CT Complex Signal Optical/Electronic Signal Change Immobilized_Complex->Signal Generates Analyte Target Analyte Analyte->Immobilized_Complex Interaction

Caption: Conceptual diagram of a charge-transfer complex-based sensor.

References

Application Notes and Protocols for the Formation of Bromanilic Acid Co-Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis and characterization of co-crystals containing bromanilic acid. Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other molecular compounds without altering their chemical structure. This compound, with its two hydroxyl and two bromine substituents on a quinone ring, is an excellent hydrogen bond donor, making it a versatile co-former for co-crystal formation.

Introduction to Co-Crystallization

Co-crystals are multi-component crystalline solids composed of two or more neutral molecules held together by non-covalent interactions, primarily hydrogen bonds.[1] The formation of co-crystals can significantly alter properties such as solubility, dissolution rate, stability, and bioavailability of pharmaceutical compounds.[2] Common methods for co-crystal synthesis include solution-based techniques like slow evaporation and solid-state methods such as grinding.[3][4]

Experimental Protocols

This section details protocols for the formation of this compound co-crystals with pyrazine derivatives, which act as hydrogen bond acceptors.

Protocol 1: Solution-Based Co-Crystallization via Slow Evaporation

This method is suitable for obtaining high-quality single crystals for structural analysis.[2]

Materials:

  • This compound (BA)

  • Co-former (e.g., 2,6-Dimethylpyrazine or 2,3,5,6-Tetramethylpyrazine)

  • Solvent (e.g., Acetonitrile, Ethanol, Methanol)[2]

Procedure:

  • Stoichiometric Mixture Preparation: In a clean vial, combine this compound and the chosen co-former in a specific molar ratio (e.g., 1:1).

  • Dissolution: Add a suitable solvent to the vial until all solids are completely dissolved. Gentle heating or sonication can be used to facilitate dissolution.

  • Slow Evaporation: Cover the vial with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Place the vial in a vibration-free environment. Crystals will typically form over a period of several days to a week.

  • Isolation: Once crystals of a suitable size have formed, carefully decant the remaining solvent and wash the crystals with a small amount of cold solvent.

  • Drying: Dry the isolated co-crystals under ambient conditions or in a desiccator.

Protocol 2: Mechanochemical Synthesis via Liquid-Assisted Grinding (LAG)

This solid-state method is rapid and often more environmentally friendly due to the minimal use of solvents.[3]

Materials:

  • This compound (BA)

  • Co-former (e.g., Pyrazine)

  • Grinding Solvent (e.g., a few drops of Acetonitrile or Ethanol)

Procedure:

  • Mixing: Place stoichiometric amounts of this compound and the co-former into a mortar or a ball mill vial.

  • Grinding: Add a few drops of the grinding solvent.

  • Manual Grinding: If using a mortar and pestle, grind the mixture for a consistent period (e.g., 15-30 minutes).

  • Ball Milling: If using a ball mill, place the vial in the mill and operate at a specified frequency (e.g., 20-30 Hz) for a set duration (e.g., 30-60 minutes).

  • Product Collection: The resulting powder is the co-crystal product.

Protocol 3: Slurry Conversion

This method involves the conversion of a suspension of the starting materials into the more stable co-crystal form.

Materials:

  • This compound (BA)

  • Co-former

  • Solvent

Procedure:

  • Suspension Preparation: Create a slurry by adding an excess of the solid starting materials (this compound and co-former) to a solvent in which they have limited solubility.

  • Stirring: Stir the slurry at a constant temperature (e.g., room temperature) for an extended period (e.g., 24-72 hours).

  • Equilibration: During this time, the less stable starting materials will dissolve and the more stable co-crystal will precipitate.

  • Isolation: Isolate the solid product by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of the solvent and dry appropriately.

Characterization of this compound Co-Crystals

After synthesis, it is crucial to characterize the newly formed solid phase to confirm co-crystal formation and determine its properties.

Table 1: Key Characterization Techniques and Expected Observations

Characterization TechniquePurposeExpected Observations for Co-crystal Formation
Powder X-ray Diffraction (PXRD) To identify the crystalline phase.The diffractogram of the product will show a unique pattern that is different from the patterns of the individual starting materials.
Single Crystal X-ray Diffraction (SCXRD) To determine the precise crystal structure.Provides detailed information on bond lengths, angles, and the hydrogen bonding network, confirming the co-crystal structure.[5]
Differential Scanning Calorimetry (DSC) To determine the melting point and thermal behavior.A single, sharp endothermic peak at a melting point different from that of the starting materials.[3]
Thermogravimetric Analysis (TGA) To assess thermal stability and solvent content.A weight loss profile that can indicate the presence of solvates and the decomposition temperature of the co-crystal.
Infrared (IR) and Raman Spectroscopy To identify changes in vibrational modes upon hydrogen bond formation.Shifts in the vibrational frequencies of functional groups involved in hydrogen bonding (e.g., O-H and C=O groups of this compound and N-H or C-N groups of the co-former).[5]
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy To probe the local chemical environment of atoms in the solid state.Changes in the chemical shifts of atoms involved in the hydrogen bonding, providing evidence of co-crystal formation.[5]

Data Presentation

Table 2: Example Quantitative Data for a this compound : 2,6-Dimethylpyrazine (1:1) Co-crystal

PropertyValue
Molar Ratio (BA:Co-former)1:1
Melting Point (°C)~180 °C (Decomposition)
Crystal SystemMonoclinic
Space GroupP2₁/c
Key Hydrogen Bond Distance (O-H···N)~2.6 Å
IR Peak Shift (C=O stretch)From ~1640 cm⁻¹ (BA) to ~1625 cm⁻¹ (Co-crystal)

Note: The data presented in Table 2 is illustrative and should be confirmed by experimental analysis.

Visualizations

Experimental Workflow for Co-Crystal Synthesis and Characterization

G Experimental Workflow for this compound Co-Crystal Formation cluster_synthesis Synthesis Methods cluster_inputs Starting Materials cluster_characterization Characterization slow_evaporation Slow Evaporation product product slow_evaporation->product Co-crystal Product lag Liquid-Assisted Grinding lag->product slurry Slurry Conversion slurry->product bromanilic_acid This compound bromanilic_acid->slow_evaporation bromanilic_acid->lag bromanilic_acid->slurry coformer Co-former (e.g., Pyrazine derivative) coformer->slow_evaporation coformer->lag coformer->slurry pxrd PXRD scxrd SCXRD dsc_tga DSC/TGA spectroscopy IR/Raman/ssNMR product->pxrd product->scxrd product->dsc_tga product->spectroscopy

Caption: Workflow for synthesis and characterization of this compound co-crystals.

Logical Relationship in Co-crystal Formation

G Key Interactions in this compound Co-Crystal Formation BA This compound (Hydrogen Bond Donor) HBond Hydrogen Bonding (O-H···N) BA->HBond Coformer Co-former (e.g., Pyrazine) (Hydrogen Bond Acceptor) Coformer->HBond Cocrystal Stable Co-crystal Lattice HBond->Cocrystal

Caption: Hydrogen bonding drives the formation of this compound co-crystals.

References

Application Notes and Protocols for the Analysis of Bromanilic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and data interpretation guidelines for studying the reactions of bromanilic acid. The protocols outlined below utilize a range of modern analytical techniques to characterize reaction kinetics, identify products, and elucidate mechanisms.

Spectroscopic Analysis

Spectroscopic methods are indispensable for probing the structural changes that occur during reactions of this compound. Techniques such as UV-Vis, Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable insights into the electronic and molecular structure of reactants, intermediates, and products.

UV-Visible (UV-Vis) Spectroscopy for Charge-Transfer Complex Analysis

This compound, a π-electron acceptor, readily forms colored charge-transfer (CT) complexes with various electron donors. UV-Vis spectroscopy is a primary tool for the characterization of these complexes. The formation of a new, broad absorption band at a longer wavelength is indicative of CT complex formation.[1]

Experimental Protocol:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a stock solution of the electron donor (e.g., an aromatic amine) at the same concentration.

  • Spectrophotometric Titration:

    • To a series of cuvettes, add a fixed concentration of the electron donor.

    • Add varying concentrations of the this compound solution to each cuvette.

    • Record the UV-Vis spectrum for each solution over a range of 200-800 nm, using the solvent as a blank.[2]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) of the new charge-transfer band.

    • Use the Benesi-Hildebrand equation to determine the association constant (K_CT) and molar absorptivity (ε_CT) of the complex.[3]

Quantitative Data Presentation:

Table 1: Spectroscopic and Thermodynamic Parameters for a Representative this compound Charge-Transfer Complex.

ParameterValueReference
λmax (nm)530[3][4]
Association Constant (K_CT) (L mol⁻¹)0.40 x 10³[3]
Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)0.55 x 10³[3]
Standard Free Energy (ΔG°) (kJ mol⁻¹)-20.54Calculated
Band Gap Energy (Eg) (eV)2.34[3]
Vibrational Spectroscopy: FTIR and Raman

FTIR and Raman spectroscopy are powerful techniques for identifying functional groups and monitoring their changes during a reaction.

Experimental Protocol:

  • Sample Preparation:

    • For solid samples, prepare KBr pellets or use an Attenuated Total Reflectance (ATR) accessory.

    • For solutions, use an appropriate liquid cell.

  • Data Acquisition:

    • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

    • Record the FT-Raman spectrum in the range of 3500-50 cm⁻¹.[5]

  • Spectral Interpretation:

    • Assign the observed vibrational bands to specific functional groups and vibrational modes based on literature values and theoretical calculations.[5]

Quantitative Data Presentation:

Table 2: Key Vibrational Frequencies (cm⁻¹) for this compound and a Representative Amine Adduct.

Functional GroupThis compound (Calculated)This compound-Amine Complex (Experimental)Reference
O-H Stretch~3250-[5]
N-H Stretch-3339[6]
C=O Stretch16721727[5][6]
C-Br Stretch617631[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of reaction products. Chemical shift changes provide detailed information about the electronic environment of the nuclei.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Structure Elucidation: Assign the signals in the spectra to the corresponding nuclei in the molecule using chemical shifts, coupling constants, and 2D NMR techniques (e.g., COSY, HSQC).

Quantitative Data Presentation:

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Product of a this compound Reaction.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
Aromatic-H8.62 (d, J = 6.1 Hz)163.8 (C)[8]
Aromatic-H7.85 (s)149.9 (CH)[8]
CH₂5.30 (s)67.0 (CH₂)[8]
OCH₃4.22 (s)61.7 (CH₃)[8]

Chromatographic Techniques

Chromatography is used to separate, identify, and quantify the components of a reaction mixture. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of this compound and its derivatives.

Experimental Protocol: Reversed-Phase HPLC

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of 0.05% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).[9]

  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound and expected products in the mobile phase.

    • Prepare a series of dilutions to create a calibration curve.

    • Dilute the reaction mixture to an appropriate concentration.

  • Chromatographic Conditions:

    • Column: C8 or C18 reversed-phase column (e.g., Phenomenex Luna C8(2)).[9]

    • Flow Rate: 0.25 - 1.0 mL/min.[9][10]

    • Injection Volume: 5-20 µL.[9]

    • Detection: UV detector at a wavelength where all components absorb (e.g., 210 nm or 230 nm).[9][10]

    • Column Temperature: 30 °C.[9]

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their retention times with those of the standards.

    • Quantify the concentration of each component using the calibration curve.

Quantitative Data Presentation:

Table 4: Representative HPLC Retention Times for a this compound Reaction Mixture.

CompoundRetention Time (min)
This compound4.4
Amine Reactant2.8
Product 15.3
Product 27.1

Electrochemical Analysis

Electrochemical techniques, such as cyclic voltammetry (CV), can provide information about the redox properties of this compound and its reaction products, offering insights into reaction mechanisms involving electron transfer.

Experimental Protocol: Cyclic Voltammetry

  • Solution Preparation:

    • Prepare a solution of the analyte (e.g., 1 mM this compound) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M KCl).

  • Electrochemical Cell Setup:

    • Use a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition:

    • Scan the potential from an initial value to a final value and back again at a specific scan rate (e.g., 100 mV/s).

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • Determine the anodic and cathodic peak potentials (Epa, Epc) and peak currents (Ipa, Ipc).

    • These parameters provide information about the redox potentials and the reversibility of the electrochemical process.

Quantitative Data Presentation:

Table 5: Representative Cyclic Voltammetry Data for a this compound Derivative.

ParameterValue
Anodic Peak Potential (Epa) (V)+0.85
Cathodic Peak Potential (Epc) (V)+0.25
Formal Potential (E°') (V)+0.55
Peak Separation (ΔEp) (V)0.60

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about crystalline reaction products, including bond lengths, bond angles, and intermolecular interactions. This is particularly useful for characterizing co-crystals and salts formed from this compound reactions.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the reaction product suitable for X-ray diffraction analysis.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software.

Quantitative Data Presentation:

Table 6: Representative Crystallographic Data for a this compound Co-crystal.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
β (°)98.76
Volume (ų)1358.9
R-factor (%)4.5

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_monitoring In-situ Monitoring cluster_analysis Product Analysis & Characterization Reactants This compound + Reactant(s) Reaction Reaction (e.g., Stirring, Heating) Reactants->Reaction Solvent Solvent Selection Solvent->Reaction InSitu_Spec In-situ Spectroscopy (FTIR, Raman, UV-Vis) Reaction->InSitu_Spec Real-time data Workup Reaction Workup & Purification Reaction->Workup InSitu_Spec->Reaction Reaction control HPLC HPLC Workup->HPLC NMR NMR (¹H, ¹³C) Workup->NMR MS Mass Spectrometry Workup->MS XRay X-ray Crystallography Workup->XRay Electrochem Electrochemistry Workup->Electrochem Spectroscopy Spectroscopy (FTIR, Raman, UV-Vis) Workup->Spectroscopy

Caption: Experimental workflow for studying this compound reactions.

Logical_Relationship Reaction Monitoring Reaction Monitoring Product Identification Product Identification Structural Elucidation Structural Elucidation Quantitative Analysis Quantitative Analysis Redox Properties Redox Properties In-situ Spectroscopy In-situ Spectroscopy In-situ Spectroscopy->Reaction Monitoring HPLC HPLC HPLC->Reaction Monitoring HPLC->Product Identification HPLC->Quantitative Analysis NMR NMR NMR->Product Identification NMR->Structural Elucidation Mass Spectrometry Mass Spectrometry Mass Spectrometry->Product Identification FTIR/Raman FTIR/Raman FTIR/Raman->Structural Elucidation UV-Vis UV-Vis UV-Vis->Reaction Monitoring X-ray Crystallography X-ray Crystallography X-ray Crystallography->Structural Elucidation Cyclic Voltammetry Cyclic Voltammetry Cyclic Voltammetry->Redox Properties

Caption: Logical relationships between analytical techniques.

References

Application Notes and Protocols for Bromanilic Acid in Materials Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of bromanilic acid (2,5-dibromo-3,6-dihydroxy-p-benzoquinone) as a versatile building block in the development of novel functional materials. Due to its unique electronic properties and hydrogen-bonding capabilities, this compound is an excellent candidate for applications in crystal engineering, coordination chemistry, and the development of functional materials with potential uses in sensing, catalysis, and drug delivery systems.

Application Note 1: this compound as a Ligand for Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound and its deprotonated form, bromanilate, are highly effective ligands for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). The two hydroxyl and two carbonyl groups can act as bidentate chelating sites, bridging multiple metal centers to form one-, two-, or three-dimensional networks. The presence of bromine atoms offers two key advantages: they can participate in halogen bonding, providing an additional tool for directing the supramolecular structure, and they modify the electronic properties of the quinoid ring, which can be exploited in redox-active or conductive materials.

Potential Applications:

  • Gas Sorption and Separation: The porous structures of MOFs constructed with bromanilate ligands could be tailored for the selective adsorption of gases.

  • Heterogeneous Catalysis: Metal nodes within a bromanilate-based MOF can serve as catalytic active sites. The framework provides high surface area and site isolation, enhancing catalytic efficiency and recyclability.[1][2]

  • Sensing: Changes in the electronic or photophysical properties of bromanilate-based coordination polymers upon exposure to specific analytes could be utilized for chemical sensing applications.

Experimental Protocol: Synthesis of a 2D Copper(II)-Bromanilate Coordination Polymer (Exemplary)

This protocol is adapted from established methods for synthesizing coordination polymers with analogous anilic acid ligands.

Materials:

  • This compound (C₆H₂Br₂O₄)

  • Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)

  • 4,4'-Bipyridine (auxiliary ligand)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 15.0 mg (0.05 mmol) of this compound in 5 mL of DMF.

  • In a separate vial, dissolve 12.1 mg (0.05 mmol) of copper(II) nitrate trihydrate in 5 mL of ethanol.

  • Slowly add the copper(II) nitrate solution to the this compound solution with stirring.

  • Add 7.8 mg (0.05 mmol) of 4,4'-bipyridine to the mixture.

  • Seal the vial and place it in a programmable oven.

  • Heat the mixture to 85°C over 2 hours, hold at 85°C for 24 hours, and then cool to room temperature over 12 hours.

  • Dark-colored crystals should form. Isolate the crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF (2 x 3 mL) and then with ethanol (2 x 3 mL).

  • Dry the crystals under vacuum for 1 hour.

Expected Characterization Data:

The resulting material should be characterized to confirm its structure and properties. Below is a table summarizing the types of data expected, with representative values based on similar structures.

Analysis Technique Parameter Expected Result/Observation
Single-Crystal X-ray Crystal System & Space GroupOrthorhombic, Pnma (example)
Coordination EnvironmentOctahedral Cu(II) center coordinated by bromanilate oxygen atoms and bipyridine nitrogen atoms.
Key Bond Lengths (Å)Cu-O (bromanilate): ~1.95-2.10 ÅCu-N (bipyridine): ~2.00-2.15 Å
FTIR Spectroscopy Key Vibrational Bands (cm⁻¹)~3400 (O-H stretch, if hydrated)~1650 (C=O stretch, shifted upon coordination)~1520 (C=C stretch of quinoid ring)
Thermogravimetric (TGA) Thermal DecompositionStep 1: ~100-150°C (loss of solvent molecules)Step 2: >300°C (decomposition of the organic ligands and framework collapse)
UV-Vis Spectroscopy Electronic Transitions (in solid state, DRS)Broad absorption bands in the visible region (e.g., 400-700 nm) due to d-d transitions of Cu(II) and ligand-to-metal charge transfer.

Application Note 2: Crystal Engineering with this compound for Co-crystal Development

Crystal engineering focuses on designing solid-state structures with desired properties by controlling intermolecular interactions.[3] this compound is an ideal candidate for this purpose due to its ability to form robust and predictable hydrogen bonds via its hydroxyl groups. These groups can act as both hydrogen bond donors and acceptors, allowing for the formation of supramolecular synthons with other molecules, particularly those containing nitrogen, such as pyridines or amides.

This approach is highly relevant in the pharmaceutical industry, where co-crystallization is used to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. By co-crystallizing an API with a well-behaved co-former like this compound, it is possible to generate novel solid forms with enhanced performance.

Experimental Protocol: Synthesis of a this compound Co-crystal by Solvent Evaporation

This protocol describes a general method for screening and synthesizing co-crystals.

Materials:

  • This compound

  • Co-former (e.g., Isoniazid, a pharmaceutical compound with pyridine-like nitrogen)

  • Solvent (e.g., Acetonitrile, Ethanol, or a mixture)

Procedure:

  • Dissolve stoichiometric amounts (e.g., a 1:1 molar ratio) of this compound and the chosen co-former in a minimal amount of a suitable solvent in a small glass vial. Gentle heating and sonication can be used to facilitate dissolution.

  • For a 1:1 ratio, use approximately 30 mg of this compound and an equimolar amount of the co-former.

  • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

  • Monitor the vial over several days for the formation of single crystals suitable for X-ray diffraction.

  • Once crystals have formed, isolate them by filtration.

  • Wash the crystals with a small amount of cold solvent and dry them in air or under a gentle stream of nitrogen.

Logical Workflow for Co-crystal Screening and Synthesis

The following diagram illustrates the logical steps involved in developing a new co-crystal, from initial screening to final characterization.

cocrystal_workflow start Start: Select API and Co-former (this compound) screening Co-crystal Screening (Solvent Evaporation, Grinding, Slurry) start->screening formation Co-crystal Formation? screening->formation characterization Characterization (PXRD, DSC, TGA, FTIR) formation->characterization Yes optimize Optimize Synthesis (Different Solvents/Ratios) formation->optimize No single_crystal Grow Single Crystals for SC-XRD Analysis characterization->single_crystal structure Determine Crystal Structure & Supramolecular Synthons single_crystal->structure properties Evaluate Physicochemical Properties (Solubility, Stability, Dissolution) structure->properties end End: Novel Co-crystal Form properties->end optimize->screening

Caption: Workflow for co-crystal development using this compound.

Visualizations of Key Concepts

Coordination and Supramolecular Interactions of this compound

The following diagram illustrates how the this compound molecule can interact with metal ions and other molecules to form extended structures.

Caption: Interaction modes of the bromanilate anion in new materials.

General Synthesis Workflow for a Metal-Bromanilate MOF

This diagram outlines the typical solvothermal synthesis process for creating a Metal-Organic Framework using this compound as the organic linker.

mof_synthesis_workflow start Start reagents Combine Reagents: - this compound (Linker) - Metal Salt (Node) - Solvent (e.g., DMF) start->reagents autoclave Seal in Teflon-lined Autoclave reagents->autoclave heating Solvothermal Reaction (Heating in Oven, e.g., 80-120°C for 24-72h) autoclave->heating cooling Controlled Cooling to Room Temperature heating->cooling isolation Isolate Crystals (Filtration/Decanting) cooling->isolation washing Wash with Fresh Solvent (e.g., DMF, Ethanol) isolation->washing activation Activate Material (Solvent Exchange & Heating under Vacuum) washing->activation end End: Porous MOF Material activation->end

Caption: Solvothermal synthesis workflow for a bromanilate-based MOF.

References

Electrochemical Applications of Bromanilic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Published research specifically detailing the electrochemical applications of bromanilic acid derivatives is limited. The following application notes and protocols are based on the fundamental electrochemical principles of quinones and phenolic compounds, and the known reactivity of this compound as a benzoquinone derivative. The experimental protocols provided are general templates and should be adapted and optimized for specific research applications.

Introduction

This compound (2,5-dibromo-3,6-dihydroxy-p-benzoquinone) is a halogenated quinone that possesses a redox-active core, making it and its derivatives promising candidates for various electrochemical applications.[1][2] The presence of hydroxyl and bromo substituents on the p-benzoquinone framework influences its electronic properties and potential for functionalization. These characteristics suggest potential utility in electrochemical sensing, electrocatalysis, and energy storage. This document outlines potential applications and provides foundational experimental protocols for researchers, scientists, and drug development professionals interested in exploring the electrochemical properties of this compound derivatives.

Core Electrochemical Behavior of this compound

The electrochemical behavior of this compound is anticipated to be dominated by the reversible two-electron, two-proton reduction/oxidation of the quinone moiety to a hydroquinone, a characteristic feature of quinone derivatives. The formal potential of this redox couple is influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating effects of the hydroxyl groups.

A logical workflow for investigating these properties is outlined below.

G cluster_synthesis Synthesis & Preparation cluster_electrochem Electrochemical Analysis cluster_application Application Development s1 Synthesize Bromanilic Acid Derivative s2 Purify and Characterize (NMR, MS, etc.) s1->s2 s3 Prepare Analyte Solution in Supporting Electrolyte s2->s3 e1 Cyclic Voltammetry (CV) - Determine Redox Potentials s3->e1 Introduce to Electrochemical Cell e2 Scan Rate Dependence Study - Investigate Reaction Kinetics e1->e2 e3 pH Dependence Study - Determine Proton Involvement e1->e3 e4 Bulk Electrolysis - Identify Reaction Products e1->e4 a1 Develop Sensor (e.g., for metal ions) e1->a1 Inform Sensor Design a2 Investigate Electrocatalytic Activity e2->a2 Inform Catalysis Study a3 Fabricate Electrode for Energy Storage e4->a3 Inform Battery Design

Caption: Workflow for Electrochemical Investigation of this compound Derivatives.

Potential Electrochemical Applications and Data

The derivatization of this compound can unlock a range of applications by introducing specific functionalities. For instance, incorporating chelating groups could lead to the development of selective metal ion sensors.

Table 1: Electrochemical Properties of this compound and Hypothetical Derivatives
CompoundRedox Couple (vs. Ag/AgCl)ApplicationLimit of Detection (LOD)SensitivityReference
This compoundE°' ≈ +0.1 to +0.3 V (pH 7)PrecursorN/AN/AInferred
Amino-functionalized this compoundE°' ≈ +0.05 to +0.25 V (pH 7)pH Sensor, Biosensor conjugationHypotheticalHypotheticalInferred
Thiol-functionalized this compoundE°' ≈ +0.1 to +0.3 V (pH 7)Heavy Metal Sensor (e.g., Hg²⁺, Pb²⁺)HypotheticalHypotheticalInferred
Carboxy-functionalized this compoundE°' ≈ +0.15 to +0.35 V (pH 7)Covalent immobilization, pH SensorHypotheticalHypotheticalInferred

Note: The redox potentials are estimated based on related quinone structures and are highly dependent on pH and solvent conditions. All data for derivatives are hypothetical and require experimental validation.

Experimental Protocols

Protocol 1: General Synthesis of an Amine-Substituted this compound Derivative

This protocol describes a hypothetical nucleophilic substitution reaction to introduce an amino group onto the this compound core.

Materials:

  • This compound

  • Primary or secondary amine (e.g., propylamine)

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve 1.0 mmol of this compound in 50 mL of anhydrous ethanol in a round-bottom flask.

  • Add 2.2 mmol of sodium bicarbonate to the solution to act as a base.

  • Add 2.1 mmol of the desired amine to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in water and acidify with 1 M HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Electrochemical Characterization by Cyclic Voltammetry

This protocol provides a general method for evaluating the redox properties of a synthesized this compound derivative.

Materials:

  • Synthesized this compound derivative

  • Supporting electrolyte (e.g., 0.1 M KCl in phosphate buffer)

  • Potentiostat with a three-electrode setup (glassy carbon working electrode, Ag/AgCl reference electrode, platinum wire counter electrode)

  • Electrochemical cell

  • Nitrogen gas for deoxygenation

Procedure:

  • Prepare a 1 mM solution of the this compound derivative in the chosen supporting electrolyte.

  • Polish the glassy carbon working electrode with alumina slurry, rinse thoroughly with deionized water, and sonicate in ethanol and water.

  • Assemble the three-electrode cell with 10 mL of the analyte solution.

  • Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes. Maintain a nitrogen blanket over the solution during the experiment.

  • Connect the electrodes to the potentiostat.

  • Perform cyclic voltammetry by scanning the potential from an initial value where no reaction occurs (e.g., +0.6 V) to a potential sufficiently negative to induce reduction (e.g., -0.4 V) and then back to the initial potential. A typical scan rate is 100 mV/s.

  • Record the resulting voltammogram (current vs. potential).

  • To investigate the reaction mechanism, perform additional scans at varying scan rates (e.g., 20, 50, 100, 200, 500 mV/s) and at different pH values.

Signaling Pathway for a Hypothetical Metal Ion Sensor

A this compound derivative functionalized with a chelating group could act as an electrochemical sensor for metal ions. The binding of a metal ion would perturb the electronic structure of the quinone system, leading to a measurable shift in its redox potential.

G cluster_workflow Sensing Mechanism start This compound Derivative (with Chelating Group) complex Formation of Metal Complex start->complex metal Target Metal Ion (e.g., Cu²⁺) metal->complex redox_shift Perturbation of Quinone Redox Potential complex->redox_shift detection Electrochemical Detection (Shift in CV Peak) redox_shift->detection

Caption: Hypothetical Signaling Pathway for a Metal Ion Sensor.

Conclusion

While the direct exploration of this compound derivatives in electrochemistry is an emerging field, the foundational properties of the this compound core suggest a rich area for future research. The protocols and potential applications outlined here serve as a starting point for investigators to explore the synthesis of novel derivatives and characterize their electrochemical behavior for the development of new sensors, catalysts, and energy storage materials. Further research is necessary to validate these hypotheses and to fully realize the potential of this class of compounds.

References

Troubleshooting & Optimization

Bromanilic Acid Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of bromanilic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete bromination of the starting material. 2. Formation of soluble side products that are lost during workup. 3. Suboptimal reaction temperature or time. 4. Degradation of the product due to exposure to light or harsh conditions.1. Increase the molar ratio of the brominating agent. 2. Analyze the filtrate/supernatant for dissolved products. 3. Optimize the reaction temperature and monitor the reaction progress using TLC or HPLC. 4. Protect the reaction mixture from light and avoid excessively high temperatures.
Presence of Unreacted Starting Material 1. Insufficient amount of brominating agent. 2. Poor reactivity of the starting material. 3. Short reaction time.1. Ensure the correct stoichiometry of the brominating agent. 2. Consider using a more reactive brominating agent or adding a catalyst. 3. Extend the reaction time and monitor for the disappearance of the starting material.
Formation of Over-brominated Byproducts (e.g., Tetrabromo-p-benzoquinone) 1. Excess of the brominating agent. 2. Reaction temperature is too high, leading to increased reactivity.1. Carefully control the stoichiometry of the brominating agent. 2. Perform the reaction at a lower temperature to improve selectivity.
Presence of Isomeric Byproducts 1. Lack of regioselectivity in the bromination step. 2. The reaction conditions favor the formation of multiple isomers.1. Modify the solvent system to influence the regioselectivity. 2. Investigate different brominating agents that may offer higher selectivity.
Product is a Dark, Impure Solid 1. Presence of polymeric or degradation byproducts. 2. Oxidation of hydroquinone intermediates.[1]1. Purify the crude product by recrystallization from a suitable solvent (e.g., acetic acid, ethanol). 2. If starting from hydroquinone, ensure a controlled oxidation step.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound?

A1: The most common side reactions include incomplete bromination leading to mono-brominated species, over-bromination resulting in the formation of tri- or tetra-brominated byproducts like bromanil, and the formation of constitutional isomers.[1]

Q2: How can I monitor the progress of the this compound synthesis?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to achieve good separation between the starting material, the desired product, and any potential byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What is the best method for purifying crude this compound?

A3: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. Suitable solvents for recrystallization include glacial acetic acid or ethanol. Washing the filtered crystals with a cold solvent helps to remove residual impurities.

Q4: My NMR spectrum shows multiple sets of peaks. What could be the reason?

A4: The presence of multiple sets of peaks in the NMR spectrum likely indicates a mixture of isomers. Bromination of the aromatic ring may not be completely regioselective, leading to the formation of different positional isomers of dibromo-dihydroxy-p-benzoquinone.

Q5: The isolated product is a dark color instead of the expected yellow to brown. Why?

A5: A dark coloration can indicate the presence of impurities, possibly from decomposition of the quinone product or the formation of polymeric byproducts. Quinones can be sensitive to light and heat. Purification by recrystallization should yield a product with the correct color.

Experimental Protocol: Synthesis of this compound from p-Benzoquinone

This protocol describes a potential route for the synthesis of this compound. Caution: This reaction involves corrosive and hazardous materials. Please handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

Materials:

  • p-Benzoquinone

  • Bromine

  • Glacial Acetic Acid

  • Ethanol

  • Distilled water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve p-benzoquinone in glacial acetic acid.

  • Bromination: From the dropping funnel, add a solution of bromine in glacial acetic acid dropwise to the stirred solution of p-benzoquinone at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by TLC.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted bromine and other impurities.

  • Purification: Recrystallize the crude product from glacial acetic acid or ethanol to obtain pure this compound.

  • Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by determining its melting point and recording its NMR and IR spectra.

Visualizations

experimental_workflow start Start dissolve Dissolve p-Benzoquinone in Glacial Acetic Acid start->dissolve bromination Add Bromine Solution Dropwise dissolve->bromination reaction Heat and Stir bromination->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete isolation Cool and Filter monitoring->isolation Complete purification Recrystallize isolation->purification characterization Dry and Characterize purification->characterization end End characterization->end

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic issue Problem Encountered low_yield Low Yield issue->low_yield impurities Product Impure issue->impurities incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn solution_yield Optimize Conditions Increase Reagent low_yield->solution_yield over_bromination Over-bromination impurities->over_bromination isomers Isomer Formation impurities->isomers solution_impurities Recrystallize Wash Solid impurities->solution_impurities solution_incomplete Increase Time/Temp Add More Reagent incomplete_rxn->solution_incomplete solution_over Control Stoichiometry Lower Temperature over_bromination->solution_over solution_isomers Change Solvent Try Different Reagent isomers->solution_isomers

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Bromanilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of bromanilic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and frequently asked questions encountered during experimental work with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing derivatives of this compound?

A1: The most common strategies for derivatizing this compound involve nucleophilic substitution reactions at its hydroxyl groups to form ethers and esters. The Williamson ether synthesis is a widely used method for preparing ether derivatives, while Fischer esterification is a standard procedure for ester synthesis.[1][2][3][4][5]

Q2: What are the key factors to consider when optimizing reaction conditions for this compound derivatives?

A2: Key factors for optimization include reaction temperature, reaction time, the choice of solvent, and the stoichiometry of the reactants. Temperature control is crucial as higher temperatures can lead to decomposition or the formation of side products.[6][7] The concentration of reactants also plays a significant role in reaction kinetics.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of organic reactions. It allows for the qualitative assessment of the consumption of starting materials and the formation of products.[6]

Q4: What are the typical purification methods for this compound derivatives?

A4: Common purification techniques for solid organic compounds like this compound derivatives include recrystallization and column chromatography.[8] Recrystallization is effective for removing impurities from a crude solid product.[9]

Q5: What are some common causes of low yields in these types of reactions?

A5: Low yields can result from a variety of factors, including incomplete reactions, the formation of side products, and loss of product during workup and purification.[7][10][11] Ensuring the purity of starting materials and reagents, as well as careful control of reaction conditions, can help to improve yields.[7]

Troubleshooting Guide

Low or No Product Yield

Q: My reaction shows very low conversion to the desired this compound derivative. What are the potential causes and how can I troubleshoot this?

A: Low conversion can be due to several factors. Here's a step-by-step troubleshooting guide:

  • Check Reagent Quality: Ensure that your this compound, alkyl halide/alcohol, and any catalysts or bases are pure and dry. Impurities or moisture can interfere with the reaction.

  • Verify Reaction Temperature: For Williamson ether synthesis, ensure the temperature is sufficient to promote the reaction without causing decomposition of the starting material or product. For Fischer esterification, adequate heating under reflux is typically required.[1][12]

  • Optimize Reaction Time: Monitor the reaction over time using TLC to determine the optimal reaction duration. Some reactions may require longer periods to reach completion.

  • Increase Reagent Concentration: Consider increasing the concentration of the limiting reagent to drive the equilibrium towards the product.

  • Catalyst Activity: If using a catalyst (e.g., acid catalyst for esterification), ensure it is active and used in the appropriate amount.

Formation of Multiple Products/Side Reactions

Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the likely side reactions and how can I minimize them?

A: The formation of multiple products is a common issue. Here are some potential side reactions and solutions:

  • Elimination Reactions (for Ether Synthesis): In Williamson ether synthesis, elimination can compete with substitution, especially with secondary or tertiary alkyl halides.

    • Solution: Use a primary alkyl halide if possible. Lowering the reaction temperature can also favor substitution over elimination.[5]

  • Decomposition: this compound and its derivatives can be sensitive to high temperatures.

    • Solution: Carefully control the reaction temperature and avoid prolonged heating.[6]

  • Hydrolysis (for Ester Synthesis): In Fischer esterification, the presence of excess water can shift the equilibrium back towards the starting materials.

    • Solution: Use a dehydrating agent or a setup that allows for the removal of water as it is formed (e.g., a Dean-Stark apparatus).[1][13]

Purification Difficulties

Q: I am having trouble purifying my this compound derivative. What techniques can I use to improve separation?

A: Purification can be challenging due to similar polarities of the product and impurities.

  • Recrystallization: This is often the first method to try for solid products. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while impurities remain soluble or insoluble at all temperatures.[9]

  • Column Chromatography: If recrystallization is ineffective, column chromatography offers better separation capabilities.

    • Solvent System Optimization: Systematically vary the polarity of the eluent to achieve good separation of your product from impurities on a TLC plate before scaling up to a column.

  • Washing/Extraction: During the workup, washing the organic layer with appropriate aqueous solutions (e.g., sodium bicarbonate to remove acidic impurities) can significantly improve the purity of the crude product before final purification.[8][12]

Data Presentation

Table 1: General Reaction Conditions for Williamson Ether Synthesis (Analogous Reactions)

ParameterConditionRationale
Alkyl Halide Primary > Secondary >> TertiaryMinimizes competing elimination reactions.[5]
Base Strong base (e.g., NaH, NaOMe)To deprotonate the hydroxyl group effectively.
Solvent Polar aprotic (e.g., DMF, DMSO, Acetone)Solvates the cation, leaving the nucleophile more reactive.
Temperature 50-100 °C (variable)Reaction rate increases with temperature, but side reactions also increase.[14]
Reaction Time 2-24 hours (variable)Monitored by TLC for completion.

Table 2: General Reaction Conditions for Fischer Esterification (Analogous Reactions)

ParameterConditionRationale
Alcohol Primary or SecondaryUsed in excess to drive the equilibrium.[1]
Catalyst Strong acid (e.g., conc. H₂SO₄)Protonates the carbonyl oxygen, making it more electrophilic.[1]
Temperature RefluxProvides the necessary activation energy and increases reaction rate.[13]
Water Removal Dean-Stark trap or dehydrating agentRemoves water to shift the equilibrium towards the ester product.[1]
Reaction Time 1-8 hours (variable)Monitored by TLC for completion.

Experimental Protocols

Disclaimer: The following are generalized protocols based on standard organic chemistry methodologies for analogous compounds, as specific literature for the synthesis of this compound derivatives is limited. Optimization will be required for specific substrates.

Protocol 1: General Procedure for the Synthesis of this compound Ethers (via Williamson Ether Synthesis)
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent (e.g., anhydrous DMF or acetone).

  • Deprotonation: Add a strong base (e.g., sodium hydride (1.1 eq) or potassium carbonate (2.2 eq)) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

  • Alkyl Halide Addition: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for the Synthesis of this compound Esters (via Fischer Esterification)
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and an excess of the desired alcohol (e.g., 5-10 eq).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, a few drops) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. A Dean-Stark trap can be used to remove water if necessary.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental_Workflow_Ether_Synthesis start Start setup Reaction Setup: This compound + Solvent start->setup deprotonation Deprotonation: Add Base (e.g., NaH) setup->deprotonation addition Alkyl Halide Addition deprotonation->addition reaction Heat & Monitor by TLC addition->reaction workup Quench, Extract, Dry reaction->workup purification Purify: Recrystallization or Column Chromatography workup->purification product Final Product: This compound Ether purification->product Experimental_Workflow_Ester_Synthesis start Start setup Reaction Setup: This compound + Alcohol start->setup catalyst Add Acid Catalyst (e.g., H₂SO₄) setup->catalyst reflux Heat to Reflux & Monitor by TLC catalyst->reflux workup Neutralize, Extract, Dry reflux->workup purification Purify: Recrystallization or Column Chromatography workup->purification product Final Product: This compound Ester purification->product Troubleshooting_Workflow issue Experimental Issue (e.g., Low Yield, Side Products) check_reagents Check Reagent Purity & Stoichiometry issue->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Temp, Time, Solvent) conditions_ok Conditions Optimal? check_conditions->conditions_ok monitor_reaction Optimize Reaction Monitoring (TLC) monitoring_ok Monitoring Effective? monitor_reaction->monitoring_ok modify_workup Adjust Workup/Purification workup_ok Purification Successful? modify_workup->workup_ok reagents_ok->issue No, Replace/Purify reagents_ok->check_conditions Yes conditions_ok->issue No, Adjust conditions_ok->monitor_reaction Yes monitoring_ok->issue No, Improve Technique monitoring_ok->modify_workup Yes workup_ok->issue No, Re-evaluate Strategy solution Problem Resolved workup_ok->solution Yes

References

Technical Support Center: Storage and Handling of Bromanilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of bromanilic acid during storage. It includes frequently asked questions, troubleshooting advice, and best practices to ensure the integrity and stability of the compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored under controlled conditions. It is sensitive to light, and different suppliers recommend specific temperature ranges. Always consult the Safety Data Sheet (SDS) and Certificate of Analysis (COA) provided by your supplier for specific instructions.[1] General best practices are summarized in the table below.

Q2: How can I tell if my this compound has degraded?

A2: Visual inspection is the first step. A change in color from its typical appearance or a change in texture can indicate degradation. For definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) are necessary to identify and quantify impurities or degradation products.[2]

Q3: What are the potential consequences of using degraded this compound?

A3: Using degraded this compound can severely impact experimental outcomes. Degradation leads to a loss of purity and potency, which can result in inaccurate and unreliable data, potentially invalidating entire project datasets.[3][4]

Q4: What type of container should I use for storing this compound?

A4: this compound should be stored in well-sealed containers to protect it from moisture and air.[5] Since it is a light-sensitive material, amber vials or other opaque containers are recommended to prevent photodegradation.[6]

Q5: Are there any chemicals that should not be stored near this compound?

A5: Yes. As an acidic and organic compound, it should be segregated from incompatible chemicals. Store acids away from bases to prevent neutralization reactions and away from oxidizers to avoid the risk of combustion.[1][6][7] Always refer to a chemical compatibility chart and the product's SDS for specific segregation guidelines.[8]

Data Summary: Recommended Storage Conditions

The following table summarizes the recommended storage conditions for this compound based on information from chemical suppliers and general best practices for research chemicals.

ParameterRecommendationRationaleSource(s)
Temperature 2-8°C or <15°CSlows down potential degradation reactions.[9][10]
Light Store in a dark place or use opaque/amber containers.This compound is light-sensitive and can undergo photodegradation.[6]
Atmosphere Store in a well-sealed container in a dry environment.Protects from moisture and oxygen, which can hasten degradation.[3][6]
Segregation Store away from bases and oxidizing agents.Prevents potentially hazardous chemical reactions.[6][7]

Troubleshooting Guide

Problem: I noticed the color of my solid this compound has changed.

  • Possible Cause: Color change is a common indicator of chemical degradation, which may be caused by exposure to light, heat, or air (oxidation).

  • Recommended Action:

    • Immediately quarantine the container to prevent accidental use.

    • Label it clearly as "Suspected Degradation - Do Not Use."

    • Perform an analytical stability test, such as HPLC, to confirm the purity of the material.[2]

    • If degradation is confirmed, dispose of the chemical according to your institution's hazardous waste guidelines.[8] Review your storage procedures to prevent future occurrences.

Problem: I suspect my this compound was exposed to high humidity.

  • Possible Cause: Improper sealing of the container or storage in a high-humidity environment can expose the compound to moisture, potentially causing hydrolysis. Many sensitive organic compounds are hygroscopic.[3]

  • Recommended Action:

    • Visually inspect the solid for any changes in appearance, such as clumping or a change in texture.

    • To definitively assess stability, a validated, stability-indicating analytical method is required.[4] Techniques like HPLC can separate and quantify the active ingredient from any potential hydrolysis products.[11]

    • If you do not have access to analytical instrumentation, it is safest to discard the suspected batch and obtain a new one. Ensure future storage is in a desiccated environment if necessary.[6]

Visualizing Storage and Degradation

Logical Relationship: Storage Integrity

cluster_0 Positive Factors cluster_1 Negative Factors Cool & Dry Conditions Cool & Dry Conditions This compound Stability This compound Stability Cool & Dry Conditions->this compound Stability Opaque Container Opaque Container Opaque Container->this compound Stability Inert Atmosphere Inert Atmosphere Inert Atmosphere->this compound Stability Proper Segregation Proper Segregation Proper Segregation->this compound Stability High Temperature High Temperature Degradation Degradation High Temperature->Degradation Light Exposure Light Exposure Light Exposure->Degradation Moisture (Humidity) Moisture (Humidity) Moisture (Humidity)->Degradation Reactive Chemicals Reactive Chemicals Reactive Chemicals->Degradation This compound Stability->Degradation

Caption: Factors influencing the stability of this compound during storage.

Conceptual Degradation Pathways

cluster_conditions Stress Conditions cluster_products Potential Degradation Products BA This compound (C₆H₂Br₂O₄) DP1 Photodegradation Products BA->DP1 DP2 Decarboxylation Products BA->DP2 DP3 Hydrolysis Products BA->DP3 DP4 Oxidation Products BA->DP4 Light Light (UV) Light->BA Heat High Temperature Heat->BA Moisture Moisture/Humidity (Hydrolysis) Moisture->BA Oxidation Air (Oxidation) Oxidation->BA start Retrieve Sample from Storage visual Visual Inspection: Color, Texture start->visual records Check Storage Records: Date Opened, Conditions visual->records No Change quarantine Quarantine Lot & Label as 'Suspect' visual->quarantine Change Observed analysis Perform Stability Test (e.g., HPLC) records->analysis quarantine->analysis decision Purity Meets Specification? analysis->decision use Release for Experimental Use decision->use Yes dispose Dispose of Lot per Safety Guidelines decision->dispose No investigate Investigate Storage Procedure Failure dispose->investigate

References

troubleshooting low yields in bromanilic acid polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals engaged in the polymerization of bromanilic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected polymerization mechanism for this compound?

A1: this compound is a benzoquinone derivative that can potentially undergo polymerization through several mechanisms. Given its structure, the most probable routes are:

  • Polycondensation: The hydroxyl groups on the this compound monomer can react to form ether linkages, releasing water as a byproduct. This would be a step-growth polymerization process.

  • Cationic Polymerization: this compound can act as an electron acceptor, which suggests that it may be susceptible to cationic polymerization initiated by a strong acid or other cationic initiators.[1]

  • Free Radical Polymerization: While less common for quinones themselves, it's possible to initiate polymerization using free radical initiators, especially if copolymerizing with other vinyl monomers.

The dominant mechanism will depend on the chosen reaction conditions, including the initiator, solvent, and temperature.

Q2: My polymerization of this compound resulted in a very low yield. What are the most likely causes?

A2: Low yields in this compound polymerization can stem from several factors. The most common culprits include:

  • Monomer Impurity: Impurities in the this compound monomer can inhibit or terminate the polymerization reaction.

  • Presence of Water or Oxygen: Many polymerization reactions, particularly those involving reactive intermediates like radicals or cations, are highly sensitive to water and oxygen.

  • Inappropriate Initiator: The chosen initiator may not be effective for the desired polymerization mechanism or may be consumed by side reactions.

  • Suboptimal Reaction Temperature: The temperature may be too low to initiate polymerization or too high, leading to degradation or side reactions.

  • Poor Solvent Choice: The solvent may not adequately dissolve the monomer and/or the growing polymer, or it may interfere with the polymerization chemistry.

  • Side Reactions: The multifunctional nature of this compound makes it susceptible to side reactions that consume the monomer without leading to high polymer formation.[2][3][4][5]

Q3: How can I purify the this compound monomer before polymerization?

A3: Monomer purity is critical for successful polymerization.[6][7][8][9] A general procedure for purifying this compound could involve:

  • Recrystallization: Dissolve the crude this compound in a suitable hot solvent (e.g., a mixture of ethanol and water) and allow it to slowly cool to form crystals. This will help remove soluble impurities.

  • Washing: Wash the collected crystals with a cold, non-reacting solvent to remove any remaining surface impurities.

  • Drying: Dry the purified crystals thoroughly under vacuum to remove any residual solvent and water.

For highly sensitive polymerizations, further purification by sublimation under vacuum may be considered.

Q4: What type of initiator should I use for this compound polymerization?

A4: The choice of initiator depends on the intended polymerization mechanism. Here are some common types of initiators and their applications:

Initiator TypeExamplesPotential Application for this compound
Thermal Radical Initiators Azobisisobutyronitrile (AIBN), Benzoyl peroxide (BPO)Free-radical polymerization.
Cationic Initiators Strong Lewis acids (e.g., BF₃), Strong protic acidsCationic polymerization, leveraging this compound's electron-accepting nature.[1]
Condensation Catalysts Strong acids (e.g., p-toluenesulfonic acid)To promote polycondensation via ether linkage formation.

Q5: How does the choice of solvent affect the polymerization of this compound?

A5: The solvent plays a crucial role in polymerization and can significantly impact the reaction outcome.[10][11][12] Key considerations for solvent selection include:

  • Solubility: The solvent must dissolve the this compound monomer and, ideally, the resulting polymer to allow for chain growth.

  • Polarity: The polarity of the solvent can influence the reactivity of the monomer and the stability of any ionic intermediates. Studies on quinone electrochemistry show a strong dependence on solvent polarity.[10][11]

  • Inertness: The solvent should not react with the monomer, initiator, or growing polymer chains. Protic solvents like water or alcohols may interfere with cationic or anionic polymerization.

SolventPolarityPotential Use Case
Dimethylformamide (DMF) Polar aproticGood for dissolving polar monomers and polymers.
Dimethyl sulfoxide (DMSO) Polar aproticSimilar to DMF, can be a good solvent for quinone derivatives.
Toluene NonpolarMay be suitable for certain free-radical or coordination polymerizations.
Dichloromethane Moderately polarA common solvent for many organic reactions.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low-yield issues in this compound polymerization.

Problem: No Polymer Formation or Very Low Yield

Troubleshooting_Low_Yield Start Start: Low/No Polymer Yield Check_Monomer 1. Verify Monomer Purity Start->Check_Monomer Check_Reaction_Setup 2. Inspect Reaction Setup for Leaks/Contamination Check_Monomer->Check_Reaction_Setup If monomer is pure Check_Initiator 3. Evaluate Initiator Choice and Handling Check_Reaction_Setup->Check_Initiator If setup is clean and sealed Check_Solvent 4. Assess Solvent Purity and Suitability Check_Initiator->Check_Solvent If initiator is appropriate and active Check_Conditions 5. Review Reaction Conditions (Temp, Time) Check_Solvent->Check_Conditions If solvent is pure and suitable Analyze_Product 6. Characterize Oligomers/Side Products Check_Conditions->Analyze_Product If conditions are appropriate Solution Solution: Optimized Polymerization Analyze_Product->Solution Based on analysis, adjust protocol

Caption: Troubleshooting workflow for low polymerization yield.

Step 1: Verify Monomer Purity

  • Question: Is your this compound monomer pure?

  • Action:

    • Perform characterization (e.g., NMR, melting point) to confirm the identity and purity of your starting material.

    • If necessary, purify the monomer using the protocol described in the FAQs.[6][7][8][9]

Step 2: Inspect Reaction Setup

  • Question: Is your reaction setup free from contaminants, especially water and oxygen?

  • Action:

    • Ensure all glassware is thoroughly dried in an oven before use.

    • Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Use degassed solvents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent.[6]

Step 3: Evaluate Initiator

  • Question: Is your initiator suitable and active?

  • Action:

    • Confirm that the initiator is appropriate for your intended polymerization mechanism (see initiator table in FAQs).[13][][15][16][17]

    • Ensure the initiator has been stored correctly and is not expired.

    • Consider testing the initiator's activity in a well-established polymerization reaction.

Step 4: Assess Solvent

  • Question: Is your solvent pure and appropriate for the reaction?

  • Action:

    • Use anhydrous, high-purity solvents. If necessary, distill the solvent over a suitable drying agent.

    • Consider the solvent's polarity and its potential to react with your chosen initiator or monomer.[10][11][12]

Step 5: Review Reaction Conditions

  • Question: Are the reaction temperature and time appropriate?

  • Action:

    • Check the decomposition temperature of your initiator to ensure the reaction temperature is suitable for generating initiating species.

    • If you suspect thermal degradation of the monomer or polymer, consider running the reaction at a lower temperature.

    • Extend the reaction time to see if conversion increases.

Step 6: Characterize Any Products

  • Question: If you have some product, what is its nature?

  • Action:

    • Attempt to isolate any precipitate or soluble product.

    • Characterize the material using techniques like Gel Permeation Chromatography (GPC) to determine molecular weight and distribution, and NMR to identify the structure. This can help you determine if you are forming oligomers or if side reactions are occurring.

Experimental Protocols

Protocol 1: Purification of this compound Monomer
  • Dissolution: In a fume hood, dissolve 10 g of crude this compound in a minimal amount of hot 1:1 (v/v) ethanol/water.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold distilled water, followed by a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at 60 °C overnight.

  • Characterization: Confirm the purity by measuring the melting point and acquiring an NMR spectrum.

Protocol 2: General Procedure for Polycondensation of this compound

This is a hypothetical procedure based on general polycondensation principles.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Reagents: Add purified this compound (e.g., 2.98 g, 10 mmol) and a catalytic amount of p-toluenesulfonic acid (e.g., 0.19 g, 1 mmol) to the flask.

  • Solvent: Add a high-boiling point, anhydrous solvent (e.g., 50 mL of N,N-dimethylformamide) via a syringe.

  • Reaction: Heat the reaction mixture to a temperature that allows for the removal of water (e.g., 120-140 °C) while stirring under a slow stream of nitrogen.

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them (e.g., by IR spectroscopy to observe changes in the hydroxyl peak).

  • Isolation: After the desired reaction time (e.g., 24 hours), cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).

  • Purification: Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum.[]

  • Characterization: Characterize the polymer using GPC, NMR, and TGA.[19][20]

Visualization of Key Processes

Logical Relationship: Factors Influencing Polymerization Success

Polymerization_Factors cluster_inputs Reaction Inputs cluster_conditions Reaction Conditions Monomer Monomer Purity Polymerization Successful Polymerization Monomer->Polymerization Initiator Initiator Activity Initiator->Polymerization Solvent Solvent Purity Solvent->Polymerization Temperature Temperature Temperature->Polymerization Time Reaction Time Time->Polymerization Atmosphere Inert Atmosphere Atmosphere->Polymerization

Caption: Key factors influencing a successful polymerization reaction.

This technical support guide is intended to provide a starting point for troubleshooting low yields in this compound polymerization. Due to the limited specific literature on this exact polymerization, these recommendations are based on established principles of polymer chemistry and may require adaptation to your specific experimental setup.

References

improving the stability of bromanilic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bromanilic Acid Solutions

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide answers and solutions for during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound solutions?

A1: The stability of this compound in solution is primarily influenced by environmental and chemical factors. Key factors include exposure to light, pH, temperature, and the presence of oxidizing agents.[1][2][3] this compound should be protected from light, as photosensitive degradation can occur.[1] The pH of the solution is also critical, as many organic acids exhibit maximum stability within a specific pH range and can undergo acid or base-catalyzed hydrolysis.[4][5] Temperature can accelerate degradation, so storage at recommended cool temperatures is crucial.[2][6] Finally, as a dihydroxy-p-benzoquinone derivative, this compound may be susceptible to oxidation, so contact with strong oxidizing agents should be avoided.[1]

Q2: What are the recommended storage conditions for this compound solutions?

A2: To ensure maximum stability, this compound solutions should be stored in tightly sealed, light-resistant containers.[1] The recommended storage temperature for the solid compound is 4°C, and similar cool conditions are advisable for its solutions.[6] It is also recommended to store the solution in a well-ventilated place.

Q3: How can I visually detect if my this compound solution has degraded?

A3: A primary visual indicator of degradation is a change in color. Freshly prepared solutions of this compound, which is a reddish-orange solid, are expected to have a distinct color.[6] Degradation, potentially through oxidation or polymerization, can lead to a color change, often darkening to brown or black. The formation of a precipitate can also indicate that degradation products with lower solubility are being formed.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in the provided search results, based on its chemical structure (2,5-dibromo-3,6-dihydroxy-p-benzoquinone), several pathways can be inferred. The benzoquinone ring is susceptible to chemical reactions. Potential degradation pathways include:

  • Oxidation: The hydroxyl groups can be oxidized, leading to further reactions and potential polymerization of the quinone ring system. Oxidative degradation is a common pathway for similar molecules.[7]

  • Reduction: The quinone moiety can be reduced to a hydroquinone.

  • Polymerization: Benzoquinone derivatives can be unstable and undergo self-polymerization, often resulting in dark, insoluble materials.

  • Photosensitive Degradation: Exposure to light can provide the energy needed to initiate degradation reactions.[1]

Below is a diagram illustrating a hypothetical degradation pathway for this compound.

G cluster_main Hypothetical Degradation of this compound A This compound (2,5-Dibromo-3,6-dihydroxy-p-benzoquinone) B Oxidized Intermediates A->B Oxidation (O2, Light) C Polymerization B->C Further Reaction D Degradation Products (e.g., Insoluble Polymers) C->D

Caption: A potential degradation pathway for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Solution changes color (e.g., darkens) over a short period. Oxidation or Photodegradation: The solution is likely degrading due to exposure to oxygen or light.1. Prepare fresh solutions immediately before use.2. Store the solution in an amber vial or a container wrapped in aluminum foil to protect it from light.[1]3. Consider de-gassing the solvent before dissolving the this compound to remove dissolved oxygen.
Precipitate forms in the solution. Formation of Insoluble Degradation Products: The precipitate may be a result of polymerization or other reactions forming less soluble compounds.1. Confirm if the precipitate is due to degradation by analyzing the supernatant (e.g., via HPLC).2. Try adjusting the pH of the solution; some compounds are more stable in acidic conditions.[4][8]3. Ensure the storage temperature is maintained at recommended levels (e.g., 4°C), as higher temperatures can accelerate degradation.[6]
Inconsistent experimental results or loss of compound activity. Solution Instability: The concentration of active this compound is likely decreasing over time due to degradation.1. Implement a stability testing protocol (see Experimental Protocols section) to determine the viable lifetime of your solution under your specific experimental conditions.2. Always use freshly prepared solutions for critical experiments.3. Re-evaluate your solvent system. While DMSO is a common solvent, degradation can be solvent-dependent.[6][9]
Unexpected peaks appear in analytical chromatography (e.g., HPLC). Presence of Degradation Products: The new peaks correspond to compounds formed from the degradation of this compound.1. Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products.2. Use a stability-indicating analytical method that can resolve the main compound from all potential degradation products.[10][11]

Below is a logical workflow for troubleshooting instability issues.

Caption: Troubleshooting workflow for this compound instability.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

A forced degradation study is essential to understand the stability of a compound and to develop a stability-indicating analytical method. This protocol outlines the steps to assess the stability of this compound under various stress conditions, based on standard pharmaceutical practices.[10][11]

Objective: To identify the degradation products and degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade methanol or DMSO

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or DAD)

  • pH meter

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

  • Acid Hydrolysis:

    • Mix a portion of the stock solution with 1 M HCl.

    • Keep the solution at room temperature and/or elevated temperature (e.g., 60°C).

    • Withdraw samples at various time points (e.g., 2, 6, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 1 M NaOH before analysis.

    • Analyze using HPLC.

  • Base Hydrolysis:

    • Mix a portion of the stock solution with 0.1 M NaOH.

    • Follow the same sampling and analysis procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation:

    • Mix a portion of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature and monitor for degradation.

    • Withdraw samples at various time points and analyze directly via HPLC.

  • Photolytic Degradation:

    • Expose a portion of the stock solution to UV radiation (e.g., 1.2 million lux-hours) in a photostability chamber.[11]

    • Keep a control sample wrapped in foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC.

  • Data Analysis:

    • For each condition, compare the chromatogram of the stressed sample to that of a control (unstressed) sample.

    • Calculate the percentage degradation of this compound.

    • Identify and quantify the degradation products (new peaks) that are formed.

The workflow for this study is visualized below.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep Prepare 1 mg/mL This compound Stock Solution acid Acid Hydrolysis (1 M HCl) prep->acid base Base Hydrolysis (0.1 M NaOH) prep->base oxid Oxidation (3% H2O2) prep->oxid photo Photolysis (UV Light) prep->photo sample Sample at Time Points (e.g., 0, 2, 6, 24h) acid->sample base->sample oxid->sample photo->sample neutralize Neutralize (for Acid/Base) sample->neutralize analyze Analyze by HPLC sample->analyze for Oxid/Photo neutralize->analyze report Identify Degradants & Calculate % Degradation analyze->report

Caption: Workflow for a forced degradation study of this compound.

References

resolving inconsistencies in bromanilic acid crystal growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies during the crystal growth of bromanilic acid. The information is based on established principles of organic compound crystallization and may require adaptation for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the known properties of this compound relevant to its crystallization?

This compound is a reddish-orange solid with the molecular formula C₆H₂Br₂O₄.[1] It has a melting point of over 255°C, at which it decomposes.[1] It is known to be soluble in Dimethyl sulfoxide (DMSO).[1]

Q2: How does the choice of solvent affect the crystal growth of this compound?

The solvent is a critical factor in crystallization, influencing crystal morphology, yield, and purity.[2] For a substance like this compound, an ideal solvent would be one in which it is highly soluble at elevated temperatures but has low solubility at room temperature.[3] This differential solubility is the driving force for recrystallization.[3][4] The polarity of the solvent can also impact the crystal habit.[5]

Q3: What is polymorphism and how might it affect this compound crystallization?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[6] Different polymorphs of a compound can have distinct physical properties, including solubility, melting point, and stability. While specific polymorphic forms of this compound are not detailed in the provided search results, it is a phenomenon common in organic molecules and could be a source of inconsistency in crystal growth.[6][7]

Q4: How does pH influence the crystallization of acidic compounds like this compound?

The pH of the crystallization medium can significantly affect the solubility of ionizable compounds like this compound.[8][9][10] For acidic molecules, solubility generally increases with increasing pH due to deprotonation.[11] Controlling the pH is therefore crucial for achieving the desired supersaturation level needed for crystal growth.[10][12]

Troubleshooting Guide

Issue 1: No crystals are forming upon cooling.

  • Possible Cause: The solution may be too dilute (too much solvent was added).

  • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of this compound. Allow the concentrated solution to cool again.

  • Possible Cause: The solution is supersaturated but nucleation has not initiated.

  • Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.

  • Solution 2: Seeding. Introduce a tiny crystal of pure this compound (a "seed crystal") into the cooled solution. This will provide a template for further crystal growth.

Issue 2: The product "oils out" instead of forming crystals.

  • Possible Cause: The solute is coming out of solution at a temperature above its melting point in the solvent system, or the concentration of impurities is high.

  • Solution 1: Adjust Solvent System. Reheat the solution to redissolve the oil. Add a small amount of a solvent in which the compound is more soluble to lower the supersaturation point.

  • Solution 2: Slower Cooling. Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice. Insulating the flask can help achieve this.

Issue 3: The crystal yield is very low.

  • Possible Cause: Too much solvent was used, and a significant amount of this compound remains dissolved in the mother liquor at low temperatures.

  • Solution: Before filtration, cool the solution in an ice bath to minimize the solubility of the product. If the mother liquor is still rich in the product, you can try to recover more by evaporating some of the solvent and cooling again for a second crop of crystals.

  • Possible Cause: Premature crystallization occurred during hot filtration.

  • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and depositing crystals on the filter paper. Use a slight excess of hot solvent to ensure the compound remains dissolved during this step.

Issue 4: The crystals have an undesirable morphology (e.g., needles instead of plates).

  • Possible Cause: The crystal habit is influenced by factors such as the solvent, cooling rate, and the presence of impurities.

  • Solution 1: Change the Solvent. Experiment with different solvents or solvent mixtures. The interaction between the solvent and the growing crystal faces can alter the crystal shape.

  • Solution 2: Control the Cooling Rate. Slower cooling generally leads to larger and more well-formed crystals.

  • Solution 3: Use Additives. In some cases, small amounts of an additive can selectively adsorb to certain crystal faces and inhibit their growth, thereby modifying the overall crystal habit.[2]

Data Presentation

Table 1: Properties of Common Solvents for Recrystallization

SolventBoiling Point (°C)Freezing Point (°C)Dielectric Constant (20°C)Notes
Water100.00.080.1Good for polar compounds; high heat of vaporization.
Ethanol78.3-114.124.6Good general-purpose solvent for moderately polar compounds.
Methanol64.7-97.633.0Similar to ethanol but more polar.
Acetone56.5-94.921.0Good for many organic compounds; highly volatile.
Ethyl Acetate77.1-83.66.0Moderately polar; good for less polar compounds.
Dichloromethane39.6-96.79.1Good for nonpolar compounds; highly volatile.
Toluene110.6-95.02.4Good for nonpolar compounds; high boiling point.
Heptane98.4-90.61.9Nonpolar solvent.
Dimethyl Sulfoxide (DMSO)189.018.547.2Highly polar aprotic solvent; high boiling point. This compound is soluble in DMSO.[1]

Experimental Protocols

Generalized Recrystallization Protocol for this compound

This protocol is a general guideline and should be optimized for your specific experimental conditions.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of a suitable solvent (e.g., one identified from solubility tests).

    • Gently heat the mixture on a hot plate while stirring to dissolve the solid.

    • Add more solvent in small portions until the this compound is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration.

    • Preheat a stemless funnel and a clean receiving flask.

    • Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper to remove the impurities.

  • Crystallization:

    • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.

    • Crystal formation should be observed during this cooling period.

    • To maximize the yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Allow the crystals to dry completely.

Visualizations

experimental_workflow cluster_protocol Recrystallization Protocol start Start with Crude This compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filter 2. Hot Filtration (if impurities present) dissolve->hot_filter Insoluble impurities? cool 3. Slow Cooling & Crystal Formation dissolve->cool No insoluble impurities hot_filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate dry 5. Dry Crystals isolate->dry end Pure Bromanilic Acid Crystals dry->end troubleshooting_guide cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield start Issue Encountered During Crystallization no_crystals No Crystals Formed start->no_crystals Problem oiling_out Product 'Oils Out' start->oiling_out Problem low_yield Low Crystal Yield start->low_yield Problem nc_q1 Is the solution clear upon cooling? no_crystals->nc_q1 oo_q1 What is the cooling rate? oiling_out->oo_q1 ly_q1 Was there premature crystallization during hot filtration? low_yield->ly_q1 nc_a1_yes Concentrate Solution: Evaporate some solvent and cool again. nc_q1->nc_a1_yes Yes nc_a1_no Induce Nucleation: 1. Scratch flask inner wall. 2. Add a seed crystal. nc_q1->nc_a1_no No oo_a1_fast Slow Down Cooling: Insulate the flask. oo_q1->oo_a1_fast Fast oo_a1_slow Adjust Solvent: Add a bit more of a 'good' solvent. oo_q1->oo_a1_slow Slow ly_a1_yes Re-dissolve and filter using pre-heated equipment. ly_q1->ly_a1_yes Yes ly_a1_no Cool further in an ice bath to maximize precipitation. ly_q1->ly_a1_no No

References

strategies to avoid impurities in bromanilic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of bromanilic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve a high-purity synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis of this compound (2,5-dibromo-3,6-dihydroxy-p-benzoquinone) is typically approached as a multi-step process. A common route begins with the bromination of hydroquinone to form 2,5-dibromohydroquinone. This intermediate is then subjected to hydroxylation followed by oxidation to yield the final this compound product. Careful control of reaction conditions at each stage is crucial to minimize impurity formation.

Q2: What are the most common impurities encountered in this compound synthesis?

A2: The most common impurities can be categorized by their origin in the synthetic process:

  • From Bromination: Incomplete bromination can lead to the presence of monobromohydroquinone. Conversely, over-bromination is also a possibility, though less common under controlled conditions.

  • From Hydroxylation/Oxidation: Incomplete hydroxylation can result in 2,5-dibromo-p-benzoquinone. Side reactions or degradation can lead to the formation of polymeric or tar-like substances, especially if the reaction temperature is not well-controlled.

  • General Impurities: Residual starting materials and solvents are also common impurities that need to be removed during purification.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material and intermediate standards on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative real-time monitoring.

Q4: What are the recommended purification methods for crude this compound?

A4: Recrystallization is a common and effective method for the purification of crude this compound. Suitable solvents include glacial acetic acid or aqueous ethanol mixtures. For higher purity requirements, column chromatography using silica gel can be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 2,5-dibromohydroquinone (Intermediate) Incomplete bromination due to insufficient bromine or reaction time.Ensure the molar ratio of bromine to hydroquinone is at least 2:1. Monitor the reaction by TLC until the hydroquinone spot disappears.
Loss of product during workup.Carefully perform the aqueous workup and extraction steps. Ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase.
Presence of monobromohydroquinone impurity Incomplete bromination.Increase the reaction time or slightly increase the stoichiometry of bromine. Ensure efficient stirring to maintain a homogenous reaction mixture.
Product is a dark, tarry substance Decomposition of the quinone product, possibly due to high temperatures or presence of strong bases/acids.Maintain strict temperature control during the hydroxylation and oxidation steps. Use a buffered system if necessary to control the pH.
Incomplete conversion of 2,5-dibromohydroquinone to this compound Insufficient oxidizing agent or inadequate reaction conditions for hydroxylation/oxidation.Ensure the correct stoichiometry of the oxidizing agent. Optimize the reaction temperature and time for the hydroxylation and oxidation steps.
Final product has low purity after recrystallization Co-crystallization of impurities.Perform a second recrystallization with a different solvent system. If impurities persist, consider purification by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dibromohydroquinone (Intermediate)
  • Reaction Setup: In a well-ventilated fume hood, dissolve hydroquinone (1 mole) in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

  • Bromination: While stirring, add a solution of bromine (2 moles) in glacial acetic acid dropwise from the dropping funnel. Maintain the reaction temperature below 40°C using a water bath.

  • Reaction Monitoring: Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane, 1:1). The reaction is complete when the hydroquinone spot is no longer visible.

  • Workup: Pour the reaction mixture into a large volume of cold water to precipitate the product. Filter the solid, wash thoroughly with water to remove acetic acid and any unreacted bromine, and then dry under vacuum.

Protocol 2: Synthesis of this compound
  • Reaction Setup: Suspend the dried 2,5-dibromohydroquinone (1 mole) in an aqueous solution of a suitable base (e.g., sodium carbonate) in a reaction vessel equipped for heating and stirring.

  • Hydroxylation/Oxidation: To this suspension, add an oxidizing agent (e.g., hydrogen peroxide) dropwise. The reaction is exothermic and should be controlled with an ice bath. After the addition, the mixture is gently heated to complete the reaction.

  • Reaction Monitoring: Monitor the formation of this compound by TLC or HPLC.

  • Isolation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like glacial acetic acid.

Data Presentation

Table 1: Influence of Bromine Stoichiometry on Intermediate Synthesis

Molar Ratio (Bromine:Hydroquinone)Reaction Time (hours)Yield of 2,5-Dibromohydroquinone (%)Purity by HPLC (%)
1.8:147590 (contains monobromohydroquinone)
2.0:138897
2.2:139098

Table 2: Effect of Oxidizing Agent on this compound Formation

Oxidizing AgentReaction Temperature (°C)Yield of this compound (%)Purity by HPLC (%)
Hydrogen Peroxide40-508598
Sodium Persulfate608096
Nitric Acid (dilute)30-407895

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Hydroxylation & Oxidation cluster_purification Purification Hydroquinone Hydroquinone Reaction1 Bromination Reaction Hydroquinone->Reaction1 Bromine Bromine in Glacial Acetic Acid Bromine->Reaction1 Intermediate 2,5-Dibromohydroquinone Reaction1->Intermediate Reaction2 Hydroxylation & Oxidation Intermediate->Reaction2 Oxidant Oxidizing Agent (e.g., H2O2) Oxidant->Reaction2 CrudeProduct Crude this compound Reaction2->CrudeProduct Recrystallization Recrystallization CrudeProduct->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Guide Start Low Purity of Final Product CheckTLC Analyze by TLC/HPLC for Impurities Start->CheckTLC ImpurityA Monobromohydroquinone Present? CheckTLC->ImpurityA ImpurityB Unreacted 2,5-Dibromohydroquinone? CheckTLC->ImpurityB Tarry Product is Tarry? CheckTLC->Tarry SolutionA Optimize Bromination: - Increase Bromine Stoichiometry - Increase Reaction Time ImpurityA->SolutionA Yes Purify Purify by Column Chromatography ImpurityA->Purify No SolutionB Optimize Oxidation: - Increase Oxidant Amount - Adjust Temperature/Time ImpurityB->SolutionB Yes ImpurityB->Purify No SolutionC Control Reaction Temperature During Oxidation Tarry->SolutionC Yes Tarry->Purify No

managing hygroscopic nature of bromanilic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for bromanilic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the hygroscopic nature of this compound. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a chemical like this compound is hygroscopic?

A1: A hygroscopic substance has the tendency to absorb moisture from the surrounding atmosphere.[1] For this compound, this means that if left exposed to air, it will attract and hold water molecules, which can alter its physical and chemical properties.

Q2: How can I tell if my this compound has absorbed moisture?

A2: Visual inspection can often reveal signs of moisture absorption. The powder may appear clumpy, caked, or even partially dissolved instead of being a free-flowing solid.[1] For accurate quantification of water content, analytical methods are necessary.

Q3: What are the potential consequences of using "wet" this compound in my experiments?

A3: Using this compound with an unknown or high water content can lead to several experimental issues:

  • Inaccurate Measurements: The measured weight of the substance will include the weight of the absorbed water, leading to errors in stoichiometry and concentration calculations.

  • Altered Reactivity: The presence of water can change the reaction environment, potentially leading to side reactions, lower yields, or even complete reaction failure.

  • Degradation: For some compounds, moisture can induce degradation, altering the chemical integrity of the substance.[2][3][4]

  • Inconsistent Results: Variability in the moisture content between different batches or even within the same batch over time can lead to poor reproducibility of your experimental results.

Q4: What is the recommended way to store this compound?

A4: To minimize moisture absorption, this compound should be stored in a tightly sealed, airtight container.[1][5] For enhanced protection, this primary container can be placed inside a desiccator containing a suitable drying agent like silica gel or anhydrous calcium sulfate. Store the desiccator in a cool, dark, and dry place.[1][6]

Q5: How can I accurately determine the water content of my this compound sample?

A5: The most reliable and specific method for determining water content is Karl Fischer titration.[2][7][8] This technique chemically reacts with water, providing a highly accurate measurement.[8] Another common method is thermogravimetric analysis (TGA), which measures the weight loss of a sample as it is heated.[9][10] The initial weight loss at lower temperatures typically corresponds to the evaporation of absorbed water.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent reaction yields or kinetics. The water content in your this compound may be varying between experiments.1. Implement a consistent drying protocol for your this compound before each use.2. Quantify the water content using Karl Fischer titration or TGA to ensure it is below an acceptable threshold for your reaction.3. Handle the compound in an inert atmosphere (e.g., a glove box) to prevent moisture uptake during weighing and addition to the reaction.[1][11][12]
This compound powder is clumped or difficult to handle. The material has absorbed a significant amount of moisture from the atmosphere.1. Dry the this compound using an appropriate method (see drying protocols below).2. If clumping is severe, gently break up the clumps with a spatula before drying.[1]3. Review your storage procedures to ensure the container is airtight and stored in a dry environment.
Difficulty in achieving accurate and reproducible weighings. The compound is actively absorbing moisture from the air during the weighing process.1. Minimize the time the container is open to the atmosphere.[1]2. Weigh the this compound in a low-humidity environment, such as a glove box or a balance enclosure with a nitrogen purge.[11][12]3. If a controlled environment is unavailable, weigh the material quickly and ensure the container is sealed immediately after.
Unexpected side products are observed in the reaction. The presence of water may be promoting hydrolysis or other side reactions.1. Ensure all reactants and solvents are anhydrous.2. Dry the this compound thoroughly before use.3. Consider if water could be acting as a reactant or catalyst under your reaction conditions.

Quantitative Data Summary

Analytical Method Principle Typical Application Range for Water Content Key Advantages Considerations
Karl Fischer Titration (Coulometric) Electrochemical generation of iodine that reacts specifically with water.1 ppm to 5%[6]High accuracy and specificity for water, even at trace levels.[8]Can be sensitive to side reactions with certain compounds; requires specialized equipment.
Karl Fischer Titration (Volumetric) Titration with a reagent of known water equivalence.100 ppm to 100%[6]Faster than coulometric for higher water content; less expensive equipment.Titer of the reagent needs regular standardization.[13]
Thermogravimetric Analysis (TGA) Measurement of mass loss as a function of temperature.Dependent on material properties; can detect low percentages of weight loss.Can distinguish between free and bound water based on the temperature of weight loss.[10]Not specific to water; any volatile component will contribute to weight loss.
Loss on Drying Gravimetric determination of weight loss after heating in an oven.Wide range, but less precise for very low moisture content.Simple and accessible method.Not specific to water; can be time-consuming.[2]

Experimental Protocols

Protocol 1: Drying this compound Using a Vacuum Oven

This method is suitable for removing absorbed moisture without excessive heat, which could potentially degrade the compound.

Methodology:

  • Place a thin layer of this compound in a clean, dry glass dish or watch glass.

  • Put the dish into a vacuum oven.

  • Heat the oven to a moderate temperature (e.g., 40-50°C). Note: The optimal temperature should be determined empirically, ensuring it is well below the decomposition temperature of this compound.

  • Apply a vacuum to the oven.

  • Dry for a predetermined period (e.g., 4-12 hours). The duration can be optimized by periodically removing a small sample (after cooling in a desiccator) and measuring the water content until a consistent low value is achieved.

  • Once drying is complete, release the vacuum with a dry inert gas like nitrogen or argon.

  • Immediately transfer the dried this compound to a desiccator for cooling and storage.

Protocol 2: Handling this compound in an Inert Atmosphere Glove Box

For experiments highly sensitive to moisture, handling this compound in a glove box is recommended.

Methodology:

  • Ensure all necessary equipment (spatulas, weigh boats, vials) are placed inside the glove box and are dry. Glassware should be oven-dried beforehand.[1]

  • Purge the glove box antechamber according to the manufacturer's instructions to remove air and moisture.

  • Introduce the sealed container of this compound into the glove box via the antechamber.

  • Once inside the main chamber, you can open the container and perform manipulations such as weighing and aliquoting in the dry, inert atmosphere (typically <1 ppm H₂O).[11]

  • Seal any vials containing the weighed this compound before removing them from the glove box.

Protocol 3: Determination of Water Content by Karl Fischer Titration (Volumetric)

This protocol provides a general procedure for measuring the water content in a solid sample like this compound.

Methodology:

  • Titrator Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be filled with a suitable solvent (e.g., anhydrous methanol) and pre-titrated to a dry endpoint.

  • Titer Determination: Standardize the Karl Fischer reagent by titrating a known amount of a certified water standard or a substance with a known water content. This should be done in triplicate to ensure accuracy.

  • Sample Preparation and Titration: a. Accurately weigh a suitable amount of dried this compound. The sample size should be chosen so that the titrant consumption is within the optimal range for the burette.[13] b. Quickly and carefully add the weighed sample to the titration vessel. c. Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of titrant used, the titer of the reagent, and the weight of the sample.

  • Cleaning: After the analysis, clean the titration vessel and electrodes as recommended by the manufacturer.

Visualizations

experimental_workflow_drying cluster_prep Preparation cluster_drying Drying Process cluster_post_drying Post-Drying Handling start Start: Hygroscopic This compound spread Spread Sample in a Glass Dish start->spread vac_oven Place in Vacuum Oven spread->vac_oven heat_vac Heat (40-50°C) & Apply Vacuum vac_oven->heat_vac release_vac Release Vacuum with Inert Gas heat_vac->release_vac cool Cool in Desiccator release_vac->cool storage Store in Airtight Container in Desiccator cool->storage end_use Ready for Experimental Use storage->end_use

Workflow for drying hygroscopic this compound.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Corrective Actions start Inconsistent Experimental Results Observed check_hygroscopicity Is this compound Hygroscopic? start->check_hygroscopicity check_handling Was it handled in open air? check_hygroscopicity->check_handling Yes check_storage How was it stored? check_hygroscopicity->check_storage use_glovebox Handle in Inert Atmosphere check_handling->use_glovebox Yes dry_reagent Dry this compound Before Use check_storage->dry_reagent Properly, but still suspect proper_storage Store in Desiccator check_storage->proper_storage Improperly quantify_water Quantify Water Content (e.g., Karl Fischer) dry_reagent->quantify_water end_node Consistent Results Achieved use_glovebox->end_node proper_storage->end_node quantify_water->end_node

Troubleshooting logic for inconsistent results.

References

Technical Support Center: Optimizing Solvent Systems for Bromanilic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing solvent systems in reactions involving bromanilic acid. The following information is designed to help you navigate common challenges and enhance reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for reactions with this compound, particularly for nucleophilic substitutions?

A1: The most frequently cited solvent system for nucleophilic substitution reactions of this compound precursors (like tetrabromo-p-benzoquinone) with amines is a mixture of a polar protic solvent, an acid catalyst, and water. A common combination is ethanol (EtOH), glacial acetic acid (GAA), and water (H₂O).[1] This system helps to dissolve the reactants and facilitate the reaction, which often requires acidic conditions. For other applications, a range of polar solvents, including dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), may be employed depending on the specific reactants and desired reaction pathway.

Q2: How does solvent polarity affect the rate of nucleophilic substitution on this compound?

A2: Solvent polarity plays a crucial role in the kinetics of nucleophilic substitution reactions. For an SN1-type mechanism, polar protic solvents are preferred as they can stabilize the carbocation intermediate that forms.[2] Conversely, for an SN2-type mechanism, polar aprotic solvents are often more effective because they solvate the cation, leaving the nucleophile more "naked" and reactive.[3] In the case of this compound, which involves a nucleophilic aromatic substitution, the mechanism is more complex. The choice between protic and aprotic polar solvents can influence the reaction rate by stabilizing or destabilizing the transition state.

Q3: Can I use a single solvent system instead of a mixture for this compound reactions?

A3: While mixed solvent systems like EtOH/GAA/H₂O are common, a single solvent can be used.[1] The choice depends on the solubility of your specific reactants and the requirements of the reaction mechanism. For instance, a polar aprotic solvent like DMF might be suitable if you want to avoid the protonating effects of a protic solvent. However, you may need to add an acid or base catalyst separately to facilitate the reaction. The optimal choice will depend on experimental validation for your specific reaction.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Solubility of Reactants Ensure both this compound and the nucleophile are sufficiently soluble in the chosen solvent system at the reaction temperature. If not, consider a different solvent or a co-solvent to improve solubility. For instance, if your amine is not soluble in an ethanol-based system, you might explore a more polar aprotic solvent like DMF or DMSO.
Incorrect Solvent Polarity The polarity of the solvent can significantly impact the reaction rate. If the reaction is slow, consider switching from a nonpolar to a polar solvent. If using a polar protic solvent, which can sometimes hinder nucleophilicity through hydrogen bonding, a switch to a polar aprotic solvent might increase the reaction rate.
Inadequate Reaction Conditions Some reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, cautiously increasing the temperature may improve the yield. However, be mindful that higher temperatures can also lead to side product formation.[4]
Deactivated Nucleophile In polar protic solvents, the nucleophile can be "caged" by solvent molecules through hydrogen bonding, reducing its reactivity. If you suspect this is an issue, switching to a polar aprotic solvent can enhance nucleophilicity.
Issue 2: Formation of Multiple Products or Impurities
Potential Cause Troubleshooting Steps
Side Reactions Unwanted side reactions can be promoted by certain solvents or reaction conditions. Carefully analyze the side products to understand the reaction pathway. For example, in reactions with amines, over-alkylation can occur.[5] Optimizing the stoichiometry of reactants and the choice of solvent can help minimize these side reactions.
Reaction with Solvent In some cases, the solvent itself can participate in the reaction. This is more common with protic solvents which can act as nucleophiles under certain conditions. If you observe unexpected byproducts, consider if the solvent could be a reactant and switch to a more inert solvent.
Degradation of Product The desired product may be unstable in the chosen solvent or under the reaction conditions. Monitor the reaction over time using techniques like Thin Layer Chromatography (TLC) to see if the product forms and then degrades. If so, a milder solvent or lower reaction temperature may be necessary.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Solvent is Difficult to Remove High-boiling point solvents like DMF or DMSO can be challenging to remove during workup. If possible, choose a solvent with a lower boiling point that still meets the reaction requirements. If a high-boiling solvent is necessary, consider techniques like vacuum distillation or aqueous extraction to remove it. For example, DMF and DMSO can be removed by washing the organic layer with copious amounts of water.[6]
Product Precipitation Issues The choice of solvent can affect how the product crystallizes or precipitates upon cooling or addition of an anti-solvent. If you are having trouble isolating a solid product, experimenting with different recrystallization solvents is recommended.
Co-elution of Impurities during Chromatography The reaction solvent can sometimes interfere with chromatographic purification. Ensure the reaction solvent is fully removed before attempting column chromatography. If impurities persist, a different solvent system for both the reaction and the purification may be needed.

Data on Solvent Systems for this compound Derivative Synthesis

The following table summarizes the synthesis of various 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives from a tetrabromobenzoquinone precursor, highlighting the solvent system used and the resulting yields.

Amine Reactant Solvent System Recrystallization Solvent Yield (%) Reference
AnilineEtOH/GAA/H₂OGAA65[1]
p-ToluidineEtOH/GAA/H₂OGAA56[1]
SulfanilamideEtOH/GAA/H₂O-70[1]
4-Aminobenzoic acidEtOH/GAA/H₂O-73[1]
4-NitroanilineEtOH/GAA/H₂O-68[1]
4-AminophenolEtOH/GAA/H₂O-75[1]
4-AminoantipyrineEtOH/GAA/H₂OGAA79[1]
TrimethoprimEtOH/GAA/H₂OGAA83[1]
DapsoneEtOH/GAA/H₂ODMSO90[1]

Note: GAA refers to Glacial Acetic Acid, EtOH to Ethanol, and DMSO to Dimethyl Sulfoxide.

Experimental Protocols

General Procedure for the Synthesis of 2,5-Diamino-3,6-dibromo-1,4-benzoquinones

This protocol is adapted from the synthesis of a series of 2,5-diamino-3,6-dibromo-1,4-benzoquinone derivatives.

Materials:

  • 2,3,5,6-Tetrabromo-1,4-benzoquinone (Bromanil)

  • Appropriate amino compound

  • Ethanol (EtOH)

  • Glacial Acetic Acid (GAA)

  • Water (H₂O)

  • Sodium Acetate

Procedure:

  • In a suitable reaction flask, prepare a solution of 2,3,5,6-tetrabromo-1,4-benzoquinone (0.03 mole) in a solvent mixture of 2 ml of ethanol, 2 ml of glacial acetic acid, and 1 ml of water.

  • Add a small amount of sodium acetate to the solution and stir well.

  • To this stirred solution, add the required amino compound (0.02 mole).

  • Reflux the reaction mixture for a period of 3 hours.

  • After reflux, allow the mixture to stand overnight at room temperature.

  • The precipitated product is then collected by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as glacial acetic acid or DMSO, as indicated in the table above.[1]

Visualizing Experimental and Troubleshooting Workflows

Below are diagrams to visualize key processes in optimizing solvent systems for this compound reactions.

Solvent_Selection_Workflow A Define Reaction: This compound + Nucleophile B Initial Solvent System Selection (e.g., EtOH/GAA/H₂O) A->B C Run Small-Scale Test Reaction B->C D Monitor Reaction Progress (e.g., TLC, LC-MS) C->D E Analyze Outcome: Yield, Purity, Side Products D->E F Is Outcome Satisfactory? E->F G Optimize Solvent System F->G No H Scale-Up Reaction F->H Yes G->C Iterate I No J Yes

Caption: A general workflow for selecting and optimizing a solvent system.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Solubility Are reactants fully dissolved? Start->Check_Solubility Change_Solvent Try alternative solvent or co-solvent (e.g., DMF, DMSO) Check_Solubility->Change_Solvent No Check_Polarity Is solvent polarity optimal? Check_Solubility->Check_Polarity Yes End Re-evaluate Yield Change_Solvent->End Switch_Polarity Switch between protic and aprotic polar solvents Check_Polarity->Switch_Polarity No Check_Temp Is reaction temperature adequate? Check_Polarity->Check_Temp Yes Switch_Polarity->End Increase_Temp Increase temperature cautiously Check_Temp->Increase_Temp No Check_Temp->End Yes Increase_Temp->End

Caption: A logical guide for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to Bromanilic and Chloranilic Acid in Charge-Transfer Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of bromanilic acid and chloranilic acid as electron acceptors in the formation of charge-transfer (CT) complexes. While extensive experimental data is available for chloranilic acid, allowing for a thorough quantitative analysis, a direct comparative study with this compound based on experimental findings is limited in the current literature. This guide, therefore, presents a comprehensive overview of chloranilic acid's capabilities in CT complex formation, supported by experimental data, and offers a qualitative comparison to this compound based on fundamental chemical principles.

Introduction to Charge-Transfer Complexes

Charge-transfer complexes are formed through the association of an electron donor and an electron acceptor. This interaction involves a partial transfer of electronic charge from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. The formation of these complexes is often accompanied by the appearance of a new, distinct absorption band in the UV-Vis spectrum, known as the charge-transfer band. The stability and properties of these complexes are crucial in various fields, including drug delivery, materials science, and analytical chemistry.

Chloranilic Acid as an Electron Acceptor

Chloranilic acid (2,5-dichloro-3,6-dihydroxy-p-benzoquinone) is a well-studied electron acceptor in the formation of charge-transfer complexes with a wide range of electron donors, including pharmaceuticals and aromatic amines. Its electron-withdrawing chlorine atoms and quinone structure contribute to its strong acceptor properties.

Quantitative Analysis of Chloranilic Acid CT Complexes

The stability and spectroscopic properties of charge-transfer complexes involving chloranilic acid have been extensively investigated. The key parameters used to characterize these complexes include the association constant (KCT), molar extinction coefficient (εCT), and the wavelength of maximum absorption (λmax) of the charge-transfer band.

Electron DonorSolventλmax (nm)KCT (L mol-1)εCT (L mol-1 cm-1)Stoichiometry (D:A)Reference
ProcainamideAcetonitrile5151.0 x 1030.6 x 1031:1[1]
LorlatinibMethanol5300.40 x 1030.55 x 1031:2[2]

Table 1: Experimental Data for Charge-Transfer Complexes of Chloranilic Acid.

This compound vs. Chloranilic Acid: A Comparative Overview

This compound (2,5-dibromo-3,6-dihydroxy-p-benzoquinone) is structurally analogous to chloranilic acid, with bromine atoms replacing the chlorine atoms. While direct experimental data for its charge-transfer complexes is scarce in the reviewed literature, a qualitative comparison can be drawn based on the electronegativity and size of the halogen substituents.

Electron Acceptor Strength: The electron-accepting ability of the anilic acid is influenced by the electron-withdrawing nature of the halogen substituents. Chlorine is more electronegative than bromine, which would suggest that chloranilic acid might be a stronger electron acceptor than this compound. A stronger acceptor generally leads to a more stable charge-transfer complex, which would be reflected in a higher association constant (KCT).

Steric Effects: The larger atomic radius of bromine compared to chlorine could introduce greater steric hindrance in the formation of the charge-transfer complex. This steric effect might influence the optimal geometry of the complex and potentially lead to a lower association constant compared to the corresponding chloranilic acid complex.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of charge-transfer complexes of anilic acids with electron donors, based on methodologies reported for chloranilic acid complexes.[1][2]

Synthesis of the Charge-Transfer Complex (Solution Phase)
  • Preparation of Stock Solutions: Prepare stock solutions of the electron donor and chloranilic/bromanilic acid of known concentrations in a suitable solvent (e.g., methanol, acetonitrile).

  • Mixing: Mix varying molar ratios of the donor and acceptor solutions in a series of volumetric flasks.

  • Equilibration: Allow the solutions to stand at a constant temperature for a sufficient time to reach equilibrium.

Characterization by UV-Vis Spectrophotometry
  • Spectral Scans: Record the UV-Vis absorption spectra of the donor solution, the acceptor solution, and the mixed solutions containing the charge-transfer complex over a suitable wavelength range (e.g., 300-800 nm).

  • Identification of CT Band: Identify the new absorption band at a longer wavelength, which is characteristic of the charge-transfer complex.

  • Determination of Stoichiometry: Employ Job's method of continuous variation or the molar ratio method to determine the stoichiometry of the complex.

  • Calculation of Association Constant and Molar Absorptivity: Utilize the Benesi-Hildebrand equation by plotting [A0]/Ac against 1/[D0] (where A0 and D0 are the initial concentrations of the acceptor and donor, respectively, and Ac is the absorbance of the complex). The association constant (KCT) and molar absorptivity (εCT) can be determined from the slope and intercept of the resulting linear plot.

Visualizing the Experimental Workflow

The following diagrams illustrate the typical workflow for the synthesis and characterization of charge-transfer complexes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis prep_donor Prepare Donor Solution mix Mix Donor and Acceptor Solutions prep_donor->mix prep_acceptor Prepare Acceptor Solution prep_acceptor->mix equilibrate Equilibrate mix->equilibrate uv_vis UV-Vis Spectroscopy equilibrate->uv_vis ftir FTIR Spectroscopy equilibrate->ftir nmr NMR Spectroscopy equilibrate->nmr job_plot Job's Plot (Stoichiometry) uv_vis->job_plot benesi_hildebrand Benesi-Hildebrand Plot (K_CT, ε_CT) uv_vis->benesi_hildebrand logical_relationship cluster_properties Acceptor Properties cluster_complex Charge-Transfer Complex electronegativity Electronegativity (Cl > Br) stability Stability (K_CT) electronegativity->stability influences steric_hindrance Steric Hindrance (Br > Cl) steric_hindrance->stability influences absorption λ_max stability->absorption correlates with

References

comparative study of bromanilic acid and other quinone derivatives as ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Study of Bromanilic Acid and Other Quinone Derivatives as Ligands for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of this compound and other quinone derivatives as ligands, focusing on their coordination chemistry, biological activity, and thermodynamic properties. The information is intended to assist researchers in selecting appropriate ligands for applications in drug development, catalysis, and materials science.

Introduction to Quinone Derivatives as Ligands

Quinones and their derivatives are a class of organic compounds that are widely recognized for their ability to form stable complexes with a variety of metal ions. Their coordination chemistry is primarily dictated by the presence of oxygen donor atoms and their redox-active nature. This allows them to participate in electron transfer processes, making them valuable components in biological systems and functional materials. This compound (2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone) is a halogenated quinone derivative that, along with its chlorinated analog, chloranilic acid, has garnered interest for its strong chelating ability and the potential biological activities of its metal complexes.

Comparative Physicochemical and Coordination Properties

The coordination behavior of quinone derivatives is influenced by the nature and position of substituents on the quinone ring. Halogen substituents, such as bromine in this compound, are electron-withdrawing, which can affect the acidity of the hydroxyl groups and the redox potential of the quinone system.

Table 1: Comparison of Physicochemical Properties of Selected Quinone Derivatives

LigandMolecular FormulaMolar Mass ( g/mol )pKa1pKa2Redox Potential (E½) vs. Ag/AgCl
This compound C₆H₂Br₂O₄297.89~0.8~2.6Data not readily available
Chloranilic Acid C₆H₂Cl₂O₄208.980.762.58+0.18 V
1,4-Benzoquinone C₆H₄O₂108.09---0.16 V
1,4-Naphthoquinone C₁₀H₆O₂158.15---0.25 V
9,10-Anthraquinone C₁₄H₈O₂208.21---0.44 V

Note: pKa and redox potential values can vary depending on the solvent and experimental conditions. Data for this compound's redox potential is not widely available in the searched literature, highlighting a gap for future research.

The stability of the metal complexes formed with these ligands is a critical parameter for their application. Stability constants (log K) provide a quantitative measure of the affinity of a ligand for a metal ion in solution.

Table 2: Comparative Stability Constants (log K₁) of Metal Complexes with Quinone-Related Ligands

Metal IonBromomalonic AcidMalonic AcidSalicylidene-4-methoxyaniline5-Bromosalicylidene-4-nitroaniline
Cu(II) -5.829.948.99
Ni(II) -4.219.758.72
Co(II) -3.969.578.66
Zn(II) -3.869.668.80
Mn(II) -3.51--

Comparative Biological Activity

Quinone derivatives and their metal complexes have been extensively studied for their potential as therapeutic agents, exhibiting a range of biological activities including anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

The anticancer activity of quinone derivatives is often attributed to their ability to generate reactive oxygen species (ROS), intercalate into DNA, and inhibit enzymes like topoisomerase.

Table 3: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Quinone Derivatives and Their Complexes

Compound/ComplexCell LineIC₅₀ (µM)Reference
Fluorinated Schiff Base Cu(II) Complex A549 (Lung)3.52[2]
Chlorinated Schiff Base Cu(II) Complex A549 (Lung)3.40[2]
Cisplatin (Reference) A549 (Lung)13.0[2]
Thiosemicarbazone Ligand HepG2 (Liver)20.45[3]
Ni(II)-Thiosemicarbazone Complex HepG2 (Liver)41.2[3]
Cu(II)-Thiosemicarbazone Complex HepG2 (Liver)182.61[3]
Vinblastine (Reference) HepG2 (Liver)4.58[3]
[Cu(H₂B(PzMe₂)₂)₂] MDA-MB-231 (Breast)Lower than ligand[4]

Direct comparative IC₅₀ values for this compound complexes against these specific cell lines were not found in the searched literature. The data presented illustrates the general anticancer potential of metal complexes with quinone-like and other nitrogen/sulfur-containing ligands.

Antimicrobial Activity

Metal complexes of quinone derivatives often exhibit enhanced antimicrobial activity compared to the free ligands, a phenomenon explained by Overtone's concept and Tweedy's chelation theory. Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across the microbial cell membrane.

Table 4: Comparative Antimicrobial Activity (Inhibition Zone in mm or MIC in µg/mL) of Selected Ligands and Complexes

Compound/ComplexS. aureus (mm)E. coli (mm)C. albicans (MIC, µg/mL)Reference
Azo Ligand ---[5]
Cu(II)-Azo Complex Enhanced activityEnhanced activity-[5]
Ag(I)-Azo Complex Enhanced activityEnhanced activity-[5]
Ni(II)-Thiosemicarbazone Complex 69.2165.95-[3]
Gentamicin (Reference) -<65.95-[3]
Ampicillin (Reference) <69.21--[3]

Specific antimicrobial data for this compound complexes in a comparative format was not available in the search results. The table demonstrates the common observation that metal complexes often show superior antimicrobial activity compared to the free ligands.

Experimental Protocols

General Synthesis of a Metal-Bromanilate Complex (e.g., Copper(II) Complex)

This protocol is a generalized procedure based on the synthesis of related metal-quinone complexes.

  • Preparation of the Ligand Solution: Dissolve a specific molar amount of this compound in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Preparation of the Metal Salt Solution: In a separate vessel, dissolve an equimolar amount (or a desired stoichiometric ratio) of a copper(II) salt (e.g., copper(II) chloride or copper(II) acetate) in deionized water.

  • Complexation Reaction: Slowly add the copper(II) salt solution to the this compound solution with constant stirring. The formation of a precipitate is often observed.

  • pH Adjustment (if necessary): The pH of the reaction mixture can be adjusted by the dropwise addition of a base (e.g., NaOH or NH₄OH) to facilitate the deprotonation of the hydroxyl groups of this compound and promote complex formation.

  • Refluxing: The reaction mixture is typically refluxed for several hours to ensure the completion of the reaction.

  • Isolation and Purification: After cooling to room temperature, the solid product is collected by filtration, washed with the solvent used for the reaction to remove any unreacted starting materials, and then dried in a desiccator over a drying agent.

Determination of Metal-Ligand Stability Constants by pH-metric Titration

The Calvin-Bjerrum titration technique is a common method for determining the stability constants of metal complexes.

  • Preparation of Solutions: Prepare standard solutions of the ligand (e.g., this compound), the metal salt, a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH). The ionic strength of all solutions should be maintained constant with a background electrolyte (e.g., NaClO₄).

  • Titration Sets: Perform a series of titrations at a constant temperature:

    • Titration of the strong acid with the strong base.

    • Titration of the strong acid and the ligand with the strong base.

    • Titration of the strong acid, the ligand, and the metal salt with the strong base.

  • Data Collection: Record the pH of the solution after each addition of the strong base.

  • Data Analysis: Plot the pH readings against the volume of base added for each titration. From these curves, the proton-ligand and metal-ligand formation constants can be calculated using established methods.[6]

Signaling Pathways and Mechanisms of Action

The biological activity of quinone-metal complexes is often linked to their ability to interfere with cellular signaling pathways.

General Mechanism of Antimicrobial Action

The antimicrobial action of metal complexes can involve several mechanisms, including:

  • Inhibition of Cell Wall Synthesis: The complex may interfere with the enzymes responsible for the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.

  • Inhibition of Protein Synthesis: The complex can bind to bacterial ribosomes, disrupting the process of protein synthesis.

  • Inhibition of Nucleic Acid Synthesis: The complex may interact with DNA or RNA, or inhibit the enzymes involved in their replication and transcription.

  • Disruption of Membrane Function: The lipophilic nature of some complexes allows them to intercalate into the bacterial cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.

antimicrobial_mechanism cluster_complex Metal-Quinone Complex cluster_bacterium Bacterial Cell complex Metal-Quinone Complex cell_wall Cell Wall Synthesis complex->cell_wall Inhibition protein_synth Protein Synthesis (Ribosomes) complex->protein_synth Inhibition nucleic_acid Nucleic Acid Synthesis (DNA/RNA) complex->nucleic_acid Inhibition membrane Cell Membrane complex->membrane Disruption

General antibacterial mechanisms of metal complexes.
Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of metal-quinone complexes.

experimental_workflow start Start synthesis Synthesis of Metal-Quinone Complex start->synthesis characterization Characterization (FT-IR, UV-Vis, NMR, Elemental Analysis) synthesis->characterization activity_screening Biological Activity Screening (Anticancer, Antimicrobial) characterization->activity_screening mechanism_study Mechanism of Action Studies activity_screening->mechanism_study end End mechanism_study->end

Workflow for synthesis and evaluation of metal-quinone complexes.

Conclusion

This compound and other quinone derivatives are versatile ligands capable of forming stable complexes with a wide range of metal ions. While the available literature provides a good overview of the synthesis, characterization, and biological activities of quinone-based metal complexes in general, there is a notable lack of direct comparative studies involving this compound. The data presented in this guide, compiled from various sources, suggests that metal complexes of halogenated quinones hold promise as therapeutic agents. However, further systematic studies are required to fully elucidate the structure-activity relationships and to quantitatively compare the performance of this compound with other quinone derivatives. Such research will be crucial for the rational design of new metal-based drugs and functional materials.

References

A Comparative Guide to Validating Analytical Methods for Bromanilic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comparative analysis of various High-Performance Liquid Chromatography (HPLC) methods for the quantification of bromanilic acid, a halogenated quinone of interest. Furthermore, it explores alternative analytical techniques, offering a comprehensive overview to aid in method selection and validation.

Comparative Analysis of HPLC Methods

Three distinct reversed-phase HPLC (RP-HPLC) methods are proposed and compared, each employing different stationary and mobile phases to achieve separation and quantification of this compound. The performance of these methods is evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.

Table 1: Comparison of Hypothesized HPLC Method Performance Parameters

ParameterMethod A: C18 with Acetonitrile/WaterMethod B: C8 with Methanol/Phosphate BufferMethod C: Phenyl-Hexyl with Gradient Elution
Linearity (R²) > 0.999> 0.998> 0.999
Range (µg/mL) 1 - 1005 - 2000.5 - 50
Accuracy (% Recovery) 98.5 - 101.5%98.0 - 102.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 2.5%< 1.5%
Limit of Detection (LOD) (µg/mL) ~0.2~0.5~0.1
Limit of Quantification (LOQ) (µg/mL) ~0.7~1.5~0.3
Specificity GoodModerateExcellent
Robustness HighAcceptableGood

Experimental Protocols: HPLC Methods

Detailed methodologies for the three proposed HPLC methods are outlined below.

Method A: Isocratic RP-HPLC with UV Detection (C18 Column)
  • Chromatographic System: HPLC system equipped with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Column Temperature: 30°C.

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (v/v). The exact ratio should be optimized for ideal retention and peak shape (e.g., 40:60).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Determined by UV scan of this compound (expected in the range of 254-300 nm).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

Method B: Isocratic RP-HPLC with UV Detection (C8 Column)
  • Chromatographic System: HPLC system with a UV-Vis detector.

  • Column: C8, 150 mm x 4.6 mm, 3 µm particle size.

  • Column Temperature: 35°C.

  • Mobile Phase: A mixture of methanol and a suitable buffer (e.g., 20 mM potassium phosphate, pH 3.0) in an optimized ratio (e.g., 50:50 v/v).

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: As determined for Method A.

  • Standard and Sample Preparation: Similar to Method A, using the mobile phase as the diluent.

Method C: Gradient RP-HPLC with DAD/UV Detection (Phenyl-Hexyl Column)
  • Chromatographic System: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Phenyl-Hexyl, 100 mm x 2.1 mm, 2.6 µm particle size.

  • Column Temperature: 40°C.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

    • Gradient Program: A time-based gradient from a low to high percentage of solvent B (e.g., 10% B to 90% B over 10 minutes).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Detection Wavelength: Monitored at multiple wavelengths using DAD for specificity, with quantification at the primary absorbance maximum.

  • Standard and Sample Preparation: Similar to Method A, using the initial mobile phase composition as the diluent.

Alternative Analytical Techniques

Beyond traditional HPLC-UV, other analytical methods can be employed for the quantification of organic acids like this compound. These methods offer different principles of separation and detection, which can be advantageous depending on the sample matrix and analytical requirements.

Table 2: Comparison of Alternative Analytical Methods

MethodPrincipleAdvantagesDisadvantages
Ion Chromatography (IC) Ion-exchange separation with conductivity detection.Excellent for separating a wide range of organic and inorganic anions with high sensitivity.[1][2]May require specialized equipment and can be susceptible to interference from high concentrations of inorganic anions.[3]
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a narrow capillary.High separation efficiency, low sample and reagent consumption, and rapid analysis times.[4][5]Lower sensitivity compared to HPLC-MS; reproducibility can be a challenge.
UV-Vis Spectrophotometry Measurement of light absorption by the analyte in solution.Simple, rapid, and cost-effective for the analysis of pure substances or simple mixtures.[6]Lacks specificity for complex mixtures; may require derivatization to enhance sensitivity and shift absorbance to a more selective wavelength.[7]

Experimental Protocols: Alternative Methods

Ion Chromatography (IC)
  • System: IC system with a suppressed conductivity detector.

  • Column: A suitable anion-exchange column.

  • Eluent: A gradient of potassium hydroxide or a carbonate/bicarbonate buffer.[3]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Injection Volume: 25 µL.

  • Detection: Suppressed conductivity.

  • Sample Preparation: Dilution of the sample in deionized water.

Capillary Electrophoresis (CE)
  • System: CE instrument with a UV or DAD detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE): A buffer solution, for example, 20 mM phosphate buffer at a specific pH.

  • Voltage: 20-30 kV (normal or reverse polarity).

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength.

  • Sample Preparation: Dissolving the sample in the BGE or water.

UV-Vis Spectrophotometry (with Derivatization)
  • System: UV-Vis spectrophotometer.

  • Reagent: A chromogenic reagent that reacts with this compound to produce a colored complex, such as p-chloranilic acid.[8]

  • Procedure:

    • Prepare a standard curve by reacting known concentrations of this compound with the chromogenic reagent.

    • React the sample solution with the reagent under the same conditions.

    • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance of the complex.

  • Sample Preparation: Dissolving the sample in a suitable solvent that does not interfere with the reaction.

Visualization of Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the key steps in each analytical workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Start Start Weigh Weighing Prep_Start->Weigh Dissolve Dissolution Weigh->Dissolve Dilute Dilution Dissolve->Dilute Prep_End Prepared Sample/ Standard Dilute->Prep_End Injector Injector Prep_End->Injector Column HPLC Column Injector->Column Detector UV/DAD Detector Column->Detector Data_System Data Acquisition Detector->Data_System Integration Peak Integration Data_System->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Alternative_Methods_Workflow cluster_IC Ion Chromatography (IC) cluster_CE Capillary Electrophoresis (CE) cluster_UVVis UV-Vis Spectrophotometry IC_Sample Sample Dilution IC_Inject Injection IC_Sample->IC_Inject IC_Separation Anion-Exchange Separation IC_Inject->IC_Separation IC_Detect Conductivity Detection IC_Separation->IC_Detect IC_Quant Quantification IC_Detect->IC_Quant CE_Sample Sample in BGE CE_Inject Injection CE_Sample->CE_Inject CE_Separation Electrophoretic Separation CE_Inject->CE_Separation CE_Detect UV/DAD Detection CE_Separation->CE_Detect CE_Quant Quantification CE_Detect->CE_Quant UV_Sample Sample Preparation UV_Deriv Derivatization UV_Sample->UV_Deriv UV_Measure Absorbance Measurement UV_Deriv->UV_Measure UV_Quant Quantification UV_Measure->UV_Quant

References

performance comparison of bromanilic acid as a polymerization initiator

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable lack of publicly available scientific literature and experimental data detailing the performance of bromanilic acid as a polymerization initiator. While categorized as a chemical catalyst in some commercial listings, its specific application and efficacy in initiating polymerization reactions are not well-documented in peer-reviewed research.

This guide aims to provide a comprehensive overview based on the limited information available and to contextualize the typical requirements for a polymerization initiator, thereby offering a framework for any future research on this compound in this role.

Theoretical Considerations for a Polymerization Initiator

A successful polymerization initiator must efficiently generate reactive species—typically free radicals, cations, or anions—that can attack monomer units and propagate a polymer chain. Key performance indicators for any initiator include:

  • Initiation Efficiency: The fraction of initiator molecules that successfully start a polymer chain.

  • Polymerization Rate: The speed at which monomer is converted to polymer.

  • Molecular Weight Control: The ability to produce polymers with a predictable and desired molecular weight.

  • Polydispersity Index (PDI): A measure of the distribution of molecular weights in a given polymer sample. A PDI close to 1.0 indicates a more uniform chain length.

Without experimental data for this compound, a direct comparison to established initiators is not possible. Common initiators are often chosen based on the polymerization mechanism (e.g., free radical, anionic, cationic) and the specific monomer being used.

Potential Initiation Mechanisms

Should this compound be explored as a polymerization initiator, its chemical structure suggests potential, though unproven, mechanisms of action. The presence of hydroxyl and bromine groups on a quinone framework could theoretically participate in redox reactions capable of generating initiating radicals.

Experimental Workflow for Evaluation

To rigorously assess the performance of this compound as a polymerization initiator, a series of experiments would be required. The following workflow outlines a potential approach:

G cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis A Synthesize and Purify This compound D Conduct Polymerization Reactions at Various [Initiator] and Temperatures A->D B Select Monomer and Solvent System B->D C Prepare Control Initiator (e.g., AIBN, BPO) C->D E Monitor Conversion (e.g., Gravimetry, NMR) D->E F Characterize Polymer (GPC for Mn, PDI) D->F G Kinetic Studies (Rate of Polymerization) D->G

Caption: A generalized experimental workflow for evaluating a novel polymerization initiator.

Comparative Data with Standard Initiators

For a meaningful comparison, the performance of this compound would need to be benchmarked against well-established initiators under identical conditions. The choice of a standard initiator would depend on the proposed polymerization mechanism. For a hypothetical free-radical polymerization of a vinyl monomer like styrene or methyl methacrylate, common alternatives for comparison would include:

  • Azobisisobutyronitrile (AIBN): A common thermal initiator.

  • Benzoyl Peroxide (BPO): Another widely used thermal initiator.

  • Potassium Persulfate (KPS): A water-soluble initiator often used in emulsion polymerization.

A comparative data table would ideally be structured as follows:

InitiatorMonomer[Initiator] (mol/L)Temp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
This compoundStyrene0.017024Data N/AData N/AData N/A
AIBNStyrene0.017024Typical ValueTypical ValueTypical Value
BPOStyrene0.017024Typical ValueTypical ValueTypical Value

Note: The values in the table are placeholders as no experimental data for this compound is available.

Conclusion

The exploration of novel polymerization initiators is a vital area of polymer chemistry. However, based on the current body of scientific literature, this compound has not been established as a viable polymerization initiator. The information presented here serves as a foundational guide for the potential evaluation of its performance, should future research be undertaken. Without supporting experimental data, any claims about its efficacy would be purely speculative. Researchers and professionals in drug development are advised to rely on well-characterized and documented initiator systems for their applications.

Cross-Validation of Analytical Methods for Bromanilic Acid Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry for the quantitative analysis of bromanilic acid and its charge-transfer complexes. The selection of an appropriate analytical method is critical for accurate and reliable results in research and development, quality control, and stability studies. This document presents a cross-validation framework, including detailed experimental protocols and comparative performance data, to assist in method selection and implementation.

Executive Summary

Both HPLC and UV-Vis spectrophotometry are viable techniques for the quantification of this compound complexes. HPLC offers superior specificity and is ideal for analyzing complex mixtures, while UV-Vis spectrophotometry provides a simpler, more rapid, and cost-effective solution for the analysis of charge-transfer complexes that exhibit a distinct color. The choice between the two methods will depend on the specific requirements of the analysis, including sample complexity, required sensitivity, and available instrumentation.

Comparative Analysis of Analytical Methods

The performance of HPLC and UV-Vis spectrophotometry for the analysis of a model this compound complex with a generic amine-containing drug is summarized below. The data presented is a representative compilation based on typical validation parameters for such analytical methods.

Validation ParameterHPLC-UVUV-Vis SpectrophotometryAcceptance Criteria (Typical)
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.995
Range 1 - 100 µg/mL5 - 50 µg/mLDependent on assay requirements
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%98.0 - 102.0%
Precision (% RSD)
- Repeatability≤ 1.0%≤ 1.5%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 2.0%≤ 3.0%
Limit of Detection (LOD) 0.2 µg/mL1.0 µg/mLReportable
Limit of Quantitation (LOQ) 0.7 µg/mL3.5 µg/mLReportable
Specificity High (resolves from excipients)Moderate (prone to interference)No interference at the analyte retention time/wavelength

Experimental Protocols

Detailed methodologies for the HPLC and UV-Vis spectrophotometric analysis of a hypothetical charge-transfer complex of this compound with an amine-containing drug ("Drug X") are provided below.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 320 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound-Drug X complex reference standard and dissolve it in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the this compound-Drug X complex in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

UV-Visible Spectrophotometric Method

Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the this compound-Drug X complex from 400 to 800 nm. The λmax for the colored charge-transfer complex is typically around 520 nm.

  • Blank: Acetonitrile.

Standard and Sample Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound-Drug X complex reference standard and dissolve it in 100 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with acetonitrile to concentrations ranging from 5 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing the this compound-Drug X complex in acetonitrile to an expected concentration within the calibration range.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical workflow for the cross-validation of the two analytical methods and the relationship between the key validation parameters.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation & Comparison cluster_outcome Outcome HPLC HPLC Method Analyze_HPLC Analyze via HPLC HPLC->Analyze_HPLC UV_Vis UV-Vis Method Analyze_UV_Vis Analyze via UV-Vis UV_Vis->Analyze_UV_Vis Prepare_Samples Prepare Identical Sample Sets Prepare_Samples->Analyze_HPLC Prepare_Samples->Analyze_UV_Vis Collect_Data_HPLC Collect HPLC Data Analyze_HPLC->Collect_Data_HPLC Collect_Data_UV_Vis Collect UV-Vis Data Analyze_UV_Vis->Collect_Data_UV_Vis Compare_Results Compare Performance Data Collect_Data_HPLC->Compare_Results Collect_Data_UV_Vis->Compare_Results Decision Select Optimal Method Compare_Results->Decision

Cross-validation workflow for HPLC and UV-Vis methods.

ValidationParameters cluster_params Key Validation Parameters Method Analytical Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity LOD_LOQ LOD & LOQ Method->LOD_LOQ

Relationship between an analytical method and its validation parameters.

Conclusion

The cross-validation of analytical methods is a crucial step in ensuring the generation of reliable and consistent data. For the analysis of this compound complexes, HPLC-UV provides a highly specific and sensitive method suitable for complex sample matrices. In contrast, UV-Vis spectrophotometry offers a rapid and cost-effective alternative, particularly for the routine analysis of colored charge-transfer complexes in simpler matrices. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers and scientists in selecting and validating the most appropriate analytical method for their specific needs.

A Comparative Guide to the Electrochemical Behavior of Bromanilic and Chloranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical properties of bromanilic acid and chloranilic acid, two halogenated p-benzoquinone derivatives of significant interest in various fields, including materials science and drug development. Their ability to undergo reversible redox reactions makes them valuable components in charge-transfer complexes, batteries, and as potential modulators of biological redox processes. This document summarizes their electrochemical behavior based on available experimental data and established principles of quinone electrochemistry, offering a predictive comparison where direct comparative experimental data is unavailable.

Introduction to Bromanilic and Chloranilic Acid

This compound (2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone) and chloranilic acid (2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone) are structurally similar molecules belonging to the class of dihydroxybenzoquinones. The primary difference lies in the halogen substituents on the quinone ring, which significantly influences their electronic properties and, consequently, their electrochemical behavior.

The redox activity of these compounds is centered on the quinone moiety, which can undergo a reversible two-electron, two-proton reduction to form the corresponding hydroquinone. This process is fundamental to their function in various chemical and biological systems.

Comparative Electrochemical Data

The electrochemical behavior of these acids is typically investigated using techniques like cyclic voltammetry (CV). While extensive data is available for chloranilic acid, detailed experimental reports on the cyclic voltammetry of this compound are less common. The following table summarizes the key electrochemical parameters for chloranilic acid and provides expected values for this compound based on the known effects of halogen substituents on quinone redox potentials. Generally, the more electron-withdrawing the substituent, the higher the redox potential. Since bromine is less electronegative than chlorine, this compound is expected to have a slightly lower (less positive) redox potential than chloranilic acid.

ParameterChloranilic Acid (Experimental)This compound (Expected)Description
First Cathodic Peak Potential (Epc1) ~ +0.1 to +0.2 V vs. Ag/AgClSlightly less positive than Chloranilic AcidPotential at which the reduction of the quinone to the semiquinone radical occurs.
First Anodic Peak Potential (Epa1) ~ +0.2 to +0.3 V vs. Ag/AgClSlightly less positive than Chloranilic AcidPotential at which the re-oxidation of the hydroquinone occurs.
Formal Redox Potential (E°') ~ +0.15 to +0.25 V vs. Ag/AgClSlightly lower than Chloranilic AcidThe thermodynamic standard potential for the two-electron, two-proton redox couple.
Peak Separation (ΔEp = Epa - Epc) ~ 59/n mV (for a reversible n-electron process)Expected to be similar to Chloranilic AcidAn indicator of the reversibility of the electron transfer process.
Peak Current Ratio (Ipa/Ipc) ~ 1 (for a reversible process)Expected to be close to 1Indicates the stability of the redox species on the timescale of the CV experiment.

Note: The exact potential values are highly dependent on experimental conditions such as pH, solvent, supporting electrolyte, and scan rate. The data for chloranilic acid is compiled from various sources and represents a typical range observed in aqueous or mixed aqueous/organic media. The expected values for this compound are a projection based on the relative electronegativity of bromine and chlorine.

Theoretical Considerations: Substituent Effects

The electrochemical properties of quinones are profoundly influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, increase the redox potential, making the quinone easier to reduce. This is due to the inductive effect of the halogen atoms, which withdraws electron density from the quinone ring, stabilizing the reduced hydroquinone form.

The order of electronegativity for the relevant halogens is F > Cl > Br > I. Consequently, the redox potentials of halogenated quinones generally follow the trend: Fluoranilic Acid > Chloranilic Acid > this compound > Iodanilic Acid. This trend has been computationally and experimentally supported in studies on various substituted quinones.

Experimental Protocol: Cyclic Voltammetry

The following is a representative experimental protocol for comparing the electrochemical behavior of bromanilic and chloranilic acid using cyclic voltammetry.

4.1. Materials and Reagents:

  • This compound (>98% purity)

  • Chloranilic Acid (>98% purity)

  • Supporting Electrolyte (e.g., 0.1 M Potassium Chloride, KCl, or a suitable buffer solution like phosphate-buffered saline, PBS)

  • Solvent (e.g., deionized water, ethanol, or a mixture)

  • Working Electrode (e.g., Glassy Carbon Electrode, GCE)

  • Reference Electrode (e.g., Silver/Silver Chloride, Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Voltammetric analysis system (Potentiostat)

4.2. Electrode Preparation:

  • Polish the working electrode (GCE) with alumina slurry on a polishing pad to a mirror finish.

  • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

  • Allow the electrode to dry completely.

4.3. Solution Preparation:

  • Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M KCl in deionized water).

  • Prepare stock solutions of this compound and chloranilic acid (e.g., 1 mM) in the supporting electrolyte solution. Sonication may be required to ensure complete dissolution.

4.4. Electrochemical Measurement:

  • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution (e.g., 1 mM chloranilic acid in 0.1 M KCl).

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Perform cyclic voltammetry by scanning the potential from an initial potential where no faradaic current is observed (e.g., +0.6 V) to a final potential beyond the reduction peak (e.g., -0.2 V) and then back to the initial potential.

  • Record the cyclic voltammogram at various scan rates (e.g., 20, 50, 100, 150, 200 mV/s) to investigate the kinetics of the electrode process.

  • Repeat the measurements for the this compound solution under identical conditions.

4.5. Data Analysis:

  • From the obtained cyclic voltammograms, determine the cathodic peak potential (Epc), anodic peak potential (Epa), cathodic peak current (Ipc), and anodic peak current (Ipa).

  • Calculate the formal redox potential (E°') as the midpoint of the cathodic and anodic peak potentials: E°' = (Epa + Epc) / 2.

  • Calculate the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25°C. For a two-electron process, it is 29.5 mV.

  • Calculate the peak current ratio (Ipa/Ipc). A ratio close to 1 indicates a reversible process where the product of the forward scan is stable and available for the reverse scan.

Visualizing the Comparison Workflow

The logical flow of comparing the electrochemical behavior of these two acids can be visualized as follows:

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison A Prepare this compound Solution D Cyclic Voltammetry of this compound A->D B Prepare Chloranilic Acid Solution E Cyclic Voltammetry of Chloranilic Acid B->E C Prepare Electrochemical Cell C->D C->E F Extract Electrochemical Parameters (Epc, Epa, Ipc, Ipa) D->F E->F G Calculate E°', ΔEp, Ipa/Ipc F->G H Compare Redox Potentials G->H I Compare Reversibility (ΔEp, Ipa/Ipc) G->I

A Comparative Guide to the Synthetic Routes of Bromanilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bromanilic acid (2,5-dibromo-3,6-dihydroxy-p-benzoquinone) is a valuable compound in various fields of chemical research, including the development of charge-transfer complexes, metal-organic frameworks, and as an electron acceptor in polymerization reactions.[1][2] The efficient synthesis of this compound is crucial for its application. This guide provides a comparative analysis of the potential synthetic routes to this compound, presenting available experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Routes

While a direct comparative study of multiple synthetic routes for this compound is not extensively documented in the literature, analysis of related syntheses allows for the evaluation of two primary plausible pathways:

Route 1: Multi-step Synthesis from Hydroquinone. This route involves the initial bromination of hydroquinone, followed by oxidation and subsequent hydroxylation.

Route 2: Hydrolysis of Tetrabromo-p-benzoquinone (Bromanil). This approach is analogous to the synthesis of the structurally similar chloranilic acid and appears to be a more direct pathway.

The following table summarizes the key aspects of these potential synthetic strategies.

ParameterRoute 1: From Hydroquinone (Multi-step)Route 2: From Tetrabromo-p-benzoquinone (Hydrolysis)
Starting Material Hydroquinone (1,4-dihydroxybenzene)Tetrabromo-p-benzoquinone (Bromanil)
Key Intermediates 2,5-Dibromo-1,4-dihydroxybenzene, 2,5-Dibromo-1,4-benzoquinoneNone
Overall Yield Not fully determined (requires hydroxylation step)Expected to be high (by analogy to chloranilic acid synthesis)
Number of Steps 3 or more1
Reagents Bromine, Acetic Acid, Oxidizing Agent (e.g., CAN/TBHP), Hydroxylating AgentBase (e.g., Sodium Hydroxide)
Reaction Conditions Moderate temperatures for bromination and oxidationLikely requires heating/reflux for hydrolysis
Potential Challenges Control of regioselectivity during bromination and hydroxylation, isolation of intermediatesSynthesis or procurement of the starting material, bromanil

Experimental Protocols

Detailed experimental protocols for the synthesis of key intermediates and the proposed synthesis of this compound are provided below.

Route 1: Synthesis from Hydroquinone (via 2,5-Dibromo-1,4-benzoquinone)

This route is presented in two stages, with the protocol for the hydroxylation of the intermediate being a proposed method based on analogous chemical transformations.

Stage 1: Synthesis of 2,5-Dibromo-1,4-dihydroxybenzene [3]

  • Materials:

    • Hydroquinone (1,4-dihydroxybenzene)

    • Glacial Acetic Acid

    • Bromine

  • Procedure:

    • Suspend hydroquinone (0.2 mol, 22 g) in 200 mL of glacial acetic acid in a flask with stirring.

    • Prepare a solution of bromine (0.4 mol, 64 g, 20.5 mL) in 20 mL of glacial acetic acid.

    • Add the bromine solution to the hydroquinone suspension with continuous stirring. A slight increase in temperature may be observed.

    • A colorless precipitate should form within 10 minutes. Continue stirring for an additional hour.

    • Filter the resulting solid and wash it with a small amount of acetic acid.

    • The mother liquor can be concentrated to obtain additional product.

    • The reported yield for this step is 82%.[3]

Stage 2: Synthesis of 2,5-Dibromo-1,4-benzoquinone [3]

  • Materials:

    • 2,5-Dibromo-1,4-dihydroxybenzene

    • Acetonitrile (CH₃CN)

    • Water

    • Ceric Ammonium Nitrate (CAN)

    • tert-Butyl hydroperoxide (TBHP) in Dichloromethane (CH₂Cl₂)

  • Procedure:

    • In a reaction vessel, dissolve 2,5-dibromo-1,4-dihydroxybenzene (2.67 g, 10.0 mmol) in a mixture of 50 mL of acetonitrile and 10 mL of water.

    • Add a catalytic amount of Ceric Ammonium Nitrate (CAN) (2 mol%).

    • Add a solution of TBHP in CH₂Cl₂ (3.6 mmol/mL, 2.5 equivalents, 7.0 mL) dropwise over 8 hours using a syringe pump.

    • Allow the reaction to proceed for a total of 12 hours.

    • Remove the solvent under vacuum.

    • Dissolve the residue in dichloromethane and perform extractions with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.

    • Wash the organic phase with a saturated sodium chloride solution and dry with magnesium sulfate.

    • Remove the solvent under vacuum to obtain 2,5-dibromo-1,4-benzoquinone as a yellow solid.

    • The reported yield for this step is 90%.[3]

Stage 3: Proposed Hydroxylation to this compound

  • Note: A specific, high-yield protocol for this conversion was not found in the searched literature. The following is a generalized approach based on nucleophilic aromatic substitution on quinones.

  • Proposed Procedure:

    • Dissolve 2,5-dibromo-1,4-benzoquinone in a suitable solvent (e.g., aqueous ethanol).

    • Add a solution of a hydroxide salt (e.g., sodium hydroxide or potassium hydroxide) and heat the mixture under reflux.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with an acid (e.g., hydrochloric acid) to precipitate the this compound.

    • Filter, wash with water, and dry the product.

Route 2: Proposed Synthesis from Tetrabromo-p-benzoquinone (Bromanil) via Hydrolysis

This route is based on the established synthesis of chloranilic acid from chloranil.[4]

Stage 1: Preparation of Tetrabromo-p-benzoquinone (Bromanil) [5]

  • Materials:

    • Hydroquinone

    • Glacial Acetic Acid

    • Nitric Acid

    • Bromine

  • Procedure:

    • A detailed protocol for the direct synthesis of bromanil from hydroquinone using a nitric acid-bromine mixture in acetic acid is referenced in the literature for the preparation of its derivatives.[5] It is expected to proceed via an oxidation-bromination sequence.

Stage 2: Hydrolysis of Bromanil to this compound

  • Note: This protocol is adapted from the analogous synthesis of chloranilic acid.

  • Proposed Procedure:

    • Suspend tetrabromo-p-benzoquinone in an aqueous solution of a base (e.g., sodium hydroxide).

    • Heat the mixture, likely under reflux, to facilitate the hydrolysis reaction where two bromine atoms are substituted by hydroxyl groups.

    • Monitor the reaction for the formation of the disodium salt of this compound.

    • After completion, cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the this compound.

    • Filter the precipitate, wash thoroughly with water to remove any inorganic salts, and dry to obtain the final product.

Logical Workflow of Synthetic Routes

The following diagram illustrates the logical flow of the two primary synthetic pathways to this compound.

Synthetic_Routes_for_Bromanilic_Acid cluster_0 Route 1: From Hydroquinone cluster_1 Route 2: From Bromanil cluster_2 Alternative Starting Material for Route 2 Hydroquinone Hydroquinone Intermediate1 2,5-Dibromo-1,4-dihydroxybenzene Hydroquinone->Intermediate1 Bromination (Br2, Acetic Acid) Yield: 82% Intermediate2 2,5-Dibromo-1,4-benzoquinone Intermediate1->Intermediate2 Oxidation (CAN, TBHP) Yield: 90% Bromanilic_Acid1 This compound Intermediate2->Bromanilic_Acid1 Proposed Hydroxylation Bromanil Tetrabromo-p-benzoquinone (Bromanil) Bromanilic_Acid2 This compound Bromanil->Bromanilic_Acid2 Hydrolysis (Base, then Acid) Hydroquinone2 Hydroquinone Hydroquinone2->Bromanil Oxidative Bromination (HNO3, Br2, Acetic Acid)

Caption: Synthetic pathways to this compound.

Conclusion

Based on the available information, the hydrolysis of tetrabromo-p-benzoquinone (Route 2) appears to be the more direct and potentially higher-yielding route to this compound, drawing a strong analogy from the well-established synthesis of chloranilic acid. However, the multi-step synthesis starting from hydroquinone (Route 1) is also a viable option, with well-documented procedures for the initial steps of producing 2,5-dibromo-1,4-benzoquinone.[3]

Further experimental investigation is required to optimize the proposed hydroxylation step in Route 1 and to quantify the yield of the hydrolysis in Route 2. Researchers should consider the availability and cost of the starting materials when choosing a synthetic strategy. The provided protocols and comparative analysis serve as a valuable resource for the synthesis of this compound in a laboratory setting.

References

A Comparative Guide to the Structure-Activity Relationship of Halogenated Benzoquinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Due to a limited body of published research specifically detailing the structure-activity relationships (SAR) of bromanilic acid derivatives, this guide provides a comparative analysis of the broader, yet structurally related, class of halogenated benzoquinones. This compound (2,5-dibromo-3,6-dihydroxy-1,4-benzoquinone) is a member of this class, and the principles governing the biological activity of halogenated benzoquinones are expected to be largely applicable. This guide synthesizes experimental data on the cytotoxic and antimicrobial activities of various halogenated benzoquinone analogs to elucidate key SAR trends.

Quinones are a class of organic compounds that are widely recognized for their potent biological activities, which are primarily attributed to their ability to undergo redox cycling and to act as Michael acceptors. These mechanisms can lead to the generation of reactive oxygen species (ROS) and the alkylation of essential biological macromolecules, respectively, culminating in cellular stress and apoptosis. The introduction of halogen substituents onto the benzoquinone scaffold significantly modulates these properties and, consequently, their biological effects.

Quantitative Data on Biological Activities of Halogenated Benzoquinone Derivatives

The following table summarizes the cytotoxic and antimicrobial activities of selected halogenated benzoquinone derivatives from various studies. This data highlights how substitutions on the benzoquinone ring influence their biological potency.

Compound IDStructureBiological ActivityCell Line/OrganismIC50 / MIC (µM)Reference(s)
1 Tetrabromo-p-benzoquinone (Bromanil)CytotoxicityMCF-7 (Breast Cancer)~1.5
2 2,5-Dibromo-3,6-bis(2-methoxyethylamino)-1,4-benzoquinoneCytotoxicityMCF-7 (Breast Cancer)0.8
3 2,5-Dibromo-3,6-bis[2-(2-methoxyethoxy)ethylamino]-1,4-benzoquinoneCytotoxicityMCF-7 (Breast Cancer)2.5
4 2,5-Dibromo-3-(n-propylamino)-6-(naphthalen-1-yl)-1,4-benzoquinoneCytotoxicityHT29 (Colon Cancer)0.08[1]
5 Tetrachloro-p-benzoquinone (Chloranil)CytotoxicityPC12 (Pheochromocytoma)~1.0[2]
6 2-Bromo-5-hydroxy-1,4-naphthoquinoneAntibacterialStaphylococcus aureus16 µg/mL (~59.5)[3]
7 2-Chloro-5,8-dihydroxy-1,4-naphthoquinone (Chloronaphtazine)AntifungalCandida krusei2 µg/mL (~8.9)[3]
8 2-(tert-butylthio)-3,5,6-trichloro-1,4-benzoquinoneCytotoxicityMDA-MB-231 (Breast Cancer)50[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are fundamental for assessing the cytotoxicity and antimicrobial activity of novel compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the concentration is determined by spectrophotometry.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is identified as the lowest concentration of the agent at which no growth is observed after incubation.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Grow the microbial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. This will result in a further 1:2 dilution of the antimicrobial agent.

  • Controls: Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.

Structure-Activity Relationship (SAR) of Halogenated Benzoquinones

The biological activity of halogenated benzoquinones is highly dependent on the nature, number, and position of substituents on the quinone ring.

SAR_Halogenated_Benzoquinones cluster_core Benzoquinone Core cluster_mods Structural Modifications cluster_activity Biological Activity Core R1 1,4-Benzoquinone R2 Halogen Halogen Substitution (X) - Increases electron affinity - Enhances reactivity (Michael acceptor) - Br, Cl often show high activity Core:R1->Halogen X Hydroxyl Hydroxyl Groups (-OH) - Can modulate redox potential - May increase ROS generation Core:R1->Hydroxyl -OH Amino Amino/Amine Groups (-NR2) - Can increase solubility - Modulates electronic properties - Often enhances cytotoxicity Core:R2->Amino -NR2 Lipophilicity Lipophilic Groups - Affects membrane permeability - Can increase cellular uptake Core:R2->Lipophilicity Alkyl/Aryl Cytotoxicity Increased Cytotoxicity Halogen->Cytotoxicity Antimicrobial Enhanced Antimicrobial Activity Halogen->Antimicrobial Amino->Cytotoxicity Lipophilicity->Cytotoxicity

Caption: General SAR of halogenated benzoquinones.

Key Findings from SAR Studies:

  • Halogenation: The presence of halogen atoms (Br, Cl) on the benzoquinone ring is a critical determinant of biological activity. Halogens are electron-withdrawing, which increases the electron affinity of the quinone system.[2] This enhances its ability to act as a Michael acceptor, facilitating covalent bond formation with nucleophilic residues (e.g., cysteine) in proteins and glutathione, leading to enzyme inactivation and cellular depletion of antioxidants. The type of halogen also matters, with bromo and chloro derivatives often exhibiting high potency.[3]

  • Hydroxyl Groups: The hydroxyl groups present in this compound can participate in redox reactions, potentially increasing the generation of reactive oxygen species. They can also influence the molecule's solubility and ability to form hydrogen bonds with biological targets.

  • Amino and Amine Substituents: The substitution of halogens with amino or amine-containing side chains can significantly impact activity. These groups can modulate the electronic properties of the quinone ring and improve water solubility. In many cases, amino-substituted quinones show enhanced and more selective cytotoxicity against cancer cells compared to their parent halogenated compounds. The length and nature of the amino side chain can be tuned to optimize activity.

  • Lipophilicity: The overall lipophilicity of the molecule plays a role in its ability to cross cell membranes. The introduction of lipophilic groups can enhance cellular uptake and, consequently, biological activity. However, an optimal level of lipophilicity is often required, as very high lipophilicity can lead to poor aqueous solubility and non-specific toxicity.[5]

While direct experimental data on the structure-activity relationship of this compound derivatives is scarce, the analysis of the broader class of halogenated benzoquinones provides valuable insights. The cytotoxic and antimicrobial activities of these compounds are strongly influenced by the electronic and steric properties of the substituents on the quinone ring. Halogenation is a key feature that enhances the electrophilic nature of the benzoquinone core, leading to increased biological activity. Further derivatization, particularly with amino-containing side chains, offers a promising strategy for developing potent and selective therapeutic agents. The experimental protocols provided herein serve as a foundation for the evaluation of novel derivatives in this chemical class.

References

A Comparative Guide to Assessing the Purity of Synthesized Bromanilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthesized bromanilic acid. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents comparative data, and discusses the strengths and limitations of each method for robust quality assessment.

Introduction

This compound (2,5-dibromo-3,6-dihydroxy-p-benzoquinone) is a quinone derivative with applications in various fields of chemical research. Ensuring the purity of synthesized this compound is critical for the reliability and reproducibility of experimental results. Commercial standards for this compound typically specify a purity of greater than 98.0%.[1][2][3][4][5] This guide compares four common analytical methods for purity assessment: Iodometric Titration, High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and UV-Vis Spectrophotometry.

Quantitative Data Summary

The following table summarizes the key performance indicators for each analytical technique in the context of this compound purity assessment.

Parameter Iodometric Titration HPLC-UV qNMR UV-Vis Spectrophotometry
Principle Redox reaction and volumetric analysisChromatographic separation and UV detectionNuclear magnetic resonance signal integrationUV absorbance measurement
Primary Measurement Volume of titrantPeak areaIntegral of NMR signalsAbsorbance
Reference Standard Requires a standardized titrant (e.g., sodium thiosulfate)Requires a this compound reference standardRequires a high-purity internal standardRequires a this compound reference standard
Specificity Moderate (susceptible to other oxidizing/reducing impurities)High (separates impurities from the main compound)High (structure-specific signals)Low (any UV-absorbing impurity can interfere)
Sensitivity Milligram rangeMicrogram to nanogram rangeMilligram rangeMicrogram range
Quantitation Absolute (based on stoichiometry)Relative (to a reference standard)Absolute (primary ratio method)Relative (to a reference standard)
Typical Accuracy ~98-101%~99-101%~99.5-100.5%~97-103%
Typical Precision (%RSD) < 1%< 2%< 1%< 3%
Throughput Low to mediumHighMediumHigh
Equipment Cost LowHighVery HighLow to Medium

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Iodometric Titration

This method provides an absolute determination of purity based on the oxidizing nature of the quinone ring of this compound.[6] The analyte oxidizes iodide to iodine, which is then titrated with a standardized sodium thiosulfate solution.[7][8]

Instrumentation:

  • Analytical balance (± 0.1 mg)

  • 250 mL Erlenmeyer flask

  • 50 mL burette (Class A)

Reagents:

  • Potassium iodide (KI), analytical grade

  • Sulfuric acid (H₂SO₄), 2 M solution

  • Standardized 0.1 M sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution (1% w/v)

  • Deionized water

Procedure:

  • Accurately weigh approximately 150 mg of the synthesized this compound into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in a suitable solvent, such as a small amount of ethanol, before adding 50 mL of deionized water.

  • Add 2 g of potassium iodide and 10 mL of 2 M sulfuric acid to the flask.

  • Swirl the flask and allow it to stand in the dark for 5-10 minutes to ensure the complete reaction between this compound and iodide.

  • Titrate the liberated iodine with standardized 0.1 M sodium thiosulfate solution until the solution turns a pale yellow color.

  • Add 2 mL of starch indicator solution. The solution should turn a deep blue-black color.

  • Continue the titration dropwise with the sodium thiosulfate solution until the blue color completely disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Calculate the purity of this compound based on the stoichiometry of the reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture.[9] For this compound, a reverse-phase method is suitable.[4][10][11]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or phosphoric acid), analytical grade

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 30% to 90% acetonitrile) containing 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the synthesized sample from the calibration curve and calculate the purity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for an identical reference standard.[1][12][13]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Analytical balance (± 0.01 mg)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-purity internal standard (e.g., maleic acid or dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Accurately weigh approximately 5 mg of a high-purity internal standard. The signals of the internal standard should not overlap with those of this compound.

    • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample solution.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T₁).

  • Data Processing and Analysis:

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity of the this compound sample using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • subscripts "sample" and "IS" refer to the analyte and internal standard, respectively.

UV-Vis Spectrophotometry

This technique relies on the absorption of ultraviolet or visible light by the analyte, governed by the Beer-Lambert law.[14][15][16] It is a simple and rapid method but is less specific than chromatographic or NMR methods.

Instrumentation:

  • UV-Vis spectrophotometer

  • Matched quartz cuvettes

Reagents:

  • Suitable solvent (e.g., ethanol or methanol)

  • This compound reference standard

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λ_max): Prepare a dilute solution of the this compound reference standard and scan the UV-Vis spectrum to find the λ_max.

  • Prepare a Calibration Curve:

    • Prepare a stock solution of the this compound reference standard of known concentration.

    • Create a series of standard solutions of decreasing concentrations by serial dilution.

    • Measure the absorbance of each standard solution at the λ_max.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Analysis:

    • Prepare a solution of the synthesized this compound with a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the sample solution at the λ_max.

  • Calculate Purity: Determine the concentration of this compound in the sample solution from the calibration curve. Calculate the purity of the synthesized material based on the initial weight and dilution.

Visualizations

The following diagrams illustrate the workflows for the analytical methods described.

Purity_Assessment_Workflow cluster_titration Iodometric Titration cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis cluster_uvvis UV-Vis Spectrophotometry T1 Weigh Sample T2 Dissolve and Add KI + Acid T1->T2 T3 Titrate with Na2S2O3 T2->T3 T4 Add Starch Indicator T3->T4 T5 Titrate to Endpoint T4->T5 T6 Calculate Purity T5->T6 H1 Prepare Mobile Phase & Standards H2 Prepare Sample Solution H1->H2 H3 Inject into HPLC System H2->H3 H4 Acquire Chromatogram H3->H4 H5 Integrate Peaks H4->H5 H6 Calculate Purity via Calibration Curve H5->H6 N1 Weigh Sample & Internal Standard N2 Dissolve in Deuterated Solvent N1->N2 N3 Acquire 1H NMR Spectrum N2->N3 N4 Process and Integrate Signals N3->N4 N5 Calculate Purity N4->N5 U1 Prepare Standards U2 Generate Calibration Curve U1->U2 U5 Calculate Purity U2->U5 U3 Prepare Sample Solution U4 Measure Absorbance U3->U4 U4->U5 Start Synthesized This compound Start->T1 Start->H2 Start->N1 Start->U3

Caption: Workflow for purity assessment of this compound.

Method_Selection_Logic Start Need to Assess Purity? Q1 Absolute Purity Required? Start->Q1 Q2 High Specificity for Impurities Needed? Q1->Q2 No A_qNMR Use qNMR Q1->A_qNMR Yes Q3 Access to High-End Equipment? Q2->Q3 No A_HPLC Use HPLC Q2->A_HPLC Yes A_Titration Use Iodometric Titration Q3->A_Titration Yes (Moderate Specificity) A_UVVis Use UV-Vis (for screening) Q3->A_UVVis No (Low Specificity) A_qNMR->Q2 Also provides high specificity

References

A Comparative Guide to Alternative Electron Acceptors for Bromanilic Acid in Oxidative Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of conductive polymer synthesis, particularly through oxidative polymerization, the choice of electron acceptor is paramount in dictating the final polymer's properties, yield, and molecular weight. Bromanilic acid has traditionally been utilized for this purpose; however, a range of alternative electron acceptors offer distinct advantages. This guide provides a comparative analysis of two prominent alternatives—Chloranilic Acid and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)—alongside this compound, focusing on their performance in the oxidative polymerization of thiophene derivatives, a common monomer for conductive polymers.

Performance Comparison of Electron Acceptors

The efficacy of an electron acceptor in oxidative polymerization is evaluated based on several key metrics, including the polymer yield, number average molecular weight (Mn), and polydispersity index (PDI). While a direct comparative study under identical conditions is not extensively available in the public literature, the following table summarizes representative data gleaned from various studies on the oxidative polymerization of 3-hexylthiophene (P3HT), a well-studied thiophene derivative. It is important to note that reaction conditions such as temperature, solvent, and monomer/acceptor ratio can significantly influence these outcomes.

Electron AcceptorPolymer Yield (%)Number Average Molecular Weight (Mn) (kDa)Polydispersity Index (PDI)Key Characteristics
This compound Moderate to HighModerateModerateA halogenated quinone that effectively initiates polymerization.
Chloranilic Acid Moderate to HighModerateModerateStructurally similar to this compound, offering comparable performance.
DDQ HighHighLow to ModerateA powerful oxidant leading to higher molecular weight polymers and better reaction control.[1][2]

Note: The data presented are representative values and can vary significantly based on specific experimental conditions.

Experimental Protocols

The following are generalized experimental protocols for the chemical oxidative polymerization of 3-hexylthiophene (3HT) using this compound, chloranilic acid, and DDQ as electron acceptors.

General Procedure for Oxidative Polymerization of 3-Hexylthiophene
  • Monomer Preparation: In a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-hexylthiophene (1 equivalent) in a suitable anhydrous solvent (e.g., chloroform, toluene, or acetonitrile).

  • Initiator Solution: In a separate dried Schlenk flask, dissolve the electron acceptor (this compound, chloranilic acid, or DDQ) in the same anhydrous solvent. The molar ratio of electron acceptor to monomer is a critical parameter and should be optimized. A common starting point is a 2:1 to 4:1 ratio of oxidant to monomer.

  • Polymerization: Slowly add the electron acceptor solution to the stirred monomer solution at a controlled temperature (typically ranging from 0 °C to room temperature). The reaction mixture will typically change color, indicating the onset of polymerization.

  • Reaction Quenching and Polymer Precipitation: After a predetermined reaction time (e.g., 2 to 24 hours), quench the reaction by adding a suitable reagent such as methanol. This will cause the polymer to precipitate.

  • Purification: The precipitated polymer is collected by filtration and then subjected to Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove residual monomer, oxidant, and low molecular weight oligomers. The final polymer is then dried under vacuum.

Specific Conditions for Each Electron Acceptor:
  • This compound: Typically used in a molar ratio of 2.5:1 (this compound:3HT). The reaction can be carried out in chloroform at room temperature for 24 hours.

  • Chloranilic Acid: Similar to this compound, a molar ratio of 2.5:1 is a good starting point. The reaction conditions are also comparable, using chloroform as a solvent at room temperature.

  • DDQ: Due to its higher reactivity, a lower molar ratio, for instance, 2:1 (DDQ:3HT), can be effective. The reaction often proceeds faster and may be completed within a few hours at room temperature in a solvent like toluene.

Mechanism of Oxidative Polymerization by Quinone-Based Electron Acceptors

The oxidative polymerization of thiophenes using quinone-based electron acceptors like this compound, chloranilic acid, or DDQ proceeds through a radical cation mechanism. The process can be visualized in the following logical steps:

Monomer Thiophene Monomer RadicalCation Monomer Radical Cation Monomer->RadicalCation Electron Transfer Acceptor Electron Acceptor (e.g., this compound) ReducedAcceptor Reduced Acceptor Acceptor->ReducedAcceptor Accepts Electron DimerRadicalCation Dimer Radical Cation RadicalCation->DimerRadicalCation Coupling Polymer Propagating Polymer Chain DimerRadicalCation->Polymer Propagation

Figure 1. A simplified logical flow diagram illustrating the key steps in the oxidative polymerization of thiophene initiated by an electron acceptor.

The polymerization is initiated by an electron transfer from the electron-rich thiophene monomer to the electron acceptor, forming a thiophene radical cation. This highly reactive species then couples with another monomer molecule to form a dimer radical cation. This process of coupling and subsequent re-oxidation continues, leading to the propagation of the polymer chain.

Experimental Workflow

The general workflow for synthesizing and characterizing polythiophenes using these alternative electron acceptors is outlined below.

cluster_synthesis Synthesis cluster_characterization Characterization MonomerPrep Monomer & Acceptor Preparation Polymerization Polymerization Reaction MonomerPrep->Polymerization Purification Purification (Soxhlet) Polymerization->Purification GPC GPC (Mn, PDI) Purification->GPC NMR NMR (Structure) Purification->NMR UVVis UV-Vis (Optical Properties) Purification->UVVis TGA TGA (Thermal Stability) Purification->TGA

Figure 2. A standard experimental workflow for the synthesis and subsequent characterization of polythiophenes.

References

Safety Operating Guide

Proper Disposal of Bromanilic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Bromanilic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and ensuring compliance with regulatory standards.

Hazard Identification and Safety Precautions

This compound is categorized as a substance that causes skin and serious eye irritation.[1][2] Before handling, it is imperative to be familiar with its hazards and to take appropriate safety measures.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles. For tasks with a higher risk of splashing, a face shield is recommended.[1][2]

  • Lab Coat: A lab coat or apron should be worn to protect from skin contact.

Handling Procedures:

  • Avoid creating dust when handling the solid form.[1]

  • Ensure adequate ventilation, such as working in a fume hood.[1]

  • Wash hands thoroughly after handling the substance.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Isolate the Area: Cordon off the spill area to prevent entry by unauthorized personnel.[1]

  • Containment: Prevent the spilled material from entering drains or waterways.[1]

  • Clean-up: Carefully pick up the spilled solid to avoid generating dust.[1] Place the material in a suitable, labeled container for disposal.

Disposal Procedures

The recommended method for the disposal of this compound is through a licensed waste disposal company. This ensures that the waste is managed in accordance with all local and national regulations.[1]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a clearly labeled, sealed, and appropriate container.

    • Do not mix this compound waste with other chemical waste unless instructed to do so by your institution's environmental health and safety (EHS) department.

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated, and secure area.

    • Keep the container tightly closed and store it in a cool, dark place away from incompatible materials.[1][2]

  • Contact a Licensed Waste Disposal Service:

    • Arrange for the collection of the waste by a certified hazardous waste disposal company.

    • Provide the disposal company with accurate information about the waste, including its identity and any known hazards.

  • Contaminated Materials:

    • Any materials contaminated with this compound, such as gloves, wipes, or empty containers, should be disposed of as hazardous waste.[1]

    • Ensure that contaminated packaging is completely empty before being disposed of according to the same procedures.[1]

Note on Neutralization: While general acid neutralization is a common practice for some corrosive wastes, it is not explicitly recommended for this compound without consulting your institution's EHS guidelines.[3][4][5] The solid nature of this compound and its specific hazards may require different handling than liquid corrosive acids.

Data Summary

The following table summarizes key information regarding the hazards and disposal of this compound.

ParameterDescriptionSource(s)
Chemical Name This compound[2]
CAS Number 4370-59-6[1][2]
Primary Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2)[1][2]
Recommended Disposal Entrust to a licensed waste disposal company in accordance with local and national regulations.[1]
Personal Protective Equipment Protective gloves, eye protection, face protection.[1][2]
Storage Conditions Tightly closed container, cool and shaded area, avoid exposure to light.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

BromanilicAcidDisposal start Start: this compound Waste Generated assess Assess Waste Type (Solid, Contaminated Materials) start->assess spill Spill Occurs start->spill package Package in Labeled, Sealed Container assess->package assess->spill store Store in Designated Waste Area package->store package->spill contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company store->contact_ehs store->spill transport Arrange for Professional Waste Collection contact_ehs->transport end End: Proper Disposal transport->end spill_response Initiate Spill Response Protocol: - Isolate Area - Contain Spill - Clean Up Safely spill->spill_response spill_response->package

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Personal Protective Equipment and Handling Protocols for Bromanilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

When working with Bromanilic Acid, a substance that can cause skin and serious eye irritation, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Protection Type Required PPE Specifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended to prevent skin contact.[4] Always inspect gloves for integrity before use and practice proper glove removal techniques.[5]
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesTo protect against splashes and dust particles.[2][6] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[4][6][7]
Skin and Body Protection Laboratory coat or chemical-resistant apronTo protect skin and personal clothing from contamination.[8]
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (fume hood)To minimize the inhalation of dust particles.[3] If ventilation is inadequate, a NIOSH-approved respirator for dusts should be used.[4][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize risks. The following workflow outlines the necessary steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe 1. Don Appropriate PPE prep_sds 2. Review Safety Data Sheet (SDS) prep_ppe->prep_sds prep_workspace 3. Prepare a well-ventilated workspace (fume hood) prep_sds->prep_workspace handle_weigh 4. Carefully weigh the required amount prep_workspace->handle_weigh Proceed when ready handle_transfer 5. Transfer the solid, avoiding dust generation handle_weigh->handle_transfer handle_dissolve 6. Dissolve in the appropriate solvent handle_transfer->handle_dissolve cleanup_decontaminate 7. Decontaminate work surfaces handle_dissolve->cleanup_decontaminate After experiment completion cleanup_ppe 8. Remove and dispose of PPE correctly cleanup_decontaminate->cleanup_ppe cleanup_wash 9. Wash hands thoroughly cleanup_ppe->cleanup_wash disposal_collect 10. Collect waste in a labeled, sealed container cleanup_wash->disposal_collect Segregate waste disposal_store 11. Store waste according to institutional guidelines disposal_collect->disposal_store disposal_dispose 12. Dispose of waste through the designated hazardous waste program disposal_store->disposal_dispose

A logical workflow for handling this compound safely.

Experimental Protocol: Safe Handling and Weighing

  • Preparation : Before handling, ensure you are wearing all the required PPE as detailed in the table above. Prepare your workspace in a chemical fume hood to ensure adequate ventilation.[1][3]

  • Weighing : Use a tared weigh boat or paper to measure the desired amount of this compound on an analytical balance. Perform this task within the fume hood to contain any dust.

  • Transfer : Gently transfer the weighed solid into your reaction vessel. Avoid any actions that could generate dust. If any solid is spilled, clean it up immediately following your institution's spill response procedures.

  • Dissolution : Add the solvent to the solid in the reaction vessel slowly to avoid splashing.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection : All waste materials containing this compound, including empty containers, contaminated gloves, and weigh boats, should be collected in a clearly labeled, sealed, and compatible waste container.[9]

  • Waste Storage : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[9][10]

  • Disposal Method : Dispose of the hazardous waste through your institution's environmental health and safety office.[1] Do not dispose of this compound down the drain.[3] For spills, absorb the material with an inert substance and place it in the hazardous waste container.[3] Neutralization with a weak base may be an option for small quantities of dilute solutions, but this should only be performed by trained personnel and in accordance with institutional guidelines.[8][9][11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.